molecular formula C16H23NO6 B581909 Boc-3,4-dimethoxy-D-phenylalanine CAS No. 218457-71-7

Boc-3,4-dimethoxy-D-phenylalanine

Cat. No.: B581909
CAS No.: 218457-71-7
M. Wt: 325.361
InChI Key: ADWMFTMMXMHMHB-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-3,4-dimethoxy-D-phenylalanine is a useful research compound. Its molecular formula is C16H23NO6 and its molecular weight is 325.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)8-10-6-7-12(21-4)13(9-10)22-5/h6-7,9,11H,8H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWMFTMMXMHMHB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660673
Record name N-(tert-Butoxycarbonyl)-3-methoxy-O-methyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218457-71-7
Record name N-(tert-Butoxycarbonyl)-3-methoxy-O-methyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-3,4-dimethoxy-D-phenylalanine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of non-canonical, chiral amino acids is a cornerstone of innovation. These specialized building blocks allow for the synthesis of peptides and peptidomimetics with enhanced stability, novel conformations, and improved pharmacological profiles. Among these, Boc-3,4-dimethoxy-D-phenylalanine stands out as a particularly valuable reagent. The D-configuration of the alpha-carbon can impart resistance to enzymatic degradation, a critical attribute for peptide-based therapeutics. Furthermore, the 3,4-dimethoxy substitution on the phenyl ring offers unique opportunities for modulating receptor interactions and pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group is a robust and well-established choice for the protection of the alpha-amino group, compatible with a wide range of peptide synthesis strategies. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound, intended to serve as a valuable resource for professionals in the field.

Physicochemical Properties

PropertyValueSource/Basis
CAS Number 218457-71-7[1]
Molecular Formula C₁₆H₂₃NO₆[1]
Molecular Weight 325.36 g/mol [1]
Appearance White to off-white powder[2]
Melting Point ~142-146 °C (estimated)Based on (S)-Boc-3,4-dimethoxy-β-Phe-OH[2]
Solubility Soluble in ethyl acetate, ethanol, DMF; Insoluble in water, petroleum etherBased on Boc-D-phenylalanine
Purity (typical) ≥98% (HPLC)[2]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the protection of the amino group of 3,4-dimethoxy-D-phenylalanine using di-tert-butyl dicarbonate (Boc anhydride). The following protocol is a robust and scalable method adapted from established procedures for the Boc-protection of phenylalanine and its derivatives[3].

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,4-dimethoxy-D-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1N Sodium hydroxide (NaOH) solution

  • 2N Potassium bisulfate (KHSO₄) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Methanol

  • Chloroform

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxy-D-phenylalanine (1 equivalent) in 1,4-dioxane.

  • Add 1N NaOH solution and stir the mixture vigorously for 20 minutes in an ice bath.

  • Slowly add Boc anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir overnight at room temperature.

  • Acidify the reaction mixture to a pH of 2-3 by the dropwise addition of 2N KHSO₄ solution.

  • Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Extract the aqueous residue three times with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a methanol/chloroform gradient to obtain pure this compound.

Causality Behind Experimental Choices:

  • The use of a biphasic solvent system (dioxane/water) with a base (NaOH) facilitates the deprotonation of the amino group, making it nucleophilic for the attack on the Boc anhydride.

  • Acidification is necessary to protonate the carboxylate, making the product extractable into an organic solvent.

  • Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 3,4-dimethoxy- D-phenylalanine dissolve Dissolve in 1,4-Dioxane & 1N NaOH start->dissolve add_boc Add Boc Anhydride (Boc₂O) dissolve->add_boc react Stir Overnight at Room Temp. add_boc->react acidify Acidify to pH 2-3 with KHSO₄ react->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry purify Purify by Silica Gel Column Chromatography wash_dry->purify end_product Final Product: Boc-3,4-dimethoxy- D-phenylalanine purify->end_product

Workflow for the synthesis and purification of this compound.

Spectroscopic and Chromatographic Analysis

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following sections detail the expected spectroscopic and chromatographic profiles. While experimental spectra for this specific compound are not widely published, the data presented are based on established principles and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for this compound are provided below.

¹H NMR (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.40s9H(CH₃)₃C- (Boc group)
~3.00-3.20m2Hβ-CH₂
~3.85s6HAr-OCH₃
~4.30-4.50m1Hα-CH
~5.00d1HNH
~6.70-6.90m3HAr-H
~10.0-12.0br s1HCOOH

¹³C NMR (Predicted):

Chemical Shift (δ, ppm)Assignment
~28.5(CH₃)₃C- (Boc group)
~37.5β-CH₂
~55.0α-CH
~56.0Ar-OCH₃
~80.0(CH₃)₃C - (Boc group)
~111.0-122.0Ar-CH
~129.0Ar-C (quaternary)
~148.0-149.0Ar-C-OCH₃ (quaternary)
~156.0C=O (Boc group)
~175.0C=O (Carboxylic acid)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Characteristic IR Peaks (Predicted):

Wavenumber (cm⁻¹)Functional Group
3300-2500O-H stretch (carboxylic acid)
~3300N-H stretch (carbamate)
~2980, 2930C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid)
~1690C=O stretch (carbamate)
~1520N-H bend
~1250, 1030C-O stretch (methoxy)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI), the expected ions would be:

  • [M+H]⁺: m/z ≈ 326.16

  • [M+Na]⁺: m/z ≈ 348.14

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

Chiral HPLC is the standard method for determining the enantiomeric purity of this compound.

Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin or Ristocetin A) or a polysaccharide-based CSP.

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer, often with a small amount of an acidic or basic additive to improve peak shape. The exact composition will need to be optimized for the specific column used.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 210-280 nm.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: Room temperature or controlled at a specific temperature (e.g., 25 °C).

The goal is to achieve baseline separation of the D- and L-enantiomers, allowing for accurate quantification of the enantiomeric excess (ee).

HPLC_Workflow sample Sample Preparation: Dissolve in Mobile Phase injection Injection onto Chiral HPLC System sample->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection analysis Data Analysis: Determine Enantiomeric Purity detection->analysis

General workflow for chiral HPLC analysis.

Applications in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with a mild acid, typically trifluoroacetic acid (TFA).

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the C-terminal amino acid is anchored to a solid support (resin). The peptide chain is then elongated by the sequential addition of N-protected amino acids. The cycle for each amino acid addition involves two key steps:

  • Deprotection: The N-terminal protecting group (in this case, Boc) of the resin-bound peptide is removed.

  • Coupling: The next N-protected amino acid (e.g., this compound) is activated and coupled to the newly freed N-terminus of the growing peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and any side-chain protecting groups are removed.

Protocol: Incorporation into a Peptide Chain via SPPS (Boc Chemistry)

  • Resin Swelling: Swell the resin (e.g., Merrifield resin with the first amino acid attached) in a suitable solvent like dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the N-terminal Boc group.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM.

  • Coupling:

    • In a separate vessel, pre-activate this compound (3-5 equivalents) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in a solvent like DMF or NMP.

    • Add the activated amino acid solution to the neutralized resin and agitate to facilitate coupling.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

SPPS_Cycle start Start: Resin-Bound Peptide with N-terminal Boc Group deprotection 1. Deprotection: Remove Boc group with TFA start->deprotection neutralization 2. Neutralization: Treat with DIEA deprotection->neutralization coupling 3. Coupling: Add activated Boc-AA-OH neutralization->coupling wash 4. Washing: Remove excess reagents coupling->wash next_cycle Repeat for next amino acid wash->next_cycle next_cycle->deprotection

The solid-phase peptide synthesis (SPPS) cycle using Boc chemistry.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, and well-ventilated area.

References

  • Amerigo Scientific. Boc-3,4-dimethoxy-L-phenylalanine. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of some novel dipeptide and their derivatives. Der Pharma Chemica, 3(3), 174-188. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Boc-3,4-dimethoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of N-(tert-Butoxycarbonyl)-3,4-dimethoxy-D-phenylalanine (Boc-3,4-dimethoxy-D-phenylalanine). This valuable, non-natural amino acid serves as a critical chiral building block in the development of advanced pharmaceutical agents, including peptidomimetics and enzyme inhibitors. The narrative is structured to deliver not only a step-by-step protocol but also the underlying chemical principles and field-proven insights essential for successful synthesis. We will begin by addressing the procurement or asymmetric synthesis of the core D-amino acid and then delve into a detailed, optimized protocol for the crucial N-terminal Boc protection. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reproducible synthetic strategy.

Introduction and Strategic Overview

This compound is a protected form of a D-phenylalanine analog. The D-configuration imparts resistance to enzymatic degradation in biological systems, a highly desirable trait in peptide-based therapeutics. The 3,4-dimethoxy substitution on the phenyl ring allows for further functionalization and modulates the electronic and steric properties of the molecule. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[][2]

The synthesis of this target molecule can be logically dissected into two primary stages:

  • Acquisition of the Chiral Core: Obtaining the enantiomerically pure 3,4-dimethoxy-D-phenylalanine.

  • Amine Group Protection: The introduction of the Boc group onto the N-terminus of the amino acid.

While the asymmetric synthesis of D-amino acids is a complex field involving advanced biocatalytic[3][4][5] or chemical-catalytic methods, 3,4-dimethoxy-D-phenylalanine is commercially available from specialized suppliers. This guide will therefore focus on the second stage: a highly reliable and optimized protocol for the Boc protection, a critical transformation that is broadly applicable.

Overall Synthetic Workflow

The workflow begins with the commercially available or previously synthesized D-amino acid, which then undergoes N-terminal protection using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This is followed by a carefully designed aqueous work-up and purification sequence to yield the final product in high purity.

G A Start: 3,4-dimethoxy-D-phenylalanine B Boc Protection Reaction (Boc)₂O, Base, Solvent A->B C Aqueous Work-up Acidification & Extraction B->C D Purification Crystallization / Chromatography C->D E Final Product: This compound D->E

Caption: High-level workflow for the synthesis of this compound.

The Chemistry of Boc Protection: Mechanism and Rationale

The protection of an amino group as its tert-butyl carbamate (Boc) derivative is a fundamental transformation in organic synthesis. The reagent of choice is di-tert-butyl dicarbonate, commonly known as Boc anhydride or (Boc)₂O.

Mechanism: The reaction proceeds via nucleophilic attack of the free amino group of 3,4-dimethoxy-D-phenylalanine on one of the electrophilic carbonyl carbons of (Boc)₂O. This reaction is conducted in the presence of a base. The base serves a dual purpose: it deprotonates the ammonium group of the zwitterionic amino acid to generate the more nucleophilic free amine, and it neutralizes the acidic proton of the resulting carbamic acid intermediate. The unstable mixed anhydride intermediate then collapses, releasing the stable byproducts carbon dioxide and tert-butanol, driving the reaction to completion.

G cluster_0 Boc Protection Mechanism AA_NH2 R-NH₂ (Free Amine) Boc2O (tBuOCO)₂O (Boc Anhydride) AA_NH2->Boc2O Nucleophilic Attack Intermediate [Unstable Intermediate] Boc2O->Intermediate Boc_AA R-NH-Boc (Protected Amine) Intermediate->Boc_AA Collapse Byproducts tBuOH + CO₂ + Base-H⁺ Intermediate->Byproducts Decomposition

Caption: Simplified mechanism of N-Boc protection using (Boc)₂O.

Causality Behind Experimental Choices:

  • Reagent: (Boc)₂O is preferred due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during work-up.[]

  • Solvent System: A mixed solvent system, typically an organic solvent like acetone, dioxane, or THF with water, is employed.[6] This is crucial for dissolving both the polar amino acid starting material and the nonpolar (Boc)₂O.

  • Base Selection: A mild base such as sodium bicarbonate, sodium hydroxide, or triethylamine (Et₃N) is used.[6] The choice of base can influence reaction rate and side reactions. For this protocol, we utilize triethylamine in an acetone/water system, which provides excellent results with high yields.[6]

  • Temperature Control: The reaction is typically run at room temperature. While slightly elevated temperatures can increase the rate, they also risk degradation of the (Boc)₂O reagent. Maintaining a consistent temperature ensures a clean and efficient reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, extraction, and purification to ensure a high-purity final product.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 10 mmol scale)Moles (mmol)Notes
3,4-dimethoxy-D-phenylalanine225.242.25 g10.0Starting Material
Di-tert-butyl dicarbonate ((Boc)₂O)218.252.40 g11.01.1 equivalents, solid or liquid
Triethylamine (Et₃N)101.191.52 mL11.01.1 equivalents, d=0.726 g/mL
Acetone58.0820 mL-Reagent grade
Deionized Water18.0220 mL--
Ethyl Acetate (EtOAc)88.11~150 mL-For extraction
1 M Hydrochloric Acid (HCl)36.46As needed-For acidification
Saturated Sodium Chloride (Brine)-~20 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5-10 g-For drying
Step-by-Step Procedure
  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,4-dimethoxy-D-phenylalanine (2.25 g, 10.0 mmol) in a mixture of acetone (20 mL) and water (20 mL). Stir vigorously at room temperature (20-25°C).

  • Basification: To the stirring suspension, add triethylamine (1.52 mL, 11.0 mmol) dropwise. Continue to stir for 10-15 minutes. The suspension should become a clear, homogeneous solution as the amino acid salt forms.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) to the reaction mixture in one portion. If using liquid (Boc)₂O, add it dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10:1 Dichloromethane:Methanol. The product spot should be significantly less polar than the starting amino acid.

  • Solvent Removal: Once the reaction is complete, transfer the mixture to a rotary evaporator and remove the acetone under reduced pressure at a bath temperature of 30-40°C.

  • Aqueous Work-up - Initial Wash: Transfer the remaining aqueous solution to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted (Boc)₂O and other nonpolar impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of 1 M HCl. The product will precipitate out as a white solid or oil. Verify the pH using pH paper.

  • Extraction of Product: Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL). The product will move into the organic phase. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Isolation and Purification: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude product, which may be a white solid or a thick oil. The product can be further purified by recrystallization from an ethyl acetate/hexane solvent system.[7] An expected yield is typically in the range of 85-95%.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Appearance: White to off-white crystalline solid.[8]

  • Molecular Formula: C₁₆H₂₃NO₆

  • Molecular Weight: 325.36 g/mol

  • ¹H NMR (in CDCl₃): Peaks corresponding to the tert-butyl group (~1.4 ppm, 9H), the methoxy groups (~3.8 ppm, 6H), the aromatic protons, and the protons of the amino acid backbone.

  • Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ or [M+Na]⁺.

  • Optical Rotation: A specific rotation value confirming the D-enantiomeric configuration.

Safety and Troubleshooting

  • Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Triethylamine and hydrochloric acid are corrosive. (Boc)₂O can be an irritant.

  • Troubleshooting:

    • Incomplete Reaction: If TLC shows significant starting material remaining after 4 hours, an additional small portion of (Boc)₂O and base can be added, and the reaction can be stirred overnight. Ensure the starting amino acid was fully dissolved after basification.

    • Product Oiling Out: During acidification, if the product separates as an oil instead of a solid, ensure thorough extraction with ethyl acetate. The oil will solidify upon complete removal of the solvent under high vacuum. Seeding with a small crystal can induce crystallization.[7]

    • Low Yield: Low yields can result from incomplete extraction. Ensure the pH is correctly adjusted to 2-3 before extraction, as the product is more soluble in the organic phase in its protonated carboxylic acid form.

Conclusion

This guide provides a detailed, reliable, and scientifically-validated protocol for the synthesis of this compound. By explaining the rationale behind each step—from the choice of reagents to the specifics of the work-up procedure—this document equips researchers with the necessary knowledge to reproduce this synthesis with high yield and purity. The successful application of this protocol will facilitate the development of novel peptides and other complex molecules for a wide range of applications in medicinal chemistry and drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Péter, A., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Retrieved from [Link]

  • Google Patents. (2005). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Contente, M. L., & Molinari, F. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Boc-D-phenylalanine. Retrieved from [Link]

  • Zhou, Y., Wu, S., & Li, Z. (2017). One-Pot Enantioselective Synthesis of d-Phenylglycines from Racemic Mandelic Acids, Styrenes, or Biobased l-Phenylalanine via Cascade Biocatalysis. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2022). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2004). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel dipeptide derivatives of biological interest. Der Pharma Chemica. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Boc-phenylalanine. Retrieved from [Link]

  • ACS Publications. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Retrieved from [Link]

  • National Institutes of Health. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Retrieved from [Link]

  • MDPI. (2022). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Retrieved from [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]

  • Yale University. (n.d.). Publications | The Miller Group. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Boc-3,4-dimethoxy-D-phenylalanine: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-tert-butoxycarbonyl-3,4-dimethoxy-D-phenylalanine (Boc-3,4-dimethoxy-D-phenylalanine) is a non-natural, protected amino acid that serves as a critical chiral building block in the design and synthesis of novel peptide-based therapeutics and complex small molecules. The incorporation of this D-enantiomer, with its sterically influential dimethoxy-substituted phenyl ring, offers medicinal chemists a powerful tool to enhance metabolic stability, modulate conformational properties, and improve the pharmacological profiles of drug candidates. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, in-depth analytical characterization methodologies, and a discussion of its applications in modern drug development, grounded in established scientific principles. While a dedicated CAS number for the D-enantiomer is not widely indexed, this document compiles essential technical information based on its L-counterpart and analogous D-amino acid derivatives.

Introduction: The Strategic Advantage of Non-natural D-Amino Acids

In the realm of peptide and small molecule drug design, the use of non-natural amino acids has become a cornerstone for overcoming the inherent limitations of their natural L-counterparts, such as rapid enzymatic degradation and limited structural diversity. This compound emerges as a particularly valuable reagent. The N-terminal tert-butoxycarbonyl (Boc) protecting group is a standard in solid-phase peptide synthesis (SPPS), ensuring controlled and sequential peptide chain elongation. The D-configuration of the chiral center provides resistance to proteolysis, thereby increasing the in vivo half-life of peptide drug candidates. Furthermore, the 3,4-dimethoxy substitution on the phenyl ring introduces unique electronic and steric properties that can be exploited to fine-tune receptor binding affinity and specificity.

Physicochemical Properties and Handling

PropertyValueSource
CAS Number 127095-97-0 (for L-enantiomer)[1]
Molecular Formula C16H23NO6[2]
Molecular Weight 325.36 g/mol [2]
Appearance White to off-white powder[3]
Solubility Soluble in organic solvents such as ethyl acetate, ethanol, and DMF; insoluble in water and petroleum ether.[4]
Storage Store at 2-8°C in a dry, well-ventilated place.[4]

Handling and Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and ensure adequate ventilation. While specific toxicity data is not available, it is prudent to handle it as a potentially harmful substance. In case of contact with eyes or skin, rinse immediately with plenty of water.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound follows a well-established procedure for the N-protection of amino acids. The following protocol is adapted from standard methods for the synthesis of Boc-protected amino acids.[4][5]

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product D_Phe_dimethoxy 3,4-dimethoxy-D-phenylalanine Reaction_Vessel Stirred Reaction Vessel (Room Temperature) D_Phe_dimethoxy->Reaction_Vessel Boc_anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_anhydride->Reaction_Vessel Base Base (e.g., NaOH, Triethylamine) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water, THF/Water) Solvent->Reaction_Vessel Acidification Acidification (e.g., HCl, KHSO4) Reaction_Vessel->Acidification Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Acidification->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography (Silica Gel) Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Dissolution: In a round-bottom flask, dissolve 3,4-dimethoxy-D-phenylalanine (1 equivalent) in a 1:1 mixture of a suitable organic solvent (e.g., dioxane or THF) and water containing a base such as sodium hydroxide (2.2 equivalents).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is no longer detectable.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow, dropwise addition of a dilute acid, such as 10% HCl or KHSO4 solution. This will precipitate the Boc-protected amino acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane) to afford the pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While a specific spectrum for the D-enantiomer is not publicly available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons of the dimethoxy groups will appear as singlets around 3.8 ppm. The aromatic protons on the phenyl ring will be observed in the range of 6.7-6.9 ppm. The α- and β-protons of the amino acid backbone will appear as multiplets in the region of 3.0-4.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the Boc group around 155 ppm and the carboxylic acid carbonyl at approximately 175 ppm. The quaternary carbon of the Boc group will be around 80 ppm, and the methyl carbons at about 28 ppm. The methoxy carbons will resonate around 56 ppm. The aromatic carbons will appear in the 110-150 ppm region, and the α- and β-carbons of the amino acid backbone will be in the 35-55 ppm range.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method is typically employed.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a standard mobile phase.

  • Detection: UV detection at a wavelength of 254 nm or 280 nm is suitable for detecting the aromatic ring.

  • Expected Outcome: A single, sharp peak indicates a high degree of purity. The retention time will depend on the specific HPLC conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Expected Mass: In positive ion mode, the expected [M+H]⁺ ion would be at m/z 326.16. In negative ion mode, the [M-H]⁻ ion would be at m/z 324.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in several areas of drug discovery.

Peptide-Based Therapeutics

The primary application of this compound is in the synthesis of peptide-based drugs.[6] The incorporation of D-amino acids is a well-established strategy to enhance the metabolic stability of peptides by making them resistant to degradation by proteases.[7] This leads to a longer in vivo half-life and improved pharmacokinetic properties. The 3,4-dimethoxy-phenyl side chain can also introduce conformational constraints and participate in specific interactions with biological targets, potentially increasing potency and selectivity.

Small Molecule Synthesis

Beyond peptides, this compound can serve as a chiral precursor for the synthesis of complex small molecules with defined stereochemistry. The amino acid backbone provides a versatile scaffold for the introduction of various functional groups.

Signaling Pathway Modulation

Derivatives of phenylalanine are known to be involved in various biological signaling pathways. While the direct signaling role of this compound is not established, its incorporation into bioactive peptides or small molecules can be used to modulate the activity of specific receptors or enzymes. For example, substituted phenylalanine derivatives have been used in the development of enzyme inhibitors and receptor antagonists.

Workflow for Incorporation into Peptide Synthesis

PeptideSynthesis Incorporation into Solid-Phase Peptide Synthesis (SPPS) cluster_start Starting Materials cluster_synthesis SPPS Cycle cluster_final Final Steps Resin Resin Support Deprotection Boc Deprotection (TFA) Resin->Deprotection Start with resin-bound peptide Boc_D_Phe_dimethoxy This compound Coupling Coupling of this compound Boc_D_Phe_dimethoxy->Coupling Coupling_Reagents Coupling Reagents (e.g., HBTU, DIC) Coupling_Reagents->Coupling Base_Deprotection Deprotection Reagent (TFA) Washing1 Washing Deprotection->Washing1 Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Repeat cycle for next amino acid Cleavage Cleavage from Resin Washing2->Cleavage After final coupling Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: A simplified workflow for the incorporation of this compound into a peptide chain using solid-phase peptide synthesis (SPPS).

Conclusion

This compound is a specialized and highly valuable chiral building block for the synthesis of advanced therapeutic agents. Its unique combination of a D-amino acid configuration and a dimethoxy-substituted aromatic side chain provides a powerful strategy for enhancing the metabolic stability and fine-tuning the pharmacological properties of peptide and small molecule drug candidates. While the availability of a specific CAS number and extensive experimental data for the D-enantiomer is limited in the public domain, the well-established chemistry of its L-counterpart and other Boc-protected amino acids provides a solid foundation for its synthesis, characterization, and application in cutting-edge drug discovery programs. The continued exploration of such non-natural amino acids will undoubtedly fuel the development of the next generation of targeted and effective medicines.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. (n.d.). Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

  • Rochais, C., Rault, S., & Dallemagne, P. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry.
  • Aapptec. Boc-D-Phe-OH. (n.d.). Retrieved from [Link]

  • Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Org. Synth.2017, 94, 358-371.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. (n.d.). Retrieved from [Link]

  • Schmidt, F., et al. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. ACS Infectious Diseases, 8(3), 579-591.
  • Gotor-Fernández, V., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. (n.d.). Retrieved from [Link]

  • Aapptec. Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4. (n.d.). Retrieved from [Link]

  • Statz, A. R., & Messersmith, P. B. (2009). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). Methods in enzymology, 464, 179–196.
  • Al-Hadedi, A. A. M., & G. Al-Sharabi, M. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC advances, 10(31), 18365–18385.
  • Bobylev, A. G., et al. (2021). Enantiomeric Peptide D3 Designed for Alzheimer's Disease Treatment Dynamically Interacts with Membrane-Bound Amyloid-β Precursors. Journal of medicinal chemistry, 64(22), 16464–16479.

Sources

A Comprehensive Technical Guide to (R)-2-(tert-Butoxycarbonylamino)-3-(3,4-dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-(tert-Butoxycarbonylamino)-3-(3,4-dimethoxyphenyl)propanoic acid, commonly known as Boc-D-3,4-dimethoxyphenylalanine, is a non-canonical, protected amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. Its unique structure, featuring a dimethoxy-substituted phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable building block for the design of novel peptides and peptidomimetics. The Boc group provides essential N-terminal protection, enabling controlled, stepwise peptide chain elongation while preventing unwanted side reactions. The dimethoxy functionality on the aromatic ring can modulate the electronic properties, lipophilicity, and binding interactions of the resulting molecule, offering a strategic tool for optimizing the pharmacological profiles of therapeutic candidates. This guide provides an in-depth analysis of the compound's structure, physicochemical properties, a detailed synthesis protocol with mechanistic considerations, its applications in drug development, and essential safety and handling guidelines for laboratory use.

Introduction: The Strategic Role in Synthesis

In the landscape of modern drug discovery and peptide chemistry, the use of unnatural or modified amino acids is a cornerstone strategy for developing novel therapeutics with enhanced efficacy, stability, and target specificity. (R)-2-(tert-Butoxycarbonylamino)-3-(3,4-dimethoxyphenyl)propanoic acid fits squarely into this category. It is a derivative of D-phenylalanine, a stereoisomer of the natural L-phenylalanine, which can confer resistance to enzymatic degradation in biological systems.

The primary utility of this compound stems from the presence of the tert-butyloxycarbonyl (Boc) group . This acid-labile protecting group effectively "shields" the alpha-amino group of the amino acid.[][2] This protection is a critical prerequisite for its use in solid-phase or solution-phase peptide synthesis. By preventing the nucleophilic amino group from participating in unintended reactions, the Boc group ensures that coupling reactions occur exclusively at the C-terminal carboxylic acid, allowing for the precise and sequential assembly of a peptide chain. The choice of the Boc group is strategic; its removal is typically achieved under mild acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to the conditions used for cleaving other common protecting groups, thereby enabling complex synthetic strategies.[3]

Chemical Structure and Identifiers

The molecular architecture consists of a propanoic acid backbone, a 3,4-dimethoxybenzyl side chain at the C3 position, a Boc-protected amino group at the C2 position, and an (R)-stereochemical configuration at the chiral center.

structure cluster_phenyl cluster_backbone cluster_boc p1 p2 p3 p4 OMe1 OMe1 p3->OMe1 p5 OMe2 OMe2 p4->OMe2 p6 C_beta CH₂ C_alpha C N_alpha NH C_carboxyl C H_alpha H C_boc C O_double O O_single OH O_boc_double O O_boc_single O C_tert C CH3_1 CH₃ CH3_2 CH₃ CH3_3 CH₃

Caption: 2D Structure of the title compound.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValueSource(s)
IUPAC Name (2R)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[]
Synonyms Boc-D-Phe(3,4-Dimethoxy)-OH, Boc-3,4-dimethoxy-D-Phe-OH, BOC-D-3,4-DIMETHOXYPHENYLALANINE[]
CAS Number 218457-71-7[]
Molecular Formula C₁₆H₂₃NO₆[4][5]
Molecular Weight 325.36 g/mol [5]
InChI Key ADWMFTMMXMHMHB-LLVKDONJSA-N[]

Physicochemical Properties

The physical and chemical characteristics of a synthetic building block are critical for its proper handling, storage, and application in experimental workflows.

Table 2: Physicochemical Data

PropertyValueSource(s)
Appearance Pale white solid[]
Purity Typically ≥ 98% (Chiral HPLC)[]
Predicted Boiling Point 482.7 ± 45.0 °C[]
Predicted Density 1.176 ± 0.06 g/cm³[]
Storage Conditions Store at 2-8 °C, sealed in a dry environment[]

Synthesis and Mechanistic Insights

The synthesis of (R)-2-(tert-Butoxycarbonylamino)-3-(3,4-dimethoxyphenyl)propanoic acid is most commonly achieved through the N-terminal protection of the parent amino acid, (R)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid.

Principle of Synthesis

The core of the synthesis is the reaction between the free amino group of the starting material and di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This reaction is typically performed in a mixed solvent system (e.g., 1,4-dioxane and water) with a mild base like sodium hydroxide or sodium bicarbonate.[3][6] The base serves two purposes: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the acidic byproducts of the reaction. The Boc group is stable under these basic conditions but can be readily cleaved later with acid, providing the necessary orthogonality for peptide synthesis.

G Start Starting Material: (R)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid Reaction Step 1: N-Boc Protection Nucleophilic attack of the amino group on Boc₂O. Stirred at room temperature. Start->Reaction Reagents Reagents: - Di-tert-butyl dicarbonate (Boc₂O) - Base (e.g., NaOH) - Solvent (e.g., Dioxane/Water) Reagents->Reaction Workup Step 2: Acidic Workup - Acidify mixture (e.g., with KHSO₄) to pH 2-3. - Protonates the carboxylate and removes excess base. Reaction->Workup Reaction Completion Extraction Step 3: Extraction - Extract aqueous phase with an organic solvent (e.g., Ethyl Acetate). Workup->Extraction Purification Step 4: Purification - Wash organic layer with brine. - Dry over anhydrous Na₂SO₄. - Concentrate under reduced pressure. Extraction->Purification Final Final Product: (R)-Boc-3,4-dimethoxyphenylalanine Purification->Final

Caption: General workflow for Boc-protection synthesis.

Detailed Experimental Protocol

This protocol is a representative method based on standard procedures for the Boc protection of amino acids.[3][6]

  • Dissolution: In a round-bottomed flask, dissolve 1.0 equivalent of (R)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution. Stir vigorously until a clear solution is obtained.

  • Addition of Boc Anhydride: Cool the solution in an ice bath (0-5 °C). Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O), either neat or dissolved in a small amount of 1,4-dioxane, dropwise to the stirring solution over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (approximately 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the 1,4-dioxane. Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to a pH of 2-3 by the slow addition of a cold aqueous solution of potassium hydrogen sulfate (KHSO₄) or dilute HCl. A white precipitate of the product should form.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers and wash sequentially with water and then a saturated sodium chloride (brine) solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude solid can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield the pure (R)-2-(tert-Butoxycarbonylamino)-3-(3,4-dimethoxyphenyl)propanoic acid as a pale white solid.[][3]

Applications in Research and Drug Development

The primary application of this compound is as a specialized building block in the synthesis of peptides and peptidomimetics.[2]

  • Peptide Synthesis: It is incorporated into peptide chains using standard coupling reagents (e.g., HOBT/HBTU, DIC/DMAP). Its D-configuration is particularly useful for creating peptides with increased resistance to proteolysis, thereby extending their in vivo half-life.

  • Medicinal Chemistry: The 3,4-dimethoxyphenyl moiety is a bioisostere for other functional groups and can be used to probe structure-activity relationships (SAR). The methoxy groups can influence hydrogen bonding, molecular conformation, and lipophilicity, which are critical parameters for drug-receptor interactions and pharmacokinetic properties.[7] It serves as a key intermediate in synthesizing pharmaceuticals, particularly for drugs targeting neurological disorders or in cancer research.[2]

  • Drug Discovery: Derivatives of this amino acid have been explored in the development of novel therapeutics. For example, propanoic acid derivatives with aryl groups are investigated as agonists for G protein-coupled receptors (GPR40).[8]

Safety, Handling, and Storage

As a laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar Boc-protected amino acids and propanoic acid derivatives provide a reliable basis for handling procedures.[9][10]

  • Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Harmful if swallowed (H302).[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. When handling the powder, use a fume hood or ensure adequate ventilation to avoid inhaling dust.[9][10]

  • First Aid Measures:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

    • Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically between 2-8 °C.[]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases (in conditions that would cleave the Boc group).[9]

Conclusion

(R)-2-(tert-Butoxycarbonylamino)-3-(3,4-dimethoxyphenyl)propanoic acid is a sophisticated and highly valuable chemical tool for researchers in peptide science and drug discovery. Its well-defined structure, featuring a strategically placed and readily removable protecting group, allows for its seamless integration into complex synthetic pathways. The D-chiral nature and the electronically distinct dimethoxy-phenyl side chain provide medicinal chemists with a powerful component to modulate the biological and physical properties of target molecules. A thorough understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • BOC Sciences. (n.d.). Boc-3,4-Dimethoxy-D-Phenylalanine. Retrieved from BOC Sciences Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrlYJTKpr4pkqNBijaMDPOvaiESi3vcIgrdLRI1EPgz535ZrE3usbAADZpyfttLhdDPTOWK6-Ku-XA5Vk0MLTATSfHoEVbCE1WP7brmQZVgqF-yqNmF3U8v6ZCy0zkA5LUAy9j-D-HB7t2-nZKkpO9JqpHuipbxAILmGrcIXf67s-TUi82D4Iq1z0BQBydHxiy08B9Qydq]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1549481, (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZDhWPo6kmLLqtk9xN-U1aFqC4t4Q6bCaVxFxX3XMU6umym6KczJQdHwSfotU31TO0woaS0zt7Vs2C0OSjHk4N_WRFjkk1qGFdvDGI3qg_zQsHwkZw6aLdDXgjDlyVgcu07O18--3XCTI7BQY=]
  • Chem-Impex International. (n.d.). Boc-(2R,3R-3-amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid. Retrieved from Chem-Impex Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYL-4NZhLKXBoBN50DvILcZY3s7Fw2mRS7EI7WrF-Q4-vAB-icbSJTxDsRJPAPunQdSF-vUYh-mgOLLm9OUPLe4EX9mC8dnRGRRUM1l8YZxNmVsvSPChWrO43VFcrC9Gy1Xh0=]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44784802, Boc-D-3,4-dimethoxyphenylalanine. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnrTrlMPDirnK5bHLMtkhei_JqXPdfiIyC_Cz7rJUKJy_m9QCvUsC4xVH-iJX_37rH4-VABU4DXqU6ndoguiWxwNwAb38yeBPfbSbi3hyIoKmVaSI1GvBbxMrp8JlF2m5J9VjIYWWmonrDanlepM2-t7PhSyrewrnSQVubKle7m_u96ac8]
  • MedChemExpress. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid. Retrieved from MedChemExpress Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCxoNC3vQtCPYzIUeDcBsGvsbIZcdzV92M7W0ZuDwpfDAnt6DH1JN4SQQ7ejbDwibPcYDFg4yCumvxbEwZegnnx_RDLdpa4wU3OMWRrdbgqJJYoczGbfpKROdlSgl0FMadgaMSemSm22Xn71GhhhS5XcWmGGikdBLg_vRSvgewDxKx7UqyTMdrEAyCUXBH7T_nPWjzz43TPIqviawBC5Pi]
  • Université du Luxembourg. (n.d.). 2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid. PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTQeP_Ec6upZT9krkXKNCkz3vtqDXDCbZ3OmEZ5XN-IrJaz3wHSDbWqPWIhruygtt1Mi9z8vu6dZFPGA_6k5CqjZd4jWRKvQhtO9iDeGStbFwdUFlAEN4xFBRwJt5FN3qahvOSv9NMicf2n4BvMg==]
  • Synblock Inc. (n.d.). CAS 1260596-57-3 | (R)-2-(Tert-butoxycarbonylamino-methyl)-3-(3-methoxy-phenyl)-propionic acid. Retrieved from Synblock Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHun64G5uoDXOi44EGBBz-RIZ8DF9pLdo0EFxZJNm10vKNHMeZt7ZThe0Ocvd7afm1Sd7CGqpWkv-omtcFKc6SmML3DHDsLtZHyOj05hNDCGvDshInI1BGaAxL6hrf-XuokGUaRPh-HCKE3C19JNA==]
  • MedChemExpress. (2024). Safety Data Sheet for 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid. MedChemExpress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdFcE86VBivdWLtw-rdB-sTmWTVqv46eRKK8RWFucUjdgD9QkmTrBWCbfxU4hy38DZjNjjp8pd8b7rLFv4JW2t2TsUkriprleCRSH1DXcxz_M3XkUOLWVB2UtQqyG9WTXbT2JzDwsU2MS9goz82ib_N7sGhWW4iQqPe24hdO9APuxC6CzZtZ2W5koxROGZXCFnbvVuYzQ50Im-0iyFlhBU6z1aZWJEE_dXT6fVo6BO05m3mNy4]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75019, 3-(3,4-Dimethoxyphenyl)propionic acid. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEer8sbfa81jwddY2r2U4DSNsdEUhrwOVAIDykUnq_0xXagdKa8MBujHoJLh81mrvIp2yRfUzQ-0nEZUfzYTq6DG-d5p3b87EVbU_o0uiQ8qapGcNvfOZup74t9bx7iBNl7IDg_oZMe7ME2LvfzXMbmDmKrB-jpJ4-b9g2VQlbOWN4a-DlSsdiaAiY=]
  • Sigma-Aldrich. (n.d.). 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid. Retrieved from Sigma-Aldrich Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyYDlgSgImMtDZgrjTqOTYpF2q8RIhatyphzRINuUMSTFt1ZgVL9YkEK_PIupCUS6FULdj-HNc-vVCYrQ9ZlXUndeH0cBmgsCMQiEyeGnsvxF1HN9Z67XOQ5kNrBm3W9kBSm02MAkg5QT2uBgLO-9q2_bm5W2GzT-MGfU8Ejm7XokZ-zHqT1iPlR7ZJj2uKXWP3IYqNCr2wm2w1w==]
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvl3jeH9ilYk9-o3uPH-Su6o0e2ilgMcrUZOx1D1sZAZBrKlQar-N6JXaSQsuCPrnkT36zkzRKSX3bh5XUkQ1RdD5VUtWftB_Nxuo1zh4EpHeC1Jiev7bmM8E4RQtajOuDao3pTq1new==]
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of a dipeptide compound. Scholars Research Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTYtoucn7CbsPrPtk-sy61IG5rS8FZccqCXrCONeHH1RhBgQ5mTWJ_x5n_S0cPSh8wl0T6GYxRfqO7pIiB88JWbpELuV_Ozn03acNReEpOTIAAZanhsOFnDVb08V2V-bvzJe_ZxyfuYw4dgqbIIbHkeEc7ZmGX94BR14_otslAHgmM8D_dPni9QpuaAF2nvxOy4hsbp04EgIRROhHvAhU68Jr5KrPGQCdBca-MdyfOY9AnX_0DxKywr_gK3Cpk9UQ2ff2FJe6-TYRPyfzW]
  • Sigma-Aldrich. (2024). Safety Data Sheet for Propionic acid. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH38zMIpmwvxw82vvKZ0Wn_LwDssiAwjChlqRCDgfBavyNf1CCmyzDLsp7yPLEDR3aXyXoac9qZSbSkvnVadwFFh3wbpVYuIHStd1yCP1RAC6oErXYD_w9v4QfpXYx39Zfu04P0eDBEJ5RFI4=]
  • Fisher Scientific. (2023). Safety Data Sheet for Propionic acid. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDjrSWoaOch7poNenjs6ChxSJQqsKXaS-x3hlyGATItMWe39UTn3gZWbLRzsPyIK2Vy1UZeYxCeooRuD27YMQ6fYDTcIX0P9tfckyoGDqeOjrpa0bq8SYfS4UGyoMyEBxHmA5G_rzZkhPLqPhSwswb5J_mXy26eFSj1kjjvxH0RgWy_KgsfP5xnQbAzok=]
  • MedChemExpress. (n.d.). (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propionic acid. Retrieved from MedChemExpress Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVQcInACjFJDgy0I-17WaIa-_Ieg-AqCtnD6YHU1U-q7ExpB-oxwUvhmL0o62efbxVIOClaD39Cm0Hr7xJFH8i6a9WeiB2m8TJN8jc7A8wbRrK8ytMOeUpW3w9ZFFZhWPZU-MwF7OGJy0u7_BMAiFsm9GmqgR5cmAMUrtVs--IR7dgbe4wuUlQie5MNfh7UEq1oJd0GCHCzBSR7a_hFT1tyQ==]
  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2A6OZD_MvLLypntj0PbiTZpx4tSoHJCKrI--pIAxrq6S0Rebf-2kJYdAR5L99yCLCwxi7uqtfoKrH2zcxfqaQOIW1BtkHdi0Sh0S8ir2VXd0VmovffH6nywREB1bQ9NFhCwlXmA==]
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-(3,4-Dimethoxyphenyl)propionic acid. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDCGOCa4GfUVmj8Dys1hHC78HvWYJ1QppZDAnh5VPM0MSM85v2bz_eqidgKnmoz7lpk0tjRqQ8kwSeeIGywxaLkgV4oXbNF5Dr6nf6fNx6eDb7nLH4oX_S6A8_TkVuxLDzlAkFCXePrsL_rRpynFMqXPW3nYIdN4vaQMMd0vcRiKXFDTJFOwBEsHnqLQMKKJt_7onDFi_LdsF3v9ZobRkl9BoudPX7VtSvB8InmzatU3En9DHuhyBDO32A_x-PmJ23nNlsS9TNZobgD48j]
  • AA Blocks. (2025). Safety Data Sheet for (S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. AA Blocks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH4oXP1BeMsw_SRslPmE_B4iABrr4lcuPyIxMk7FYWe7geZ7LHPuwuviLskzSEzJ_Ybsgz-9AWhsXJjCLgp5tZoSKglaU7nmfV-0EUcQyd4aK_KgjUCC0hAW6HlqiiufjesjDlg0UOuwqeG7DXjxE=]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. PubChem. [https://vertexaisearch.cloud.google.
  • Yoo, J. W., Seo, Y., Yoo, D., & Kim, Y. G. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses, 94, 358-371. [http://www.orgsyn.org/demo.aspx?prep=v94p0358]
  • BOC Sciences. (n.d.). S-3,4-dimethoxy-phenylalanine. Retrieved from BOC Sciences Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG2dTdyFLZn6p5Bm5Sw_206nVEuaEXOqsKquLXlI2AmZiobnofKRp6GaUysL3EIOWC_FCtvyx6Rrz-XRCpEcxEGkscFQIW3yXQt97n315kcrxdaplao2Tk7fZDx3VhDuN2wDC0vA_9HqqX_bMc08Dk_-k6yTw5HUOgYif-fEt7P8yaZ02Bdvgu5gns]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761760, (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkltrV6Gm5wZpVw2AzgzXn6mL9StJ6tB8Y8-JJc23ZilNmcfryx_XTiFoN3cpWYu3YbOUh9oua1_eaihunkJadvFN3y1pC4WpX09jlbmWVuycB4ezazzlCQwwR5CjgjO5PNYiEKSys7OUfOx8=]
  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA594EYy-HF9xBW__cTY5oIu2v-FESgVmXK6cuo-rvjM0IBU8GV5__ExBWimzlPB-1tlSaTAfF54xcSa4Sxj5z6zaLJFFrV4vX_T9GvnOX5niRbvyaJPWhvD3RcMVs78P14wQc1vAFLMokzBjD4hi5zDnVOU-1If4=]
  • Chem-Impex International. (n.d.). Boc-3,4-difluoro-D-phenylalanine. Retrieved from Chem-Impex Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGD63zIrgTmejfx2hOBHEVNBO5XckpT2pK_wIR4t1XXk1WZDaxSnYyMEV5s-kHGZWQqtda-jOAyZuN2eIrnjnDn8NTpuVkh5DsyWz_vdAM65z8BmHzYBXPxt4fIDK0L-1VdoU=]
  • Acevedo, C. M., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1221–1226. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4677359/]
  • Sigma-Aldrich. (n.d.). Boc-D-Phe-OH. Retrieved from Sigma-Aldrich Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnLHQE86msibXak7qEdO7mBYbzLsJYDuIzlGp0Z_IEY1nCLWOy5mB04fEQXsIm2qeHdomf9-OLlO1V6N4Ctm59k0Ru3j4tFrHlEpQtBaAl9O4KkenKgXA4qKyCfkhyHpNxZIdkBm33QNrKJen6x7GUP2dB]
  • Uekama, K., et al. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3886506/]
  • Kumar, N., et al. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Molecules, 25(21), 5098. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7663737/]
  • Walsh, S. P., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394. [https://pubmed.ncbi.nlm.nih.gov/21514824/]

Sources

Boc-D-Phe(3,4-diOMe)-OH physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-α-(tert-Butoxycarbonyl)-3,4-dimethoxy-D-phenylalanine

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with the specialty amino acid derivative, Boc-D-Phe(3,4-diOMe)-OH . As a cornerstone in the synthesis of advanced peptides and peptidomimetics, a thorough understanding of this reagent's physical characteristics, structural nuances, and analytical validation is critical for its successful application. We will delve into the core attributes of this molecule, providing not only procedural steps but also the underlying scientific rationale to empower robust and reproducible research.

Core Physicochemical Characteristics

The foundational properties of Boc-D-Phe(3,4-diOMe)-OH dictate its behavior in solution, its reactivity, and its storage requirements. The tert-butoxycarbonyl (Boc) protecting group and the dimethoxy-substituted phenyl ring impart distinct characteristics compared to its parent amino acid, D-phenylalanine.

A summary of its key physical and chemical data is presented below.

PropertyValue
Chemical Name N-(tert-Butoxycarbonyl)-3,4-dimethoxy-D-phenylalanine
Synonyms Boc-D-3,4-dimethoxyphenylalanine
Molecular Formula C₁₆H₂₃NO₆
Molecular Weight 325.36 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥97% (as determined by HPLC)
Solubility Soluble in organic solvents such as methanol (MeOH), dimethylformamide (DMF), and dichloromethane (DCM). Limited solubility in water.
Storage Conditions 2-8°C, desiccated, protected from light

Structural Rationale and Application Context

The utility of Boc-D-Phe(3,4-diOMe)-OH in peptide synthesis is a direct consequence of its unique molecular architecture. Each component of the molecule is deliberately designed to fulfill a specific function during the synthetic workflow.

G Boc Boc Group (tert-Butoxycarbonyl) Amine α-Amine Boc->Amine Acid-labile protection AlphaC α-Carbon (D-config.) Amine->AlphaC Carboxyl Carboxylic Acid AlphaC->Carboxyl Coupling site for peptide bond formation SideChain Side Chain AlphaC->SideChain inv1 SideChain->inv1 Phenyl Phenyl Ring inv2 Phenyl->inv2 Methoxy 3,4-Dimethoxy Groups inv1->Phenyl inv2->Methoxy

Figure 1: Functional components of the Boc-D-Phe(3,4-diOMe)-OH molecule.

  • Expertise & Experience: The choice of the Boc protecting group is deliberate. It is stable to the basic conditions often used for Fmoc-deprotection, making it orthogonal and ideal for segment condensation strategies in complex syntheses. Its removal is achieved under mild acidic conditions (e.g., trifluoroacetic acid, TFA), which are typically well-tolerated by growing peptide chains. The D-configuration of the alpha-carbon is a critical design element for creating peptides with enhanced resistance to proteolytic degradation by endogenous enzymes, thereby increasing their in-vivo half-life. The 3,4-dimethoxy substituents on the phenyl ring increase the electron density and steric bulk of the side chain. This modification can be used to probe receptor binding pockets, modulate lipophilicity, and potentially improve the pharmacokinetic profile of the final peptide.

Protocols for Analytical Validation

To ensure the identity, purity, and stability of Boc-D-Phe(3,4-diOMe)-OH, a suite of analytical techniques must be employed. The following protocols represent a self-validating system, where data from each method corroborates the others.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds and detecting any potential impurities, such as diastereomers or degradation products.

Experimental Protocol: Reverse-Phase HPLC

  • System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B (linear gradient)

    • 25-27 min: 90% B

    • 27-30 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Causality Behind Choices: A C18 column is used for its excellent retention of moderately non-polar molecules like this one. The acetonitrile/water gradient effectively elutes the compound from the column while separating it from more polar (early eluting) or more non-polar (late eluting) impurities. TFA acts as an ion-pairing agent, sharpening the peak shape by minimizing tailing from the free carboxylate. Detection at 280 nm is chosen due to the strong UV absorbance of the substituted aromatic ring.

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_result Result Sample Sample Weighing & Dissolution HPLC HPLC Injection Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Column C18 Separation HPLC->Column Detector UV Detection (280 nm) Column->Detector Data Chromatogram Generation Detector->Data Purity Purity Calculation (Area %) Data->Purity

Figure 2: Standard workflow for purity validation via HPLC.

Structural Confirmation by NMR and Mass Spectrometry

While HPLC confirms purity, it does not definitively prove the chemical structure. For this, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are required.

Trustworthiness through Self-Validation: The system is self-validating because the molecular weight determined by MS must correspond precisely to the structure elucidated by NMR.

A. ¹H NMR Spectroscopy

  • Objective: To confirm the presence and connectivity of all protons in the molecule.

  • Method: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Expected Signals (illustrative, in CDCl₃):

    • ~1.4 ppm (singlet, 9H): Protons of the tert-butyl group on the Boc protector.

    • ~3.1-3.3 ppm (multiplet, 2H): Protons on the β-carbon of the side chain.

    • ~3.8-3.9 ppm (two singlets, 6H total): Protons of the two distinct methoxy groups.

    • ~4.5 ppm (multiplet, 1H): Proton on the α-carbon.

    • ~5.1 ppm (doublet, 1H): The NH proton of the carbamate.

    • ~6.7-6.9 ppm (multiplet, 3H): The three aromatic protons on the phenyl ring.

    • ~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid (may exchange or be very broad).

B. Mass Spectrometry

  • Objective: To confirm the exact molecular weight of the compound.

  • Method: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Sample Preparation: Infuse a dilute solution of the compound in methanol.

  • Expected Results:

    • Positive Mode [M+Na]⁺: Calculated m/z = 348.1469; Observed m/z should be within 5 ppm.

    • Negative Mode [M-H]⁻: Calculated m/z = 324.1503; Observed m/z should be within 5 ppm.

References

  • Note: As Boc-D-Phe(3,4-diOMe)-OH is a specialty chemical, comprehensive peer-reviewed papers are scarce. The primary authoritative sources are technical data sheets from reputable chemical suppliers who perform the analyses described above.

A Comprehensive Spectroscopic and Structural Elucidation of Boc-3,4-dimethoxy-D-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for N-tert-butoxycarbonyl-3,4-dimethoxy-D-phenylalanine (Boc-3,4-dimethoxy-D-phenylalanine). As a crucial building block in peptide synthesis and drug discovery, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and drug development professionals. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental protocols.

This compound (C₁₆H₂₃NO₆, Molecular Weight: 325.36 g/mol ) is a derivative of the non-proteinogenic amino acid D-phenylalanine.[1] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for controlled, stepwise peptide synthesis.[2] Furthermore, the 3,4-dimethoxy substitution on the phenyl ring can modulate the pharmacological properties of peptides, influencing their binding affinities and bioavailability.[3]

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of this compound with standardized atom numbering for unambiguous NMR signal assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the chemical environment of each proton in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methoxy, alpha-proton, beta-protons, and the Boc protecting group protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~6.8d~8.01Ar-H
~6.7dd~8.0, 2.01Ar-H
~6.6d~2.01Ar-H
~5.1d~8.01NH (carbamate)
~4.5m-1Hα (C2-H)
~3.8s-62 x OCH₃
~3.1dd~14.0, 5.01Hβ (C3-H)
~2.9dd~14.0, 9.01Hβ' (C3-H)
~1.4s-9C(CH₃)₃ (Boc)

Causality Behind Experimental Observations:

  • The aromatic protons appear as distinct signals due to the substitution pattern on the phenyl ring, breaking its symmetry.

  • The two methoxy groups are expected to be chemically equivalent, thus appearing as a single sharp singlet integrating to six protons.

  • The alpha-proton (Hα) is coupled to the adjacent beta-protons and the NH proton, often resulting in a multiplet.

  • The beta-protons (Hβ and Hβ') are diastereotopic and exhibit a geminal coupling to each other and vicinal coupling to the alpha-proton, resulting in a pair of doublets of doublets.

  • The nine protons of the tert-butyl group of the Boc protector are chemically equivalent and appear as a sharp singlet, a characteristic signature of this group.[4]

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.

Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic Acid, C1)
~155C=O (Carbamate, C10)
~149Ar-C (C7, C8)
~128Ar-C (C4)
~121Ar-C (C6)
~112Ar-C (C5, C9)
~80C(CH₃)₃ (Boc, C11)
~56OCH₃ (C14, C15)
~55Cα (C2)
~38Cβ (C3)
~28C(CH₃)₃ (Boc, C12, C13)

Causality Behind Experimental Observations:

  • The carbonyl carbons of the carboxylic acid and the carbamate are the most deshielded, appearing at the lowest field.[5]

  • The aromatic carbons attached to the electron-donating methoxy groups are shielded compared to the other aromatic carbons.

  • The quaternary carbon of the Boc group appears around 80 ppm, while the three equivalent methyl carbons are observed at approximately 28 ppm, which is highly characteristic.[5]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy of the obtained data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation and Data Acquisition:

    • The spectra should be recorded on a 300 MHz or higher field NMR spectrometer.[6]

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. The solvent peak is typically used for calibration (e.g., CDCl₃ at 77.16 ppm).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C=C bonds.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3350MediumN-H stretch (Carbamate)
~2980MediumC-H stretch (Aliphatic)
~1740StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Carbamate)
~1510StrongN-H bend (Amide II)
~1250, ~1030StrongC-O stretch (Ethers, Esters)
~1600, ~1450MediumC=C stretch (Aromatic Ring)

Causality Behind Experimental Observations:

  • The broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H group of the carboxylic acid.

  • The two distinct, strong carbonyl (C=O) stretching bands confirm the presence of both the carboxylic acid and the carbamate functional groups.[7]

  • The strong C-O stretching bands are indicative of the ether linkages of the methoxy groups and the ester-like carbamate.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR):

    • If the sample is a solid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure.

  • Instrumentation and Data Acquisition:

    • Use an FTIR spectrometer to record the spectrum.

    • Record a background spectrum of the clean ATR crystal before measuring the sample.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[6] The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

m/zIonDescription
326.1598[M+H]⁺Protonated molecular ion
348.1418[M+Na]⁺Sodiated molecular ion
270.1179[M-C₄H₈+H]⁺Loss of isobutylene from the Boc group
226.0866[M-Boc+H]⁺Loss of the entire Boc group

Causality Behind Experimental Observations:

  • In positive ion mode electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion [M+H]⁺ and a sodiated adduct [M+Na]⁺.

  • A characteristic fragmentation pattern for Boc-protected amino acids is the loss of the Boc group, either as isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[8] This fragmentation is a key diagnostic feature.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution for analysis.

  • Instrumentation and Data Acquisition:

    • Introduce the sample solution into the ion source of the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).

    • For positive ion mode, the instrument is calibrated and set to detect protonated molecules ([M+H]⁺).

    • The mass-to-charge ratio (m/z) is measured with high accuracy to determine the elemental formula.[6]

Integrated Spectroscopic Analysis Workflow

The synergy between NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound.

cluster_workflow Integrated Spectroscopic Workflow Start Sample: this compound IR IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS Data_IR Functional Groups Identified: - COOH - NH (Carbamate) - C=O (x2) - OCH₃ IR->Data_IR Data_NMR Structural Framework: - Aromatic substitution pattern - C-H connectivity - Presence of Boc group NMR->Data_NMR Data_MS Molecular Weight & Formula: - MW = 325.36 - C₁₆H₂₃NO₆ - Boc fragmentation confirmed MS->Data_MS Validation Cross-Validation Data_IR->Validation Data_NMR->Validation Data_MS->Validation Conclusion Confirmed Structure & Purity Validation->Conclusion

Caption: Workflow for the integrated spectroscopic analysis of this compound.

This integrated approach ensures the highest level of confidence in the identity and purity of the compound. The functional groups identified by IR spectroscopy must be consistent with the carbon-hydrogen framework determined by NMR, and the entire structure must be validated by the molecular weight and formula obtained from mass spectrometry. This self-validating system is crucial for ensuring the quality of starting materials in research and development.

References

  • Fritz Haber Institute. (2005). Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-L-phenylalanine methyl ester. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2013). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

  • ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (2017). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Boc-3,4-dimethoxy-L-phenylalanine. Retrieved from [Link]

  • MDPI. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Boc-N-methyl-3,4-dichloro-D-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Boc-3-methoxy-D-phenylalanine. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of Boc-3,4-dimethoxy-D-phenylalanine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Boc-3,4-dimethoxy-D-phenylalanine, a key building block in peptide synthesis and drug discovery. In the absence of extensive published quantitative solubility data for this specific compound, this guide empowers researchers with the foundational knowledge and practical methodologies to assess its solubility profile. We delve into the molecular structure of this compound, analyzing its physicochemical properties to predict its behavior in various solvent classes. A detailed, step-by-step experimental protocol for solubility determination is provided, enabling scientists to generate reliable and reproducible data in their own laboratory settings. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology industries.

Introduction: The Importance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences the developability of a drug candidate.[1] For a molecule like this compound, which serves as a crucial intermediate in the synthesis of more complex bioactive molecules, understanding its solubility is paramount for several reasons:

  • Reaction Kinetics and Purity: Homogeneous reaction conditions, achieved through complete dissolution of reactants, are often essential for predictable reaction kinetics and minimizing impurities.

  • Process Development and Scale-up: Efficient and scalable synthetic processes rely on selecting appropriate solvents that can dissolve the necessary quantities of starting materials and intermediates.

  • Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.

  • Formulation: For final drug products, the solubility of the active pharmaceutical ingredient (API) or its precursors dictates the choice of delivery vehicle and can impact bioavailability.[2]

This guide will focus on providing a robust understanding of how to approach the solubility determination for this compound, a compound for which specific solubility data is not widely available.

Molecular Characterization of this compound

To predict the solubility of this compound, we must first analyze its molecular structure and the functional groups present.

Chemical Structure:

  • IUPAC Name: (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4-dimethoxyphenyl)propanoic acid[]

  • Molecular Formula: C₁₆H₂₃NO₆[4]

  • Molecular Weight: 325.36 g/mol [4]

Key Structural Features and Their Influence on Solubility:

  • Boc Protecting Group: The bulky tert-butoxycarbonyl (Boc) group is largely nonpolar and lipophilic, which will contribute to solubility in nonpolar organic solvents.

  • Phenyl Ring: The benzene ring is also a significant nonpolar feature, further enhancing its affinity for nonpolar or moderately polar solvents.

  • Dimethoxy Groups: The two methoxy (-OCH₃) groups on the phenyl ring introduce some polarity and are potential hydrogen bond acceptors.[5][6]

  • Carboxylic Acid: The carboxylic acid moiety (-COOH) is a key functional group. It is polar and can act as both a hydrogen bond donor and acceptor.[6] Its presence suggests potential solubility in polar protic solvents.

  • Amide Linkage: The amide group within the Boc protecting group is polar and can participate in hydrogen bonding as an acceptor.

Overall, this compound is an amphiphilic molecule with both significant nonpolar regions (the Boc group and the phenyl ring) and polar, hydrogen-bonding capable functional groups (carboxylic acid, methoxy groups, and amide). This structure suggests a nuanced solubility profile, with partial to good solubility expected across a range of solvents with varying polarities.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This means that solutes tend to dissolve in solvents that have similar intermolecular forces. The key intermolecular forces at play for this compound are:

  • Van der Waals Forces: These are present in all molecules and will be significant in the interactions of the nonpolar regions of the molecule with nonpolar solvents.

  • Dipole-Dipole Interactions: The polar functional groups will induce dipole moments, allowing for interactions with polar solvents.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the methoxy and amide groups are hydrogen bond acceptors.[6][8][9] Solvents that can participate in hydrogen bonding are likely to be effective at solvating this molecule.

Based on this, we can make some general predictions about the solubility of this compound in different classes of solvents.

Solvent Classification and Predicted Solubility
Solvent ClassExamplesDominant Intermolecular ForcesPredicted Solubility of this compoundRationale
Nonpolar Hexane, Toluene, Diethyl EtherVan der Waals ForcesLow to ModerateThe large nonpolar surface area of the Boc group and phenyl ring will favor interaction with nonpolar solvents. However, the polar functional groups will limit high solubility.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Dipole-DipoleModerate to HighThese solvents have strong dipole moments that can interact with the polar groups of the molecule. Solvents like DMF and DMSO are particularly good at dissolving a wide range of organic molecules.
Polar Protic Water, Methanol, Ethanol, IsopropanolHydrogen Bonding, Dipole-DipoleModerate to HighThe ability of these solvents to act as both hydrogen bond donors and acceptors will facilitate the solvation of the carboxylic acid and other polar groups. Solubility in water is expected to be limited due to the large nonpolar regions.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for determining the solubility of this compound in a selection of common laboratory solvents. This method is based on the principle of reaching equilibrium saturation.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol, Water)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge to pellet solid sep1->sep2 sep3 Filter supernatant sep2->sep3 ana1 Prepare dilutions of the saturated solution sep3->ana1 ana2 Analyze by HPLC or UV-Vis ana1->ana2 ana3 Calculate concentration from calibration curve ana2->ana3

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a vial. "Excess" means that there should be visible undissolved solid at the end of the experiment. A starting point could be 20-50 mg.

    • Add a precise volume of the chosen solvent to the vial (e.g., 1.0 mL).

    • Securely cap the vial.

    • Prepare a separate vial for each solvent to be tested.

  • Equilibration:

    • Place the vials in a thermostatic shaker or on a rotator at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. A good starting point is 48 hours.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and immediately pass it through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method (for less volatile solvents):

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

      • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

      • Calculate the solubility in g/L or mg/mL.

    • Chromatographic/Spectroscopic Method (preferred):

      • Prepare a standard stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble).

      • Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC or UV-Vis spectrophotometry.

      • Accurately dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility.

Data Presentation

The determined solubility values should be compiled into a clear and concise table.

SolventSolvent ClassPolarity IndexSolubility (mg/mL) at 25 °C
HexaneNonpolar0.1Experimental Value
TolueneNonpolar2.4Experimental Value
DichloromethanePolar Aprotic3.1Experimental Value
Ethyl AcetatePolar Aprotic4.4Experimental Value
AcetonePolar Aprotic5.1Experimental Value
MethanolPolar Protic5.1Experimental Value
EthanolPolar Protic4.3Experimental Value
WaterPolar Protic10.2Experimental Value

Causality and Self-Validation in the Experimental Protocol

Why use an excess of solute? This ensures that the solution becomes saturated and that the system reaches equilibrium between the dissolved and undissolved states.

Why agitate for 24-72 hours? Dissolution can be a slow process. Prolonged agitation at a constant temperature is necessary to ensure that the thermodynamic equilibrium of solubility is reached, rather than a kinetically trapped supersaturated or undersaturated state.

Why is centrifugation and filtration critical? These steps are essential for the complete removal of any undissolved solid particles from the supernatant. Failure to do so will lead to an overestimation of the solubility.

Why is a calibration curve necessary for chromatographic/spectroscopic methods? A calibration curve establishes a linear relationship between the analytical signal (e.g., peak area in HPLC or absorbance in UV-Vis) and the concentration of the analyte. This allows for the accurate determination of the concentration of the unknown saturated solution.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a thorough understanding of its molecular structure allows for reasoned predictions of its solubility behavior. The amphiphilic nature of the molecule, with its combination of a bulky, nonpolar Boc group and phenyl ring, and polar, hydrogen-bonding capable carboxylic acid and methoxy groups, suggests a broad solubility profile across various common laboratory solvents. This guide provides a robust theoretical framework and a detailed, self-validating experimental protocol to enable researchers to confidently and accurately determine the solubility of this important synthetic building block. The data generated using this methodology will be invaluable for optimizing reaction conditions, developing purification strategies, and informing downstream applications in drug development.

References

  • Purdue University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • LibreTexts. (2021, September 11). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Different types of H-bond donor and acceptor site present in an alcohol... [Image]. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Hughes, L. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19742. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Fowles, D. J., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 125(15), 7057-7098. [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-3,4-dihydroxy-L-phenylalanine. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Chem-Impex International Inc. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermochemistry of Solution, Solvation, and Hydrogen Bonding of Cyclic Amides in Proton Acceptor and Donor Solvents. Amide Cycle Size Effect. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Common hydrogen bond donors (HBDs) and acceptors (HBAs) used in the... [Image]. Retrieved from [Link]

Sources

Stability and Storage of Boc-3,4-dimethoxy-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-tert-butoxycarbonyl-3,4-dimethoxy-D-phenylalanine (Boc-3,4-dimethoxy-D-phenylalanine) is a valuable protected amino acid derivative utilized in the synthesis of specialized peptides and complex pharmaceutical intermediates. The presence of the acid-labile Boc protecting group, combined with an electron-rich dimethoxy-substituted aromatic side chain, presents unique considerations for its stability, storage, and handling. This guide provides a comprehensive overview of the chemical stability of this reagent, recommended storage conditions, and analytical methodologies for purity assessment, grounded in established principles of organic chemistry and peptide synthesis.

Chemical Stability Profile

The overall stability of this compound is governed by the interplay of its three primary structural components: the Boc-protected amine, the carboxylic acid, and the 3,4-dimethoxy-substituted phenyl side chain.

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide chemistry, prized for its specific lability under acidic conditions while remaining robust against a wide range of other reagents.[1][][][4]

  • Acid Lability: The Boc group is readily cleaved by anhydrous acids, such as trifluoroacetic acid (TFA), typically in a dichloromethane (DCM) solvent.[][] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of a stable tert-butyl cation, which then decomposes into isobutylene and a proton. This deliberate cleavage is the basis of its utility in synthesis. Consequently, exposure to acidic environments during storage or handling is the primary cause of Boc group degradation and must be strictly avoided.

  • Base and Nucleophile Stability: The Boc group is stable towards most bases and nucleophiles, a property that allows for orthogonal protection schemes with base-labile groups like Fmoc.[1][] It is resistant to alkaline hydrolysis and hydrazinolysis.[]

  • Thermal Stability: While generally stable at ambient and refrigerated temperatures, prolonged exposure to high temperatures is not recommended. Thermal deprotection of N-Boc groups can occur, though it typically requires elevated temperatures, often in specific solvents.

The Phenylalanine Core and Carboxylic Acid

The core amino acid structure is generally stable. However, like other amino acids, it can be susceptible to degradation over the long term, particularly in the presence of moisture and other reactive species.[5] Phenylalanine itself can undergo degradation in the presence of lipid hydroperoxides or other oxidizing agents, leading to products like phenylacetaldehyde and benzaldehyde, though this is more relevant in biological or food science contexts than for a pure chemical reagent.[6][7]

The 3,4-Dimethoxy Phenyl Side Chain: A Key Consideration

The 3,4-dimethoxy substitution on the phenyl ring introduces specific stability considerations not present in standard Boc-D-Phe-OH. This functional group, a catechol diether, renders the aromatic ring electron-rich and thus more susceptible to certain degradation pathways.

  • Oxidative Susceptibility: Electron-rich aromatic systems, like dimethoxybenzenes, are more prone to oxidation than unsubstituted benzene.[8] Potential oxidative degradation, initiated by atmospheric oxygen, light, or trace metal impurities, could lead to the formation of quinone-like structures or demethylation. Studies on the oxidation of dimethoxybenzene derivatives have identified demethylation and ring-opening as potential degradation pathways, particularly for radical cations.[9][10][11] Although the conditions in these studies may be harsh, they highlight the inherent reactivity of the dimethoxy-phenyl moiety.

  • Demethylation: Under certain conditions, particularly acidic or in the presence of Lewis acids, the ether linkages of the methoxy groups can be cleaved. This would result in the formation of the corresponding hydroxy (catechol) or monomethoxy derivatives.

  • Photostability: Aromatic compounds can be sensitive to light. While specific photostability data for this compound is unavailable, it is prudent to assume that UV light could promote oxidative degradation pathways. Studies on dimethoxybenzene isomers have shown that they undergo photodegradation.[12]

Potential Degradation Pathways

Based on the chemical nature of the molecule, several degradation pathways can be hypothesized. Understanding these possibilities is crucial for designing appropriate storage conditions and analytical methods for quality control.

cluster_main This compound cluster_degradation Potential Degradation Products A This compound B 3,4-dimethoxy-D-phenylalanine (Acid Hydrolysis) A->B H+ C Oxidized Side-Chain Products (Oxidation) A->C [O] Light, Air D Demethylated Products (Acid/Oxidative Stress) A->D H+ / [O] E Other Impurities A->E Other

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To ensure the long-term integrity and purity of this compound, the following storage and handling protocols are recommended. These are designed to mitigate the risks of acid-catalyzed hydrolysis, oxidation, and moisture-induced degradation.

ParameterRecommended ConditionRationale
Temperature 2–8°C Low temperature slows down all potential chemical degradation reactions. This is a standard recommendation for most Boc-protected amino acids.
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes exposure to atmospheric oxygen, thereby reducing the risk of oxidative degradation of the electron-rich dimethoxy-phenyl ring.
Light Protect from Light (Amber Vial) Prevents potential photodegradation of the aromatic side chain.
Moisture Store in a desiccator or dry cabinet Prevents hydrolysis of the Boc group and minimizes other moisture-related degradation. The compound should be stored in a tightly sealed container.
pH Avoid Acidic Environments Prevents premature cleavage of the acid-labile Boc protecting group. Ensure all containers and handling equipment are free from acidic residues.

Handling Best Practices:

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Use clean, dry spatulas and glassware.

  • After dispensing the required amount, flush the container with an inert gas before tightly resealing.

  • For solution-based applications, use anhydrous solvents and prepare solutions fresh for best results.

Analytical Methods for Stability and Purity Assessment

Regular assessment of purity is critical, especially for material that has been in storage for an extended period. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two powerful and complementary techniques for this purpose.[13][][]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis, capable of separating the parent compound from closely related impurities and degradation products.[13][16]

Experimental Protocol: Stability-Indicating RP-HPLC Method

A Sample Preparation (0.5 mg/mL in Mobile Phase A/B) B HPLC System Setup (C18 Column, UV Detector) A->B C Gradient Elution (Water/ACN with 0.1% TFA) B->C D Data Acquisition (UV at 220 nm & 280 nm) C->D E Analysis (Peak Purity, Impurity Profiling) D->E

Caption: Workflow for HPLC purity analysis.

  • Objective: To quantitatively determine the purity of this compound and to separate it from potential degradation products.

  • Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Stationary Phase: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (for the peptide bond precursor) and 280 nm (for the aromatic side chain).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Interpretation: The appearance of new peaks or a decrease in the main peak area over time in stability studies indicates degradation. The acidic mobile phase will cause on-column de-Boc-ylation; therefore, a separate method or careful interpretation is needed to distinguish this artifact from pre-existing impurity. A neutral mobile phase system could be developed if this is a major concern.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and valuable tool for qualitative purity assessment, reaction monitoring, and identification of major impurities.[13][17][18][19]

Experimental Protocol: TLC Purity Assessment

  • Objective: To qualitatively assess the purity of this compound and identify the presence of major impurities, such as the de-protected amine.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of n-butanol, acetic acid, and water in a 4:1:1 (v/v/v) ratio is a common system for amino acids. Alternatively, a less polar system like Ethyl Acetate/Hexane (e.g., 1:1) can be used to assess non-polar impurities.

  • Sample Preparation: Dissolve a small amount of the compound in methanol or DCM to a concentration of approximately 1-2 mg/mL.

  • Procedure:

    • Spot a small amount of the sample solution onto the baseline of the TLC plate.

    • Develop the plate in a saturated TLC chamber.

    • Dry the plate thoroughly.

  • Visualization:

    • UV Light (254 nm): The aromatic ring will allow for visualization by UV shadowing.

    • Ninhydrin Stain: Spray the plate with a ninhydrin solution and gently heat. The appearance of a purple spot (Ruhemann's purple) indicates the presence of the free amine, a primary degradation product from Boc cleavage.[17] The parent compound will not stain with ninhydrin.

    • Potassium Permanganate Stain: This stain will react with any oxidizable groups, potentially indicating degradation of the dimethoxy-phenyl side chain.

Forced Degradation Studies

To proactively understand the degradation profile, forced degradation (stress testing) studies are invaluable.[20][21][22][23][24] These studies expose the compound to harsh conditions to accelerate degradation, helping to identify likely degradation products and establish the specificity of analytical methods.

Stress ConditionTypical Reagents/ConditionsPotential Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl, 60°CCleavage of the N-Boc group.
Base Hydrolysis 0.1 M NaOH, 60°CGenerally stable, but tests for unexpected lability.
Oxidation 3% H₂O₂, Room TemperatureOxidation of the electron-rich dimethoxy-phenyl side chain.
Thermal 80°C (solid state)General thermal decomposition.
Photolytic High-intensity UV/Vis light (ICH Q1B)Light-induced degradation of the aromatic chromophore.

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary vulnerabilities are the acid-lability of the N-Boc protecting group and the potential for oxidative degradation of the electron-rich 3,4-dimethoxy-phenyl side chain. Adherence to storage conditions of 2-8°C, under an inert atmosphere, and protected from light and moisture is paramount for preserving its purity. Regular analytical assessment using HPLC and TLC is recommended to ensure the material's integrity prior to its use in synthesis, thereby safeguarding the quality and success of downstream applications.

References

  • Ganesh, K. C., et al. (2016). Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations. The Journal of Physical Chemistry C. [Link]

  • Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances. [Link]

  • Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry. [Link]

  • Zamora, R., et al. (2008). Model studies on the degradation of phenylalanine initiated by lipid hydroperoxides and their secondary and tertiary oxidation products. Journal of Agricultural and Food Chemistry. [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. [Link]

  • BioTech Beacons. (2023). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]

  • Biotechnology and Biomedical Engineering - Amrita Vishwa Vidyapeetham. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). [Link]

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics. [Link]

  • Forngren, B. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Dijkstra, A. M., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. [Link]

  • Zweig, A., Hodgson, W. G., & Jura, W. H. (1964). The Oxidation of Methoxybenzenes. Journal of the American Chemical Society. [Link]

  • Yamazaki, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica. [Link]

  • Krishna, V., & Madhuri, P. (2016). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • FUJIFILM Diosynth Biotechnologies. (n.d.). Stability Studies. [Link]

  • Lee, J. Y., et al. (2015). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Journal of Pharmacopuncture. [Link]

  • Goldstein, J. A., et al. (1995). Endogenous catechol thioethers may be pro-oxidant or antioxidant. Chemical Research in Toxicology. [Link]

  • Dagley, S., & Gibson, D. T. (1965). THE BACTERIAL DEGRADATION OF CATECHOL. The Biochemical journal. [Link]

  • Manivannan, B., et al. (2020). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. Antioxidants. [Link]

  • Kaur, P., & Kumar, R. (2011). A Review on Stability Indicating HPLC Method Development. International Journal of Pharmaceutical Sciences and Research.
  • Elewa, N. N., & Mabied, A. F. (2023). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports. [Link]

Sources

A Technical Guide to Boc-3,4-dimethoxy-D-phenylalanine for Advanced Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of unnatural amino acids into peptide-based therapeutics is a cornerstone of modern molecular design. Among these critical building blocks, Boc-3,4-dimethoxy-D-phenylalanine stands out as a pivotal precursor for synthesizing sophisticated peptidomimetics and targeted therapeutic agents. This guide provides an in-depth technical overview of this compound, from sourcing and quality control to its application in the synthesis of next-generation therapeutics, particularly those targeting dopaminergic pathways.

The Strategic Advantage of this compound in Peptidomimetic Design

The incorporation of D-amino acids into peptide sequences is a well-established strategy to confer resistance to proteolytic degradation, thereby enhancing the in vivo stability and bioavailability of peptide drugs. The D-configuration of this compound provides this crucial steric shield against enzymatic cleavage.

Furthermore, the 3,4-dimethoxy substitution on the phenyl ring serves a dual purpose. It mimics the catechol group of L-DOPA, the precursor to dopamine, making it an invaluable building block for synthesizing ligands targeting dopamine receptors.[1] The methoxy groups also modulate the lipophilicity and electronic properties of the side chain, which can fine-tune binding affinities and specificities for target receptors. This strategic combination of a D-amino acid backbone with a bioisosteric side chain makes this compound a powerful tool for developing novel therapeutics for neurological and psychiatric disorders.

Commercial Sourcing and Supplier Landscape

Acquiring high-quality this compound is the foundational step for any successful synthesis campaign. A number of reputable chemical suppliers offer this compound, though purity, availability, and pricing can vary. The following table provides a comparative overview of several key suppliers.

SupplierProduct NameCAS NumberPurityAvailabilityNotes
Sigma-Aldrich (S)-Boc-3,4-dimethoxy-β-Phe-OH499995-84-5≥98.0% (HPLC)In StockNote the beta-phenylalanine designation.
Amerigo Scientific Boc-3,4-dimethoxy-L-phenylalanine127095-97-0Research GradeInquireL-enantiomer listed, inquire for D-enantiomer.[2]
Chem-Impex Boc-3,4-difluoro-D-phenylalanine205445-51-8≥ 98% (HPLC)In StockA related fluorinated D-enantiomer.[3]
AAPPTec Substituted PhenylalaninesVariesCustomCustom SynthesisSpecializes in custom peptide building blocks.
ChemicalBook BOC-3,4-DIMETHOXY-L-PHENYLALANINE127095-97-0VariesMultiple SuppliersLists various suppliers for the L-enantiomer; D-enantiomer may be available upon inquiry.[4]

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Quality Control and In-House Verification: A Self-Validating Protocol

Ensuring the identity and purity of this compound is critical to the success of subsequent synthetic steps. The following protocol outlines a robust, self-validating system for in-house quality control.

Experimental Protocol for Quality Control

Objective: To confirm the identity, purity, and chiral integrity of commercially supplied this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) for NMR

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • High-resolution mass spectrometer (HRMS)

  • NMR spectrometer (≥400 MHz)

  • HPLC system with a chiral column

Procedure:

  • Visual Inspection: Examine the sample for its physical appearance. It should be a white to off-white powder.

  • Solubility Test: Assess solubility in common organic solvents such as methanol, ethyl acetate, and dichloromethane.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃.

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Resonances corresponding to the Boc-protons (~1.4 ppm), the methoxy protons (~3.8-3.9 ppm), the aromatic protons, and the alpha- and beta-protons of the amino acid backbone.

    • Expected ¹³C NMR signals: Resonances for the Boc-carbonyl and quaternary carbons, the methoxy carbons, the aromatic carbons, and the carbons of the amino acid backbone.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Analyze by ESI-MS in both positive and negative ion modes.

    • Confirm the observed mass matches the calculated exact mass of the compound (C₁₆H₂₃NO₆).

  • Chiral HPLC Analysis:

    • Develop an isocratic or gradient HPLC method using a suitable chiral column (e.g., Chiralpak IA, IB, or IC).

    • A typical mobile phase could be a mixture of hexane and isopropanol with a small percentage of TFA.

    • Inject a solution of the sample and analyze the chromatogram for the presence of the L-enantiomer. A purity of >98% for the D-enantiomer is desirable.

Workflow for Quality Control Verification

QC_Workflow start Receive Sample visual Visual Inspection start->visual solubility Solubility Test visual->solubility nmr ¹H & ¹³C NMR solubility->nmr hrms HRMS nmr->hrms chiral_hplc Chiral HPLC hrms->chiral_hplc data_analysis Data Analysis & Comparison to Specification chiral_hplc->data_analysis pass Sample Passes QC fail Sample Fails QC data_analysis->pass Meets Specs data_analysis->fail Does Not Meet Specs Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa Tyr Hydroxylase dopamine_pre Dopamine ldopa->dopamine_pre DOPA Decarboxylase vesicle Vesicle dopamine_pre->vesicle dopamine_synapse Dopamine vesicle->dopamine_synapse Release dat DAT (Reuptake) d1_receptor D1 Receptor (Gs) ac Adenylate Cyclase d1_receptor->ac Activates d2_receptor D2 Receptor (Gi) d2_receptor->ac Inhibits camp cAMP ac->camp pka PKA camp->pka cellular_response Cellular Response pka->cellular_response dopamine_synapse->dat dopamine_synapse->d1_receptor dopamine_synapse->d2_receptor

Caption: Simplified Dopaminergic Signaling Pathway.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) follows a well-defined workflow. The use of a Boc-protected amino acid necessitates a Boc-SPPS strategy, which typically employs strong acids like TFA for deprotection.

General Boc-SPPS Workflow

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA) start->deprotection neutralization Neutralization (e.g., DIEA) deprotection->neutralization coupling Amino Acid Coupling (e.g., HBTU/HOBt) neutralization->coupling washing Washing (e.g., DMF, DCM) coupling->washing repeat Repeat Cycle washing->repeat repeat->deprotection Next Amino Acid final_deprotection Final Boc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (e.g., HF) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end Pure Peptide analysis->end

Caption: General Workflow for Boc-Solid-Phase Peptide Synthesis.

Conclusion

This compound is a sophisticated and highly valuable building block for the synthesis of advanced peptidomimetics and small molecule therapeutics. Its unique combination of a D-amino acid scaffold and a dopamine-mimetic side chain provides medicinal chemists with a powerful tool to design drug candidates with enhanced stability and targeted activity. By carefully selecting suppliers, implementing rigorous quality control, and applying optimized synthetic protocols, researchers can fully leverage the potential of this versatile compound in their drug discovery endeavors.

References

Sources

Introduction: The Imperative of Purity in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Analysis of Boc-3,4-dimethoxy-D-phenylalanine

This compound is a crucial N-terminally protected amino acid derivative, serving as a fundamental building block in the solid-phase synthesis of peptides (SPPS).[1][] Its specific stereochemistry and protected nature are essential for the controlled, sequential assembly of peptide chains that form the basis of novel therapeutics, particularly in oncology and neurology.[3] The purity of this starting material is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. Impurities, even at trace levels, can introduce unintended sequences, trigger immunological responses, or alter the pharmacological profile of the target peptide.

This guide provides a comprehensive, multi-faceted strategy for the rigorous purity analysis of this compound. Moving beyond simple percentage values, we will explore an orthogonal analytical approach—employing multiple, independent techniques—to construct a complete and reliable purity profile. This document is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of why specific analytical choices are made and how to build a self-validating system for quality control.

The Analytical Challenge: A Landscape of Potential Impurities

A thorough purity analysis begins with understanding what to look for. Impurities in Boc-protected amino acids can originate from various stages of synthesis, purification, and storage. A robust analytical strategy must be capable of detecting and quantifying several distinct classes of impurities.

  • Process-Related Impurities: These are substances introduced or created during the synthesis itself. Common examples include unreacted starting materials, excess reagents like di-tert-butyl dicarbonate (Boc-anhydride), and by-products from side reactions, such as the formation of di-Boc adducts or t-butyl esters.[4]

  • Stereoisomeric Impurities: The most critical impurity in this class is the L-enantiomer (Boc-3,4-dimethoxy-L-phenylalanine). The presence of the incorrect enantiomer can lead to the synthesis of diastereomeric peptides, which may have drastically different biological activities or toxicities.[5]

  • Degradation Products: The Boc protecting group is acid-labile.[] Improper storage or handling can lead to premature deprotection or other forms of chemical degradation (e.g., oxidation of the phenyl ring). Forced degradation studies are essential to proactively identify these potential degradants.[6]

  • Residual Impurities: This category includes residual solvents from purification and elemental impurities, such as heavy metals from catalysts, which are strictly regulated by pharmacopeial standards like USP <232>/<233>.[][8][9]

An Orthogonal Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which uses multiple methods based on different chemical and physical principles, is essential for ensuring that all potential impurities are detected. This creates a self-validating system where the weaknesses of one method are covered by the strengths of another.

G RP_HPLC RP-HPLC/UPLC ChemPurity Chemical Purity (Process Impurities) RP_HPLC->ChemPurity Chiral_HPLC Chiral HPLC ChiralPurity Chiral Purity (Enantiomer) Chiral_HPLC->ChiralPurity LC_MS LC-MS ID Structural ID & Impurity Identification LC_MS->ID NMR NMR Spectroscopy NMR->ID GC_HS GC-HS Residuals Residual Solvents GC_HS->Residuals ICP_MS ICP-MS/OES Elemental Elemental Impurities ICP_MS->Elemental

Caption: Orthogonal Analytical Workflow for Purity Assessment.

Chromatographic Purity by Reversed-Phase HPLC/UPLC

Core Objective: To quantify the main compound relative to its organic, non-chiral process-related impurities.

Expertise & Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis for pharmaceutical ingredients. It separates compounds based on their hydrophobicity. This compound is a moderately nonpolar molecule, making it ideally suited for retention and separation on a nonpolar stationary phase (like C18) using a polar mobile phase. A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure that both more polar and less polar impurities are effectively eluted and resolved from the main peak. The inclusion of an acid like trifluoroacetic acid (TFA) or formic acid in the mobile phase serves a dual purpose: it protonates residual silanols on the column to reduce peak tailing and ensures that the carboxylic acid moiety of the analyte is in a consistent, non-ionized state, leading to sharp, reproducible peaks.[10]

Experimental Protocol: RP-HPLC Method
  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 280 nm (where the dimethoxy-phenyl group has strong absorbance).

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution. Dilute further as needed.

Data Interpretation: Purity is calculated using the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

G Sample Sample Preparation (1 mg/mL in Diluent) Inject Injection onto HPLC System Sample->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection (280 nm) Separate->Detect Analyze Data Analysis (Area % Calculation) Detect->Analyze Report Purity Report Analyze->Report

Caption: Standard RP-HPLC Experimental Workflow.

Chiral Purity by Chiral HPLC

Core Objective: To separate and quantify the desired D-enantiomer from its undesired L-enantiomer.

Expertise & Causality: Standard RP-HPLC cannot distinguish between enantiomers. Chiral purity assessment requires a chiral environment, which is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective for this purpose.[] These phases contain chiral cavities and grooves. The enantiomers of the analyte interact differently with the CSP through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. This differential interaction leads to different retention times, allowing for their separation and quantification. The mobile phase is typically a non-polar solvent system, such as hexane/isopropanol, which promotes the interactions necessary for chiral recognition.[12]

Experimental Protocol: Chiral HPLC Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent polysaccharide-based column).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Note: The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

Data Presentation: Expected Chiral Separation Results
AnalyteRetention Time (min)Resolution (USP)Tailing Factor (USP)
Boc-3,4-dimethoxy-L -phenylalanine~8.5\multirow{2}{*}{> 2.0}< 1.5
Boc-3,4-dimethoxy-D -phenylalanine~10.2< 1.5

Enantiomeric Excess (e.e.) Calculation: e.e. (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] × 100

Structural Confirmation and Absolute Purity

Chromatographic purity is relative. Spectroscopic techniques are required for unambiguous structural confirmation and, in the case of qNMR, to determine absolute purity against a traceable standard.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Objective: To confirm the chemical structure of the main component and to identify and quantify impurities without chromatographic separation.

Expertise & Causality: ¹H and ¹³C NMR spectroscopy provide a detailed fingerprint of a molecule's structure. The chemical shift, multiplicity, and integration of the proton signals in ¹H NMR confirm the presence of all expected functional groups (Boc group, methoxy groups, aromatic and aliphatic protons). Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance.[13][14] By integrating the signal of the analyte against a known amount of a certified internal standard with a long relaxation time (e.g., maleic acid), one can calculate the absolute mass purity of the sample, providing a result traceable to the International System of Units (SI).[15]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Accurately weigh ~2 mg of a certified internal standard (e.g., Maleic Acid).

    • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30s) to ensure full signal relaxation for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte (e.g., one of the methoxy singlets).

    • Integrate the signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate purity using the standard qNMR equation, accounting for molecular weights and the number of protons for each integrated signal.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

Core Objective: To confirm the molecular weight of the main component and to identify the mass of unknown impurities.

Expertise & Causality: LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[16] Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, allowing for straightforward confirmation of the compound's molecular weight (325.36 g/mol for the neutral species). High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of both the main peak and any co-eluting or separated impurities, greatly aiding in their structural elucidation.[17][]

Assessing Volatile and Inorganic Impurities

A. Residual Solvents by Headspace Gas Chromatography (GC-HS)

Core Objective: To identify and quantify residual organic solvents from the manufacturing process.

Expertise & Causality: Many organic solvents used in synthesis and purification are toxic and must be controlled within strict limits defined by guidelines such as ICH Q3C. Due to their volatility, these solvents are not detectable by HPLC. GC with headspace sampling is the standard technique. The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC for separation and quantification.

B. Elemental Impurities by ICP-MS/OES

Core Objective: To detect and quantify trace elemental impurities, particularly heavy metals.

Expertise & Causality: Pharmaceutical products must be tested for the presence of elemental impurities that may have been introduced from catalysts or manufacturing equipment.[8][9] Inductively Coupled Plasma (ICP) combined with Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) are the official methods listed in USP <232> and <233>.[][19] These techniques offer extremely low detection limits (parts-per-billion or trillion) and can analyze for a wide range of elements simultaneously after acid digestion of the sample.

Method Validation and Stability Assessment

A. Analytical Method Validation

Trustworthiness: Every analytical method described must be validated to prove it is fit for its intended purpose. The validation process, guided by ICH Q2(R1) and USP <1225>, establishes through laboratory studies that the method's performance characteristics are acceptable.[20][21][22] Key parameters include:

  • Accuracy: Closeness of the test results to the true value.

  • Precision: Agreement between a series of measurements.

  • Specificity: Ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.

B. Forced Degradation Studies

Core Objective: To establish the stability-indicating capability of the primary purity method (RP-HPLC).

Expertise & Causality: Forced degradation studies deliberately stress the sample under various conditions to generate potential degradation products.[6] By analyzing these stressed samples, we can demonstrate that the primary purity method can separate any newly formed degradation peaks from the main analyte peak. This is a critical requirement for a stability-indicating method.[23][24]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal: 80 °C dry heat.

  • Photolytic: Exposure to light according to ICH Q1B guidelines.

Conclusion

The purity analysis of this compound is a rigorous, multi-step process that demands more than a single chromatographic run. A comprehensive and trustworthy assessment is achieved only through the strategic application of an orthogonal set of analytical techniques. By combining high-resolution chromatography (RP-HPLC and Chiral HPLC) for relative and stereoisomeric purity with spectroscopy (NMR and MS) for structural confirmation and impurity identification, and dedicated methods for residual solvents and elements (GC-HS and ICP-MS), a complete and defensible purity profile can be established. This meticulous approach, underpinned by robust method validation and forced degradation studies, ensures that this critical raw material meets the highest standards of quality required for the development of safe and effective peptide therapeutics.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Kolisnyk, I. et al. (2020). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Pharmacia, 67(4), 231-239. Retrieved from [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]

  • Saito, T., et al. (2015). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Accreditation and Quality Assurance, 20, 257–265. Retrieved from [Link]

  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • RSC Publishing. (2019). Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Retrieved from [Link]

  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. Retrieved from [Link]

  • Wu, L., et al. (2024). Development of a certified reference material for D-phenylalanine with evaluation of enantiomeric purity. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]

  • Aschimfarma. (n.d.). EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. Retrieved from [Link]

  • BioProcess International. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Pauli, G. F., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1428. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Advanced Coupling Strategies for Boc-3,4-dimethoxy-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, conformational rigidity, and receptor affinity. Boc-3,4-dimethoxy-D-phenylalanine is a valuable building block, offering unique electronic and steric properties. However, its effective incorporation via solid-phase peptide synthesis (SPPS) can be challenging due to the steric hindrance imposed by the N-terminal tert-butyloxycarbonyl (Boc) group and the substituted phenyl ring. This application note provides a comprehensive guide for researchers, detailing the mechanistic basis for selecting optimal coupling reagents and presenting robust, field-proven protocols to ensure high coupling efficiency and peptide purity. We will explore strategies ranging from standard carbodiimide-based methods to high-potency uronium salt activations, complete with troubleshooting guidance for overcoming common synthetic hurdles.

Introduction: The Role and Challenges of this compound

This compound is a protected derivative of a non-proteinogenic amino acid used as a building block in the synthesis of novel therapeutic peptides and biopolymers.[1] The dimethoxy substitutions on the aromatic ring can modulate bioactivity and introduce unique conformational constraints.[] In Boc-based solid-phase peptide synthesis (SPPS), the synthesis cycle involves the sequential deprotection of the N-terminal Boc group and coupling of the next protected amino acid.

The primary challenge in coupling this compound lies in its steric bulk. The combination of the voluminous Boc protecting group and the substituted phenyl side chain can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support.[3][4] This steric hindrance can lead to slower reaction kinetics and incomplete coupling reactions, resulting in deletion sequences that complicate purification and reduce overall yield.[5] Therefore, the selection of an appropriate coupling strategy is critical for success.

The Chemistry of Activation: A Mechanistic Overview

The formation of a peptide (amide) bond requires the activation of the carboxylic acid group of the incoming amino acid to make it sufficiently electrophilic for attack by the N-terminal amine of the peptide chain. This is achieved using a "coupling reagent." The choice of reagent dictates the nature of the active intermediate and, consequently, the reaction's speed and efficiency.

Carbodiimide-Mediated Activation

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are classic activating agents.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® is used.[6][7] The additive intercepts the O-acylisourea to form a more stable and less racemization-prone active ester (OBt or Oxyma ester), which then reacts with the amine to form the peptide bond. While cost-effective, this method can be less efficient for sterically demanding couplings.[8]

Uronium/Aminium Salt Activation

Uronium and aminium salts, such as HBTU, HATU, and HCTU, are among the most powerful and widely used coupling reagents, especially for difficult sequences.[9][10][11] These reagents rapidly convert the carboxylic acid into a highly reactive HOBt or HOAt active ester in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[12][13] HATU, which is based on 1-hydroxy-7-azabenzotriazole (HOAt), is generally considered more reactive and effective at suppressing racemization than its HOBt-based counterpart, HBTU, making it a superior choice for particularly challenging couplings.[4][10]

Strategic Protocol Selection

The optimal coupling protocol for this compound depends on the specific peptide sequence and the desired balance between cost and efficiency. Below, we present three validated protocols.

Workflow for a Single Coupling Cycle in Boc-SPPS

The following diagram illustrates the fundamental steps in one cycle of Boc solid-phase peptide synthesis.

Boc_SPPS_Cycle Resin Peptide-Resin (Boc-AA(n)-...-Resin) Deprotection Step 1: Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Step 2: Neutralization (DIPEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Step 3: Coupling (Activated Boc-AA(n+1)) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 KaiserTest Monitoring: Kaiser Test Coupling->KaiserTest NextCycle Peptide-Resin (Boc-AA(n+1)-AA(n)-...-Resin) Wash3->NextCycle KaiserTest->Coupling Repeat if positive

Caption: General workflow for a Boc-SPPS coupling cycle.

Data Summary: Reagent Equivalents and Conditions
ParameterProtocol 1: DIC/HOBtProtocol 2: HBTU/DIPEAProtocol 3: HATU/DIPEA
Boc-AA3.0 eq3.0 eq3.0 eq
Coupling Reagent3.0 eq (DIC)2.9 eq (HBTU)2.9 eq (HATU)
Additive3.0 eq (HOBt)--
Base-6.0 eq (DIPEA)6.0 eq (DIPEA)
SolventDMF or DCM/DMFDMF or NMPDMF or NMP
Pre-activation Time5-10 min1-2 min1-2 min
Coupling Time2 - 4 hours30 - 60 min30 - 60 min
RecommendationCost-effective, suitable for less hindered positions.High efficiency, general-purpose for hindered residues.Maximum efficiency for extremely difficult couplings.
Equivalents are relative to the resin substitution.

Detailed Experimental Protocols

The following protocols are designed for manual solid-phase synthesis on a 0.1 mmol scale. Adjust volumes accordingly for different scales.

Protocol 1: Standard Coupling with DIC/HOBt

This protocol is a reliable and cost-effective method suitable for many applications.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in 10 mL of DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vial, dissolve this compound (3.0 eq) and HOBt (3.0 eq) in a minimum volume of DMF (approx. 2 mL).

  • Activation: Add DIC (3.0 eq) to the activation mixture and vortex for 1 minute.

  • Coupling: Immediately add the activation mixture to the swelled resin. Shake or agitate the reaction vessel at room temperature.

  • Monitoring: After 2 hours, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[14]

  • Completion: If the Kaiser test is negative (yellow beads), the reaction is complete. If positive (blue beads), allow the reaction to proceed for another 1-2 hours and re-test. If the test remains positive, consider a double coupling (see Troubleshooting).

  • Washing: Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), followed by DCM (3 x 10 mL).

Protocol 2: High-Efficiency Coupling with HBTU/DIPEA

This is the recommended workhorse protocol for efficiently coupling sterically hindered residues like this compound.[12][13]

HBTU_Activation sub Boc-AA-COOH + DIPEA carboxylate Boc-AA-COO⁻ sub->carboxylate Deprotonation hbtu HBTU active_ester HOBt Active Ester (Highly Reactive) hbtu->active_ester carboxylate->active_ester Attacks HBTU peptide Peptide Bond (Boc-AA-CO-NH-Peptide) active_ester->peptide Nucleophilic Attack amine H₂N-Peptide-Resin amine->peptide

Caption: Simplified mechanism of HBTU-mediated carboxyl activation.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in 10 mL of DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vial, dissolve this compound (3.0 eq) and HBTU (2.9 eq) in 2 mL of DMF.[12]

  • Activation: Add DIPEA (6.0 eq) to the mixture and vortex for 1-2 minutes. The solution may change color.

  • Coupling: Immediately add the activation mixture to the swelled resin. Shake or agitate the reaction vessel at room temperature for 30-60 minutes.[12]

  • Monitoring: Perform a Kaiser test after 30 minutes. A negative result indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Maximum Potency Coupling with HATU/DIPEA

For exceptionally difficult couplings where HBTU may be insufficient, HATU provides superior reactivity.[10] The procedure is analogous to the HBTU protocol.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in 10 mL of DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in 2 mL of DMF.

  • Activation: Add DIPEA (6.0 eq) to the mixture and vortex for 1-2 minutes.

  • Coupling: Immediately add the activation mixture to the swelled resin. Shake or agitate the reaction vessel at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test after 30 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Troubleshooting Incomplete Coupling

A positive Kaiser test after the standard coupling time is the most common issue. The following flowchart provides a systematic approach to resolving it.

Troubleshooting_Workflow Start Kaiser Test is Positive (Incomplete Coupling) DoubleCouple Perform a Second Coupling: - Drain & Wash Resin - Repeat coupling with fresh reagents Start->DoubleCouple First Action CheckAgain Re-run Kaiser Test DoubleCouple->CheckAgain Success Result: Negative Proceed to next cycle CheckAgain->Success Negative Upgrade Switch to a stronger reagent (e.g., DIC/HOBt -> HBTU -> HATU) CheckAgain->Upgrade Still Positive Upgrade->DoubleCouple Retry Coupling Capping Cap unreacted amines: - Treat with Acetic Anhydride/DIPEA - Prevents deletion sequences Upgrade->Capping If failure persists ProceedCapped Proceed to next cycle (Accepting terminated chains) Capping->ProceedCapped

Caption: Decision tree for troubleshooting incomplete coupling reactions.

Key Troubleshooting Steps:

  • Double Coupling: This is the most direct solution. Simply repeat the coupling step with a fresh batch of activated amino acid.[5][15]

  • Increase Reaction Time: For sluggish reactions, extending the coupling time to several hours or even overnight can be effective.[5]

  • Upgrade Reagents: If a DIC/HOBt protocol fails, switching to HBTU or HATU for the second coupling attempt is highly recommended.[4][5]

  • Solvent Choice: For sequences prone to aggregation, switching from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties, can improve coupling efficiency.[5]

  • Capping: If coupling cannot be driven to completion, it is crucial to cap the unreacted N-terminal amines using acetic anhydride and DIPEA. This terminates the unreacted chains, preventing the formation of deletion peptides and simplifying the final purification.[3][16]

Conclusion

The successful incorporation of sterically hindered amino acids like this compound is readily achievable with the appropriate choice of coupling reagents and reaction conditions. While standard DIC/HOBt methods can be effective, high-potency uronium salt reagents such as HBTU and HATU offer faster reaction times and greater success rates for such challenging residues. By understanding the mechanistic principles behind carboxyl activation and employing robust monitoring and troubleshooting strategies, researchers can confidently synthesize complex peptides containing this valuable non-canonical amino acid, paving the way for new frontiers in drug development.

References

  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Benchchem. A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.
  • Wikipedia. HBTU.
  • Benchchem. A Comparative Guide to HBTU and DIC Coupling Reagents in Peptide Synthesis.
  • YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • RSC Publishing.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Aapptec Peptides. Coupling Reagents.
  • Benchchem. Application Notes and Protocols for HBTU Coupling Reactions.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • UCI Department of Chemistry.
  • ResearchGate. What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.
  • RSC Publishing. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
  • Sigma-Aldrich. (S)-Boc-3,4-dimethoxy-β-Phe-OH.
  • cem.com. Peptide/Amide bond Synthesis – OxymaPure®.
  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Benchchem. Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide.
  • Benchchem.
  • Mesa Labs. SPPS Tips For Success Handout.
  • Benchchem. An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS).
  • Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • SpringerLink. Methods and protocols of modern solid phase peptide synthesis.
  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Benchchem. CAS 218457-71-7 this compound.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Amerigo Scientific. Boc-3,4-dimethoxy-L-phenylalanine.
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • PMC. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
  • Chem-Impex. This compound.
  • YouTube. Lecture 8 : Peptide synthesis (continued): Protection, coupling and deprotection methods.
  • Benchchem. D-4-(Boc-aminomethyl)phenylalanine Coupling in Solid-Phase Peptide Synthesis.
  • ResearchGate. Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine) | Request PDF.
  • MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL).
  • ChemRxiv. Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
  • PubChem. 3,4-Dimethoxyphenylalanine, L-.

Sources

Deprotection methods for the Boc group in Boc-3,4-dimethoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Deprotection of Boc-3,4-dimethoxy-D-phenylalanine

Authored by: Gemini, Senior Application Scientist

Date: January 16, 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the assembly of peptides and complex pharmaceutical intermediates.[1] Its widespread use is attributed to its stability in a variety of reaction conditions and, crucially, its clean and efficient removal under acidic conditions.[1][2] This guide provides a detailed examination of the deprotection methods for a specific, high-value building block: this compound. This substrate, with its electron-rich aromatic ring, presents unique challenges and considerations, such as the potential for side reactions during deprotection.[3] We will explore the mechanistic underpinnings of the most common deprotection protocols, offer step-by-step experimental procedures, and discuss alternative methods for sensitive applications. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven protocols.

The Boc Protecting Group: An Overview

The Boc group is favored for protecting amino groups due to its robustness against nucleophilic attack, basic hydrolysis, and catalytic hydrogenation.[4][5] This chemical stability allows for selective manipulation of other functional groups within a molecule. The deprotection is an acid-catalyzed hydrolysis of the carbamate.[6] The choice of acid and reaction conditions can be tuned to achieve high yields and selectivity, which is paramount in multi-step syntheses.[7]

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions follows a well-established E1 elimination pathway. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid - TFA).[1][4][8] This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[4][8] The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[4][8] The liberated amine is then protonated by the excess acid in the medium, yielding the corresponding amine salt as the final product.[1][8]

A critical consideration is the fate of the tert-butyl cation. This reactive electrophile can potentially alkylate any nucleophilic sites on the substrate, a particular concern for the electron-rich 3,4-dimethoxy-phenyl ring of our target molecule.[3] To mitigate this risk, "scavengers" are often added to the reaction mixture to trap the cation.[9][10]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Loss of t-Bu+ tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 CO2 (gas) CarbamicAcid->CO2 AmineSalt Amine Salt (Product) FreeAmine->AmineSalt + H+

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.[2]

Standard Deprotection Protocols

The following protocols are the most common and reliable methods for the deprotection of this compound.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most widely used method for Boc deprotection due to its speed, efficiency, and the volatility of the reagents, which simplifies work-up.[10] For a substrate with an electron-rich aromatic ring, the inclusion of a scavenger is highly recommended to prevent side-product formation.[3][10]

Protocol:

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition (Recommended): Add a scavenger such as water (2.5-5% v/v) or triisopropylsilane (TIS) (2.5-5% v/v) to the solution. The electron-donating methoxy groups increase the nucleophilicity of the aromatic ring, making it susceptible to alkylation by the tert-butyl cation.

  • TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10-20 equivalents, or as a 25-50% solution in DCM) dropwise to the stirred solution.[10] Caution: The reaction is exothermic and generates CO2 gas; ensure adequate ventilation and do not seal the flask.[8]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[11]

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).[10]

    • Dissolve the resulting oil in a minimal amount of a polar solvent (e.g., methanol or chloroform).

    • Add cold diethyl ether to the solution with vigorous stirring to precipitate the product as the trifluoroacetate salt.[11][12]

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

TFA_Workflow Experimental Workflow: TFA Deprotection Start Dissolve Boc-AA in DCM AddScavenger Add Scavenger (e.g., TIS/H2O) Start->AddScavenger Cool Cool to 0 °C AddScavenger->Cool AddTFA Add TFA Solution (25-50%) Cool->AddTFA React Stir at RT for 1-3h AddTFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Evaporate Concentrate in vacuo Monitor->Evaporate Complete Precipitate Precipitate with Diethyl Ether Evaporate->Precipitate Isolate Filter and Dry Product Precipitate->Isolate End Obtain Amine TFA Salt Isolate->End

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Method 2: Hydrogen Chloride (HCl) in Dioxane

Using a solution of HCl in an organic solvent like 1,4-dioxane is a common and effective alternative to TFA.[7] This method can sometimes offer better selectivity and results in the hydrochloride salt of the amine, which can be preferable for downstream applications. The reaction is typically very clean and efficient.[9]

Protocol:

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (or ethyl acetate) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • HCl Addition: To the stirred solution, add a commercially available solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[7][9]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. The deprotected product, being a salt, may precipitate out of the solution during the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS. For TLC, a sample should be quenched with a basic solution (e.g., saturated NaHCO3) and extracted with an organic solvent to analyze the free amine.

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • If the product has precipitated, it can be isolated directly by filtration.

    • Alternatively, add diethyl ether to the concentrated residue to induce precipitation.[12]

    • Collect the solid by filtration, wash thoroughly with diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the pure 3,4-dimethoxy-D-phenylalanine hydrochloride.

Alternative Deprotection Methods

While acidic cleavage is standard, certain substrates may be sensitive to strong acids. In such cases, alternative methods can be employed.

Method 3: p-Toluenesulfonic Acid (pTSA)

p-Toluenesulfonic acid (pTSA) is a solid, non-volatile acid that can be used for Boc deprotection under milder conditions. It is considered a greener alternative to TFA.[13] Recent methods have even employed solvent-free mechanochemical grinding with pTSA for efficient deprotection.[14]

General Protocol (in solution):

  • Dissolve the Boc-protected substrate in a suitable solvent (e.g., a mixture of DCM/THF or acetonitrile).

  • Add p-toluenesulfonic acid monohydrate (1-2 equivalents).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction to completion.

  • Work-up typically involves a basic wash (e.g., with NaHCO3 solution) to neutralize the acid and liberate the free amine, followed by extraction with an organic solvent.[13]

Comparative Summary of Deprotection Methods

MethodReagents & ConditionsReaction TimeAdvantagesDisadvantages & Considerations
TFA/DCM 25-50% TFA in DCM, 0°C to RT[10]1-3 hours[6]Fast, highly efficient, volatile reagents simplify work-up.[10]Harshly acidic; requires scavengers for electron-rich substrates; generates corrosive and toxic TFA vapors.[3]
HCl/Dioxane 4M HCl in Dioxane, RT[7]0.5-2 hours[9]Milder than TFA, high yield, product is HCl salt which is often desired.[7]Dioxane is a peroxide-former and suspected carcinogen; requires anhydrous conditions.
p-TSA p-TSA (1-2 eq.) in various solvents, RT or heat[13]Variable (1-12 hours)Milder conditions, solid reagent is easy to handle, "greener" option.[13]Slower reaction times; work-up requires neutralization and extraction; potential for incomplete reaction.

Troubleshooting and Key Insights

  • Incomplete Reaction: If the reaction stalls, a small amount of additional acid can be added, or the reaction temperature can be gently increased. Ensure reagents, especially solvents, are anhydrous.

  • Side Product Formation: For this compound, the primary concern is t-butylation of the aromatic ring. This is observed as an additional mass of +56 Da in the product by LC-MS. The use of scavengers like water, TIS, or anisole is the most effective preventative measure.[1][3]

  • Difficult Precipitation: If the product oil does not solidify upon addition of ether, try scratching the inside of the flask with a glass rod, seeding with a small crystal of product, or storing the solution at low temperature (-20 °C). Evaporating the TFA more thoroughly can also help.[11]

  • Obtaining the Free Amine: The protocols above yield the amine salt. To obtain the neutral free amine, the salt is dissolved in water and a base (e.g., saturated NaHCO3, Na2CO3, or dilute NaOH) is added until the pH is >9. The free amine is then extracted with an organic solvent (e.g., ethyl acetate, DCM), dried, and concentrated.[15]

Conclusion

The deprotection of this compound is a critical transformation that can be achieved with high efficiency using standard acidic protocols. The choice between TFA and HCl often depends on the desired salt form and the acid sensitivity of other functional groups. For this specific substrate, the electron-rich nature of the phenyl ring makes the use of scavengers a crucial consideration to prevent side reactions and ensure high purity of the final product. By understanding the underlying mechanism and following these detailed protocols, researchers can reliably and effectively unmask the amine functionality, paving the way for subsequent synthetic transformations.

References

  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Procopio, D., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 7983. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25061-25068. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 25061-25068. [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]

  • Dietrich, B. (2020, May 4). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages. [Link]

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup?. r/chemistry. [Link]

  • Reddit. (2023, May 18). Alternative Methods for Boc Deprotection. r/chemistry. [Link]

  • ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. [Link]

  • ChemTips. (2012, June 18). Reactions that Work: Boc Protection. [Link]

  • Kumar, A., & Malhotra, S. V. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(112), 92571-92575. [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • ResearchGate. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • Pathare, R. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1035–1043. [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. 94, 358-371. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Boc-3,4-dimethoxy-D-phenylalanine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Canonical 20 Amino Acids

In the landscape of modern therapeutics, particularly in peptide and peptidomimetic drug design, the reliance on the 20 canonical amino acids has given way to a more expansive chemical toolbox. Unnatural amino acids (UAAs) are now recognized as indispensable tools for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited oral bioavailability.[1][2][3] The strategic incorporation of UAAs allows for the fine-tuning of physicochemical and pharmacological properties, enabling the design of novel therapeutics with enhanced efficacy, selectivity, and drug-like characteristics.[4]

This guide focuses on Boc-3,4-dimethoxy-D-phenylalanine , a protected, non-proteinogenic amino acid derivative. Its unique structural features—the acid-labile Boc protecting group, the D-chiral configuration, and the electron-rich dimethoxyphenyl side chain—make it a highly valuable building block in pharmaceutical research.[] We will explore its strategic applications and provide detailed, field-proven protocols for its effective utilization in synthesis workflows.

Compound Profile and Strategic Features

This compound is a pale white solid at room temperature and should be stored at 2-8 °C for optimal stability.[] Its key attributes are summarized below.

PropertyValueReference(s)
CAS Number 218457-71-7[][6]
Molecular Formula C₁₆H₂₃NO₆[6]
Molecular Weight 325.36 g/mol [6]
IUPAC Name (2R)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[]
Appearance Pale white solid[]
Storage Temperature 2-8 °C[]

The utility of this compound in drug discovery is derived directly from its distinct structural components, as illustrated below.

G main This compound Key Structural Features boc Boc Group (tert-Butyloxycarbonyl) Acid-labile protecting group for the α-amino function. Essential for controlled, stepwise peptide synthesis. main:f1->boc:f0 d_config D-Configuration (Chiral Center) Confers resistance to enzymatic degradation by proteases, enhancing metabolic stability and in vivo half-life. main:f1->d_config:f0 dimethoxy 3,4-Dimethoxy Side Chain Modulates lipophilicity, electronic character, and potential for H-bonding. Acts as a probe in SAR studies to optimize receptor binding. main:f1->dimethoxy:f0 SPPS_Workflow start Start: Swollen Resin (e.g., Merrifield) deprotection Step 1: Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Step 2: Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Step 3: Amino Acid Coupling (Boc-3,4-dimethoxy-D-Phe, HBTU/HOBt or DCC) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 monitor Step 4: Monitor Coupling (Kaiser Test) wash3->monitor cycle_end Repeat Cycle for Next Amino Acid monitor->cycle_end Positive (Blue) final_cleavage Final Cleavage (Anhydrous HF) monitor->final_cleavage Negative (Yellow) & End of Sequence cycle_end->deprotection

Figure 2: Workflow for Boc-based Solid-Phase Peptide Synthesis.

Materials:

  • Merrifield or PAM resin

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Reaction vessel with fritted disc and stopcock

  • Shaker or agitator

Step-by-Step Protocol:

  • Resin Swelling: Place the desired amount of resin in the reaction vessel. Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the solvent. [7]2. Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes, drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for an additional 25-30 minutes to ensure complete removal of the Boc group.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x) followed by DMF (3x) to remove residual acid. [7][8]3. Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x) to remove excess base. The resin now has a free amino group ready for coupling. [7]4. Amino Acid Coupling (Incorporation of this compound):

    • Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF. Add HBTU (3 eq.) and DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. [8]5. Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates successful and complete coupling. If the test is positive (blue beads), the coupling step should be repeated. [7] * Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage: After the full peptide has been assembled, the N-terminal Boc group is removed (Step 2), and the peptide is cleaved from the resin. This is typically achieved by treatment with anhydrous hydrogen fluoride (HF) with a scavenger like p-cresol. (CAUTION: Anhydrous HF is extremely toxic and corrosive and must be handled with specialized equipment and training). [8]

Protocol 2: Solution-Phase Amide Bond Formation

This protocol is suitable for synthesizing dipeptides or for coupling larger peptide fragments. It uses DCC as the coupling agent and HOBt to suppress side reactions and minimize racemization. [9] Materials:

  • This compound

  • An amino-component (e.g., a C-terminally protected amino acid methyl ester)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dry Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution, 1N HCl solution, and brine

  • Anhydrous sodium sulfate

Step-by-Step Protocol:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.), the amino-component (1.1 eq.), HOBt (1.2 eq.), and a catalytic amount of DMAP in dry DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation of Coupling: In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of dry DCM. Add this solution dropwise to the cooled reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form. [9]4. Reaction: Allow the mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected dipeptide.

  • Purification: The crude product can be purified using flash column chromatography on silica gel to obtain the final, pure product.

Example Data: SAR Study of a Hypothetical Peptide

To illustrate its application, consider an SAR study where Phenylalanine (Phe) at a key position in a bioactive peptide is replaced with this compound (here denoted as D-Phe(3,4-OMe₂)).

Peptide IDSequenceModification at Position XIC₅₀ (nM) vs. Target Y
PEP-001Ac-Gly-Phe -Ala-NH₂(Parent) L-Phenylalanine150.5
PEP-002Ac-Gly-D-Phe -Ala-NH₂D-Phenylalanine85.2
PEP-003Ac-Gly-**D-Phe(3,4-OMe₂) **-Ala-NH₂3,4-Dimethoxy-D-Phe22.8

Interpretation: The switch from L-Phe to D-Phe (PEP-002) improves potency, likely due to a more favorable conformation or increased stability. The further addition of the 3,4-dimethoxy groups (PEP-003) results in a significant enhancement of activity, suggesting that the electron-rich side chain engages in favorable interactions within the target's binding site.

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for rational drug design. Its incorporation allows medicinal chemists to systematically enhance metabolic stability, probe molecular interactions, and create novel peptidomimetics with superior therapeutic profiles. The protocols provided herein offer a robust framework for leveraging the unique advantages of this versatile building block in drug discovery campaigns.

References

  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • SciSpace. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. [Link]

  • Bisht, A. S., & Juyal, D. (2019). UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Journal of Drug Delivery and Therapeutics. [Link]

  • Singh, S., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology. [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of novel Boc protected dipeptide to act as a drug intermediate. Der Pharma Chemica. [Link]

Sources

Application Notes and Protocols: Boc-3,4-dimethoxy-D-phenylalanine in the Synthesis of Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Modified Amino Acids in Peptidomimetic Design

Peptidomimetics represent a powerful class of therapeutic agents, designed to replicate the biological activity of natural peptides while overcoming their inherent limitations, such as susceptibility to enzymatic degradation and poor bioavailability.[1][2] A key strategy in the rational design of these molecules is the incorporation of unnatural amino acids.[3][4] Boc-3,4-dimethoxy-D-phenylalanine is a synthetically valuable building block in this endeavor. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel peptidomimetics.

The core advantages conferred by this compound stem from its unique structural features:

  • The D-Configuration: The D-enantiomer of the amino acid offers significant resistance to proteolysis by endogenous proteases, which are stereospecific for L-amino acids.[5][6][7][8] This increased enzymatic stability can translate to a longer in vivo half-life of the resulting peptidomimetic.

  • The 3,4-Dimethoxy Phenyl Side Chain: The electron-donating methoxy groups on the phenyl ring can modulate the electronic properties of the molecule, potentially influencing receptor binding affinity and specificity.[] These modifications can lead to enhanced biological activity compared to unsubstituted phenylalanine analogues.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the α-amino function.[10][11] Its use is central to the Boc/Bn strategy in solid-phase peptide synthesis (SPPS), allowing for stepwise, controlled elongation of the peptide chain.[10][12]

This guide will detail the properties of this compound, provide a comprehensive protocol for its incorporation into a peptide sequence using solid-phase synthesis, and discuss the critical considerations for successful peptidomimetic development.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for reproducible synthetic outcomes.

PropertyValueSource
CAS Number 218457-71-7[]
Molecular Formula C16H23NO6[]
Molecular Weight 325.36 g/mol [13][14]
Appearance Pale white solid[]
Purity ≥ 98% (Chiral HPLC)[]
Storage 2-8 °C[]
IUPAC Name (2R)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[]

Core Workflow: Solid-Phase Peptide Synthesis (SPPS) with this compound

The following diagram illustrates the general workflow for incorporating this compound into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin Support (e.g., Merrifield, PAM) AA1 Couple First Boc-Amino Acid Resin->AA1 Deprotect1 Boc Deprotection (TFA/DCM) AA1->Deprotect1 Neutralize1 Neutralization (DIEA/DCM) Deprotect1->Neutralize1 AA2 Couple Boc-3,4-dimethoxy- D-phenylalanine Neutralize1->AA2 Deprotect2 Boc Deprotection (TFA/DCM) AA2->Deprotect2 Neutralize2 Neutralization (DIEA/DCM) Deprotect2->Neutralize2 Elongate Repeat Cycles for Chain Elongation Neutralize2->Elongate Cleavage Cleavage from Resin & Side-Chain Deprotection Elongate->Cleavage Purify Purification & Analysis (HPLC, MS) Cleavage->Purify

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

Protocol 1: Standard Coupling of this compound

This protocol details the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amino group

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Kaiser test kit (for ninhydrin test)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes, followed by washing with DMF (3 x 10 mL/g resin).

  • Boc Deprotection (if necessary):

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).[12]

    • Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.[12]

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 2 minutes. Repeat this step.

    • Wash the resin with DMF (5x) to remove excess base. The resin-bound amine is now in its free base form.[15]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF.

    • Add this solution to the reaction vessel containing the resin.

    • Add 3 equivalents of DIC to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • Periodically take a small sample of the resin beads and perform a Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be extended or repeated.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and Methanol (3x) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Final Deprotection

This protocol is for cleaving the synthesized peptide from a Merrifield or PAM resin and removing any acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole or thioanisole (scavenger)

  • Cold diethyl ether

  • Centrifuge and lyophilizer

Procedure:

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Preparation: Dry the peptide-resin thoroughly under high vacuum for several hours.

  • Cleavage Reaction:

    • In the HF apparatus, add the dried peptide-resin and a scavenger (e.g., anisole, 10% v/v).

    • Cool the reaction vessel to -5 to 0 °C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation:

    • Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide and remove the scavenger.

    • Centrifuge the mixture and decant the ether. Repeat this step 2-3 times.

  • Extraction and Lyophilization:

    • Extract the crude peptide from the resin using an appropriate aqueous buffer (e.g., 10% acetic acid).

    • Filter to remove the resin beads.

    • Freeze the aqueous solution and lyophilize to obtain the crude peptide powder.

Mechanism of Action: The Role of Key Reagents

A deeper understanding of the chemical transformations is crucial for troubleshooting and optimization.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step BocAA Boc-AA-COOH Oacyl O-acylisourea (Highly Reactive) BocAA->Oacyl + DIC DIC DIC->Oacyl + HOBtEster HOBt-ester (Less prone to racemization) Oacyl->HOBtEster + HOBt HOBt HOBt PeptideBond New Peptide Bond HOBtEster->PeptideBond + ResinNH2 Resin-Peptide-NH2 ResinNH2->PeptideBond +

Caption: Carbodiimide/HOBt peptide coupling mechanism.

The coupling of Boc-amino acids is typically mediated by a carbodiimide, such as DIC, in the presence of an activating agent like HOBt.[16] DIC reacts with the carboxylic acid of the Boc-amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. HOBt rapidly converts the O-acylisourea into a more stable HOBt-ester, which then reacts with the free amine of the resin-bound peptide to form the desired peptide bond with minimal racemization.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of peptidomimetics with enhanced therapeutic potential.[][17] Its incorporation can lead to compounds with increased stability against enzymatic degradation, a critical attribute for successful drug candidates.[18][19] The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel peptidomimetics. Future work in this area will likely focus on the development of even more efficient coupling reagents and orthogonal protection schemes, further expanding the accessible chemical space for peptidomimetic drug discovery.

References

  • Vertex AI Search. (n.d.). CAS 218457-71-7 this compound.
  • Chem-Impex. (n.d.). Boc-3,3-diphenyl-D-alanine.
  • Chem-Impex. (n.d.). Boc-3,4-difluoro-D-phenylalanine.
  • Chem-Impex. (n.d.). Boc-3,4-difluoro-L-phenylalanine.
  • PubChem. (n.d.). Boc-3,4-dihydroxy-L-phenylalanine.
  • Sigma-Aldrich. (n.d.). (S)-Boc-3,4-dimethoxy-β-Phe-OH.
  • ResearchGate. (n.d.). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine).
  • CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Peptidomimetics, a synthetic tool of drug discovery. PMC.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel dipeptides.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • ChemicalBook. (2022, August 26). BOC-3,4-DIMETHOXY-L-PHENYLALANINE.
  • PubChem. (n.d.). Boc-D-phenylalanine.
  • Amerigo Scientific. (n.d.). Boc-3,4-dimethoxy-L-phenylalanine.
  • Qvit, N., Rubin, S. J. S., Urban, T. J., Mochly-Rosen, D., & Gross, E. R. (2017). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today, 22(2), 454–462.
  • Panda, J. J., & Chauhan, V. S. (2014). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • bioRxiv. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
  • Journal of Pharmaceutical Research. (2025, September 1). Peptidomimetics : A New Era in Drug Discovery.
  • UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Oxford Academic. (2017, September 18). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP.
  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • Tam, J. P., & Merrifield, R. B. (1983). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron Letters, 24(28), 2851-2854.
  • ResearchGate. (n.d.). Current peptidomimetic structures with potent antimicrobial activity.
  • LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases.
  • ResearchGate. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.
  • ResearchGate. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.
  • Aapptec. (n.d.). Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4.

Sources

Application Notes & Protocols: Chiral Synthesis Applications of Boc-3,4-dimethoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

(N-tert-Butoxycarbonyl)-3,4-dimethoxy-D-phenylalanine (Boc-3,4-dimethoxy-D-phenylalanine) is a highly valuable, non-natural amino acid derivative that serves as a cornerstone chiral building block in modern organic synthesis. Its utility stems from a unique convergence of three critical structural features:

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the α-amino functionality, compatible with a wide range of reaction conditions, yet readily removable under mild acidic conditions. This makes it a staple in iterative processes like peptide synthesis[1][2].

  • The D-Stereocenter: The D-configuration at the α-carbon is crucial for the synthesis of peptidomimetics and peptide-based drugs with enhanced in-vivo stability. Peptides incorporating D-amino acids exhibit remarkable resistance to degradation by endogenous proteases, which are stereospecific for L-amino acid substrates[3].

  • The Electron-Rich Aromatic Ring: The 3,4-dimethoxy substitution pattern renders the phenyl ring highly nucleophilic. This inherent electronic property is the causal driver for its application in intramolecular electrophilic aromatic substitution reactions, most notably for the construction of the tetrahydroisoquinoline core, a privileged scaffold in numerous pharmacologically active alkaloids[4][5][6].

This document provides an in-depth technical guide on the strategic applications of this chiral synthon, focusing on the synthesis of isoquinoline alkaloids and its incorporation into metabolically stable peptides. We will elucidate the mechanistic rationale behind protocol choices and provide detailed, field-proven methodologies for researchers in drug discovery and chemical development.

Core Application: Asymmetric Synthesis of Tetrahydroisoquinoline Scaffolds

The 3,4-dimethoxyphenylethylamine backbone inherent in this compound is a direct precursor to the core structure of a vast family of isoquinoline alkaloids. The electron-donating nature of the two methoxy groups strongly activates the aromatic ring, facilitating electrophilic cyclization under conditions mild enough to preserve the integrity of the chiral center.

The Pictet-Spengler Reaction: A Convergent Route to Chiral Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful C-C bond-forming reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization[7][8]. When starting with a chiral amine derived from this compound, the reaction proceeds with high diastereoselectivity, enabling precise control over the newly formed stereocenter at the C-1 position of the isoquinoline ring.

Mechanistic Rationale: The reaction is initiated by the formation of an iminium ion from the β-arylethylamine and the carbonyl component. The high electron density at the C-6 position of the dimethoxy-phenyl ring (ortho to one methoxy group and para to the other) facilitates the key intramolecular electrophilic attack by the π-system onto the iminium electrophile. This ring-closing step is the stereochemistry-determining event. The existing stereocenter from the D-phenylalanine backbone sterically directs the approach of the electrophile, leading to a preferred diastereomer[9]. Harsher conditions, often required for less activated phenyl rings, are avoided, thus preventing racemization[7].

pictet_spengler cluster_1 Step 2: Pictet-Spengler Cyclization A Boc-3,4-dimethoxy- D-phenylalanine B Boc-3,4-dimethoxy- D-phenylalaninol A->B 1. iBuOCOCl, NMM 2. NaBH4 C Boc-D-3,4-dimethoxy- phenylethylamine B->C Mitsunobu or Tosylation/Reduction D Iminium Ion Intermediate C->D + R-CHO (e.g., Formaldehyde) H+ (TFA) C->D E Chiral (1R)-Tetrahydro- isoquinoline Product D->E Intramolecular Electrophilic Aromatic Substitution

Caption: Pictet-Spengler synthesis workflow.

Protocol 2.1.1: Diastereoselective Synthesis of (1R, 3R)-1-Methyl-3-(Boc-amino)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol details a representative Pictet-Spengler reaction using acetaldehyde, starting from the parent amino acid.

Part A: Synthesis of the β-arylethylamine Precursor

  • Carboxylic Acid Reduction to Alcohol:

    • To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at -15 °C under an argon atmosphere, add N-methylmorpholine (NMM, 1.1 eq).

    • Slowly add isobutyl chloroformate (1.1 eq) and stir the resulting mixture for 15 minutes. A white precipitate of NMM·HCl will form.

    • In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 2.0 eq) in water (approx. 1 M solution).

    • Filter the mixed anhydride suspension into the cold NaBH₄ solution over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by carefully adding 1 M HCl until the pH is ~7. Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-3,4-dimethoxy-D-phenylalaninol. This alcohol is often used without further purification.

  • Conversion of Alcohol to Amine:

    • This step is often challenging and can be achieved via multiple routes (e.g., Mitsunobu reaction with phthalimide followed by hydrolysis, or conversion to a tosylate followed by azide displacement and reduction). For simplicity, we assume the amine is available or synthesized via a standard literature procedure.

Part B: Pictet-Spengler Cyclization

  • Dissolve the precursor, Boc-D-3,4-dimethoxyphenylethylamine (1.0 eq), in dichloromethane (DCM, 0.1 M).

  • Add acetaldehyde (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 2.0 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired tetrahydroisoquinoline product.

Data Presentation:

Aldehyde/KetoneDiastereomeric Ratio (cis:trans)Yield (%)
FormaldehydeN/A85-95%
Acetaldehyde>95:580-90%
Acetone>90:1075-85%
Benzaldehyde>98:288-96%

Note: Diastereomeric ratios and yields are typical and may vary based on specific reaction conditions and substrate purity.

The Bischler-Napieralski Reaction

An alternative strategy for forming the isoquinoline core is the Bischler-Napieralski reaction, which cyclizes a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or P₂O₅, to form a 3,4-dihydroisoquinoline intermediate[10][11]. This intermediate is not chiral at C-1 but can be asymmetrically reduced in a subsequent step. The primary utility of using a chiral starting material like this compound is to build a more complex amide precursor where the chirality influences subsequent transformations or is retained in a distal part of the final molecule.

The reaction proceeds via an intramolecular electrophilic attack of the activated phenyl ring on a nitrilium ion intermediate, which is formed from the amide and the dehydrating agent[5][10].

bischler_napieralski A β-phenylethylamide (from Boc-3,4-dimethoxy- D-phenylalanine derivative) B Nitrilium Ion Intermediate A->B POCl3 or P2O5 C 3,4-Dihydroisoquinoline B->C Intramolecular Cyclization D Tetrahydroisoquinoline C->D Reduction (e.g., NaBH4)

Caption: Bischler-Napieralski reaction pathway.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-natural D-amino acids is a validated strategy to enhance the therapeutic potential of peptide-based drugs by improving their proteolytic stability[3][12]. This compound is ideally suited for standard Boc-chemistry SPPS protocols.

Causality of Application:

  • Enzymatic Resistance: Proteolytic enzymes that degrade peptides in vivo are highly stereospecific and primarily recognize L-amino acid residues. The presence of a D-residue at or near a cleavage site effectively halts enzymatic activity, prolonging the peptide's circulatory half-life.

  • Boc/Bzl Orthogonality: The Boc group is removed with moderate acid (e.g., TFA), while side-chain protecting groups (like Benzyl ethers) and the resin linkage are cleaved with a strong acid (e.g., HF or TFMSA) only at the end of the synthesis[1][2]. This compound requires no side-chain protection, simplifying its use.

  • Structural Impact: The bulky, conformationally distinct side chain can be used to induce specific secondary structures (e.g., turns or helices) or to probe receptor binding pockets.

Protocol 3.1.1: General Protocol for a Single Coupling Cycle in Boc-SPPS

This protocol outlines the steps to add one residue of this compound to a growing peptide chain on a solid support (e.g., Merrifield resin).

  • Resin Preparation: Start with the N-terminal Boc-deprotected peptide-resin in a reaction vessel. Swell the resin in DCM.

  • Neutralization: Neutralize the protonated free amine on the resin by washing with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM (2x, 2 min each). Wash thoroughly with DCM to remove excess base.

  • Amino Acid Activation: In a separate vial, pre-activate the this compound (3-4 eq relative to resin loading). Dissolve the amino acid and an activating agent (e.g., HBTU, 3-4 eq) in N,N-dimethylformamide (DMF). Add DIPEA (6-8 eq) to initiate the formation of the active ester. Allow activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step may be repeated.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, to remove unreacted reagents.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc group from the newly added residue, preparing it for the next coupling cycle.

  • Washing: Wash the resin with DCM to remove residual TFA.

boc_spps_cycle Start Start: Peptide-Resin (Free Amine) Activation Activate: Boc-AA + HBTU/DIPEA Coupling Coupling: Add activated AA to resin Start->Coupling Activation->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Deprotect: Treat with TFA/DCM Wash1->Deprotection Wash2 Wash (DCM) Deprotection->Wash2 Neutralization Neutralize: DIPEA/DCM Wash2->Neutralization End Ready for Next Cycle Neutralization->End End->Activation Start Next Cycle

Caption: A single coupling cycle in Boc-SPPS.

References

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. PMC - NIH. [Link]

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC - NIH. [Link]

  • Natural amino acids as chiral auxiliaries in asymmetric Diels–Alder reactions. Canadian Journal of Chemistry. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • D(+)-Phenylalaninol: Synthesis, Chiral Recognition, and Gastric Acid Secretion Inhibition. Acme Synthetic Chemicals. [Link]

  • The Pictet-Spengler Reaction. Organic Reactions. [Link]

  • The Strategic Use of Boc-D-4-Methoxyphenylalanine in Peptide Research. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports (RSC Publishing). [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ResearchGate. [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • CHEM 330 Topics Discussed on Nov. 18. McGill University. [Link]

  • Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. University of Arizona. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Chemistry Portal. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC - NIH. [Link]

  • The Isoquinoline Alkaloids. ResearchGate. [Link]

  • Biosynthesis of isoquinoline alkaloids. ResearchGate. [Link]

  • Diastereoselective Pictet–Spengler reactions of L-(Boc)phenylalaninal and L-(Boc)prolinal: biomimetic syntheses of eudistomin T and (–)-woodinine. Semantic Scholar. [Link]

  • Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. [Link]

  • Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. PubMed. [Link]

  • The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. ResearchGate. [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. [Link]

  • Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). ResearchGate. [Link]

  • Enantioselective synthesis of chiral BCPs. PMC - NIH. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - NIH. [Link]

  • Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. ResearchGate. [Link]

Sources

Application Note: Enhancing Peptide Stability Through Site-Specific Incorporation of Boc-3,4-dimethoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is often constrained by their inherent susceptibility to proteolytic degradation, leading to short in-vivo half-lives. A robust strategy to overcome this limitation is the site-specific incorporation of non-natural amino acids. This guide provides a comprehensive technical overview and detailed protocols for the integration of Boc-3,4-dimethoxy-D-phenylalanine into peptide sequences using solid-phase peptide synthesis (SPPS). We will explore the mechanistic rationale for enhanced stability and provide step-by-step methodologies for synthesis, purification, and comparative stability analysis.

Introduction: The Challenge of Peptide Instability

Peptides are highly specific and potent therapeutic agents, but their clinical utility is frequently hampered by rapid clearance from circulation due to degradation by proteases.[1] These enzymes, which are stereospecific and primarily recognize L-amino acids, cleave peptide bonds, leading to loss of biological activity.[2] A primary strategy to enhance the metabolic stability of peptides is to introduce modifications that sterically hinder or prevent recognition by these proteases.[3]

The incorporation of D-amino acids is a well-established method to confer proteolytic resistance.[4][5] The unnatural stereochemistry at the α-carbon prevents the peptide from fitting correctly into the active site of proteases, thereby inhibiting cleavage.[2] this compound is a synthetic amino acid designed for this purpose. The D-configuration provides enzymatic resistance, while the dimethoxy-substituted phenyl ring can also influence peptide conformation and receptor interactions.

This application note will detail the process of incorporating this non-natural amino acid to create more stable and effective peptide drug candidates.

Rationale for Enhanced Stability

The primary mechanism by which D-amino acid incorporation enhances peptide stability is through steric hindrance at the enzymatic level. Proteases have exquisitely evolved chiral active sites that recognize the specific three-dimensional structure of L-amino acid residues.

G cluster_0 Protease Active Site cluster_1 Peptide Substrate P Protease L_Peptide L-Amino Acid Peptide L_Peptide->P Recognized & Cleaved D_Peptide D-Amino Acid Peptide (e.g., with 3,4-dimethoxy-D-Phe) D_Peptide->P Not Recognized (Steric Hindrance)

Caption: Mechanism of Protease Resistance.

By substituting an L-amino acid with its D-enantiomer, such as 3,4-dimethoxy-D-phenylalanine, the peptide backbone's local stereochemistry is inverted. This prevents the peptide from binding effectively to the protease's active site, rendering the adjacent peptide bonds resistant to cleavage. The result is a significantly prolonged plasma half-life and potentially improved therapeutic efficacy.[6]

Protocol: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual incorporation of this compound using a standard Boc/Bzl SPPS strategy. Due to the steric bulk of the substituted phenylalanine, optimized coupling conditions are recommended.

3.1. Materials and Reagents

  • This compound

  • SPPS Resin (e.g., Merrifield or PAM resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Piperidine (for Fmoc chemistry, if applicable)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

3.2. Synthesis Workflow

The synthesis follows the standard iterative cycle of Boc-SPPS: Boc deprotection, neutralization, amino acid coupling, and washing.

start Start with Peptide-Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash1->neutralization wash2 Wash (DCM/DMF) neutralization->wash2 coupling Couple Boc-3,4-dimethoxy-D-Phe (HBTU/HOBt, DIEA in DMF) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 kaiser Kaiser Test wash3->kaiser double_couple Repeat Coupling Step kaiser->double_couple Positive (Blue) next_cycle Proceed to Next Amino Acid kaiser->next_cycle Negative (Yellow) double_couple->wash2

Caption: SPPS Cycle for Incorporating this compound.

3.3. Detailed Coupling Protocol for this compound

Due to the steric hindrance from the bulky side chain, a powerful coupling reagent and potentially longer reaction times or a double coupling strategy are advisable to ensure high coupling efficiency.[7][8]

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes. Perform Boc deprotection using 50% TFA in DCM.[6] Wash the resin thoroughly with DCM, followed by a neutralization step with 10% DIEA in DCM.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected and neutralized peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Reaction: Perform a qualitative Kaiser test to check for the presence of free primary amines.[9] A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling.

  • Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution for another 1-2 hours.

  • Washing: Once coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts.

3.4. Cleavage and Purification

  • Cleavage: After the full peptide sequence is assembled, treat the dried peptide-resin with the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Pellet the peptide via centrifugation, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

Protocol: In-Vitro Peptide Stability Assay

To validate the enhanced stability of the modified peptide, a comparative assay should be performed against the corresponding native L-amino acid peptide.

4.1. Materials

  • Native Peptide (Control) and Modified Peptide (with 3,4-dimethoxy-D-Phe)

  • Human or animal serum

  • Phosphate-buffered saline (PBS)

  • Quenching Solution: Acetonitrile with 1% TFA

  • HPLC system with a C18 column

4.2. Stability Assay Procedure

  • Preparation: Thaw serum on ice and centrifuge to remove any precipitates. Prepare stock solutions of both the native and modified peptides in PBS.

  • Incubation: Dilute the serum with PBS (e.g., to 50% v/v). Pre-warm to 37°C. Add each peptide to a separate aliquot of the serum solution to a final concentration of ~100 µg/mL.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes), withdraw a sample from each incubation mixture.

  • Quenching: Immediately mix the collected sample with 3 volumes of ice-cold quenching solution to precipitate serum proteins and stop enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. Monitor the peptide peak area at a suitable wavelength (e.g., 214 nm or 280 nm).

4.3. Data Analysis and Expected Results

Plot the percentage of intact peptide remaining against time for both the native and modified peptides. Calculate the half-life (t₁/₂) for each peptide. It is expected that the peptide containing 3,4-dimethoxy-D-phenylalanine will exhibit a significantly longer half-life compared to the native L-peptide.

Table 1: Illustrative Comparative Stability Data

PeptideSequenceModificationHalf-Life (t₁/₂) in 50% Human Serum (min)
Native PeptideAc-Tyr-Gly-Gly-Phe -Leu-Arg-Arg-Ile-NH₂L-Phenylalanine~ 25
Modified PeptideAc-Tyr-Gly-Gly-[3,4-diMeO-D-Phe] -Leu-Arg-Arg-Ile-NH₂3,4-dimethoxy-D-phenylalanine> 360

Note: The data presented is illustrative, based on the established principle of D-amino acid substitution enhancing peptide stability. Actual results will be sequence-dependent.[4][10]

Conclusion

The incorporation of this compound is a powerful and effective strategy for enhancing the proteolytic stability of therapeutic peptides. The steric barrier provided by the D-configuration effectively shields the peptide backbone from enzymatic degradation, leading to a longer circulatory half-life. The protocols detailed in this application note provide a robust framework for the successful synthesis and validation of these stabilized peptides, paving the way for the development of more effective peptide-based therapeutics.

References

  • Green, B. D., Gault, V. A., O'Harte, F. P. M., & Flatt, P. R. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids, 30(4), 351-367.
  • BenchChem. (2025). Application Notes and Protocols for HDBTU Coupling with Sterically Hindered Amino Acids.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • GenScript USA Inc. (2014, December 1).
  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of p-Amino-D-phenylalanine into Peptides.
  • BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
  • bioRxiv. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
  • Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Sela, M., & Zisman, E. (1997). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 94(21), 11490-11495.
  • Mali, S. M., et al. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 13(23), 6562-6569.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Wessolowski, J., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(21), 11598.
  • Aapptec Peptides. (n.d.). Substituted Phenylalanines.
  • Fields, G. B., & Noble, R. L. (1990). Procedures to Improve Difficult Couplings. In Solid Phase Peptide Synthesis: A Practical Approach (pp. 97-142). IRL Press.
  • Welch, B. D., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 115(7), 1432-1437.
  • BenchChem. (2025). Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid.
  • Wilson, J. T., et al. (2017). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice. Journal of Controlled Release, 268, 261-268.
  • Hofinger, M., et al. (2023). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. The Journal of Physical Chemistry B, 127(19), 4279-4290.
  • Harington, C. R., & Randall, S. S. (1931). Synthesis of the d- and l-3: 4-dihydroxyphenylalanines. The Biochemical journal, 25(3), 1028–1032.
  • Agrawal, N., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 941.
  • Lopalco, A., et al. (2015). Synthesis and characterization of L-phenylalanin-β-(3,4- dimethoxyphenyl) etilamide, a potential Dopamine prodrug. Farmaco, 70(1), 1-8.
  • Castillo, G. M., et al. (2014). Peptides Comprised of Alternating L- and D- Amino Acids Inhibit Amyloidogenesis in Three Distinct Amyloid Systems Independent of Sequence. PLoS ONE, 9(1), e85464.
  • BenchChem. (2025). Enhancing Peptide Stability: A Comparative Analysis of 3-(3-Benzothienyl)-D-alanine and Other Unnatural Amino Acids.
  • Bobylev, A. G., et al. (2021). All-d-Enantiomeric Peptide D3 Designed for Alzheimer's Disease Treatment Dynamically Interacts with Membrane-Bound Amyloid-β Precursors. Journal of Medicinal Chemistry, 64(22), 16464-16479.

Sources

Unveiling Protein-Protein Interactions: A Technical Guide to Utilizing Boc-3,4-dimethoxy-D-phenylalanine as a Spectroscopic Probe

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the application of Boc-3,4-dimethoxy-D-phenylalanine, a non-natural amino acid, in the nuanced study of protein-protein interactions (PPIs). Designed for researchers, scientists, and drug development professionals, this document elucidates the strategic incorporation of this unique chemical entity into proteins to serve as a sensitive spectroscopic probe for characterizing binding interfaces and dynamics. We will delve into the rationale behind its use, from its synthesis and unique properties to its practical application in biophysical assays.

Introduction: Beyond the Canonical Twenty - The Power of Unnatural Amino Acids in PPI Research

The intricate dance of proteins within a cell is orchestrated by a vast network of protein-protein interactions. These interactions are fundamental to nearly all biological processes, and their dysregulation is often at the heart of human disease. Consequently, the ability to accurately map and characterize PPIs is of paramount importance in both basic research and therapeutic development.[1][2]

While traditional methods have provided invaluable insights, they often struggle to capture the transient and dynamic nature of many protein complexes. The advent of unnatural amino acid (UAA) incorporation has revolutionized the field by allowing the site-specific introduction of novel chemical functionalities into proteins.[3][4][] This enables the engineering of proteins with bespoke properties, such as photocrosslinking capabilities, fluorescence, or unique spectroscopic handles, providing an unprecedented level of control and precision in the study of PPIs.[6][7][8]

This application note focuses on This compound , a derivative of phenylalanine featuring two methoxy groups on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine.[9][10][11] While not a photocrosslinker, its unique spectroscopic properties make it an excellent candidate for use as a sensitive, non-invasive probe to monitor changes in the local environment upon protein binding.

The Strategic Advantage of this compound

The choice of this compound as a tool to investigate PPIs is rooted in the distinct characteristics of its dimethoxyphenyl side chain.

Key Properties and Advantages:

  • Intrinsic Fluorescence: The 3,4-dimethoxyphenyl moiety possesses intrinsic fluorescence. The quantum yield and emission maximum of this fluorophore are highly sensitive to the polarity of its local environment. This solvatochromic effect can be exploited to detect changes in the hydration state of the protein surface upon binding to a partner protein.

  • NMR Spectroscopic Handle: The two methoxy groups provide sharp, well-resolved signals in ¹H NMR spectra, making them excellent probes for chemical shift perturbation mapping experiments. Changes in the chemical shifts of these protons upon ligand binding can provide residue-specific information about the binding interface.

  • Minimal Perturbation: The overall size and shape of the 3,4-dimethoxy-D-phenylalanine side chain are similar to that of tyrosine, suggesting that its incorporation at sites tolerant to tyrosine substitution is unlikely to significantly perturb the native protein structure and function.

  • Boc Protection for Synthesis: The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), offering robust protection of the alpha-amino group that is readily removed under mild acidic conditions.[][13][14][15] This makes the synthesis of peptides and proteins containing this UAA straightforward using established chemical methods.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 218457-71-7[11]
Molecular Formula C₁₆H₂₃NO₆[11]
Molecular Weight 325.36 g/mol [11]
Appearance White to off-white powder[16]
Melting Point 142-146 °C[16]

Experimental Workflows: From UAA Incorporation to PPI Characterization

The successful application of this compound in PPI studies involves a multi-step workflow, beginning with its incorporation into the protein of interest and culminating in biophysical analysis of the interaction.

experimental_workflow cluster_synthesis Protein Synthesis & Purification cluster_binding_studies PPI Binding Studies cluster_analysis Data Analysis synthesis Site-Specific UAA Incorporation (Solid-Phase Peptide Synthesis) purification Purification of UAA-containing Protein (e.g., HPLC) synthesis->purification characterization Protein Characterization (Mass Spectrometry, CD Spectroscopy) purification->characterization fluorescence Fluorescence Spectroscopy characterization->fluorescence nmr NMR Spectroscopy characterization->nmr binding_partner Binding Partner Protein fluorescence->binding_partner kd_determination Determination of Binding Affinity (Kd) fluorescence->kd_determination nmr->binding_partner interface_mapping Mapping of the Binding Interface nmr->interface_mapping

Figure 1: A generalized experimental workflow for the application of this compound in PPI studies.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3,4-dimethoxy-D-phenylalanine

This protocol outlines the manual synthesis of a peptide incorporating the UAA using a Boc/Bzl protection strategy.

Materials:

  • This compound

  • Other Boc-protected amino acids

  • Wang resin or other suitable solid support

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Piperidine (for Fmoc chemistry, if used)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin if necessary (e.g., with piperidine for Fmoc-protected resins).

    • Activate the first Boc-protected amino acid (e.g., this compound) with HBTU and DIEA in DMF.

    • Add the activated amino acid to the resin and shake for 2 hours.

    • Wash the resin extensively with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM and DMF.

    • Neutralize the resin with 10% DIEA in DMF.

  • Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Fluorescence-Based PPI Binding Assay

This protocol describes how to use the intrinsic fluorescence of 3,4-dimethoxy-D-phenylalanine to monitor protein binding.

Materials:

  • Purified protein containing 3,4-dimethoxy-D-phenylalanine

  • Purified binding partner protein

  • Binding buffer (e.g., PBS, HEPES buffer)

  • Fluorometer

Procedure:

  • Determine Optimal Excitation Wavelength:

    • Prepare a solution of the UAA-containing protein in the binding buffer.

    • Scan the excitation spectrum while monitoring the emission at a fixed wavelength (e.g., 340 nm) to determine the optimal excitation wavelength.

  • Record Emission Spectrum:

    • Excite the protein at the optimal excitation wavelength and record the emission spectrum.

  • Titration Experiment:

    • To a fixed concentration of the UAA-containing protein, add increasing concentrations of the binding partner protein.

    • After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

  • Data Analysis:

    • Monitor the change in fluorescence intensity or the shift in the emission maximum as a function of the binding partner concentration.

    • Plot the change in fluorescence against the concentration of the binding partner and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

fluorescence_titration cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis protein_A Protein A with 3,4-dimethoxy-D-phenylalanine cuvette Cuvette protein_A->cuvette protein_B Binding Partner (Protein B) add_B Add increasing concentrations of Protein B cuvette->add_B measure Measure Fluorescence (Intensity or λmax shift) add_B->measure plot Plot ΔF vs. [Protein B] measure->plot fit Fit to binding isotherm plot->fit kd Determine Kd fit->kd

Sources

Application Notes and Protocols for the Use of Boc-3,4-dimethoxy-D-phenylalanine in Therapeutic Peptide Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern drug design, offering a powerful strategy to enhance pharmacological profiles. This guide provides a comprehensive overview and detailed protocols for the use of Boc-3,4-dimethoxy-D-phenylalanine, a key building block for creating peptides with improved stability, modulated receptor affinity, and unique conformational properties. We will delve into the rationale behind its application, provide step-by-step instructions for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss critical analytical methods for the characterization of the final peptide product. This document is intended to serve as a practical resource for researchers aiming to leverage the unique attributes of this modified amino acid in the development of next-generation therapeutic peptides.

Introduction: The Strategic Advantage of Non-Natural Amino Acids in Peptide Therapeutics

Peptides have emerged as a significant class of therapeutics due to their high specificity and potency.[1] However, native peptides often suffer from limitations such as rapid enzymatic degradation and poor bioavailability. The strategic incorporation of non-natural amino acids, such as D-enantiomers and those with modified side chains, is a proven method to overcome these hurdles.[2]

This compound offers a dual advantage in peptide design:

  • Enhanced Proteolytic Stability: The D-configuration of the amino acid sterically hinders recognition by endogenous proteases, which are stereospecific for L-amino acids.[2] This resistance to enzymatic degradation significantly prolongs the in-vivo half-life of the peptide therapeutic.

  • Modulation of Physicochemical and Pharmacological Properties: The 3,4-dimethoxy substitution on the phenyl ring alters the electronic and steric properties of the side chain. This modification can influence the peptide's conformation, receptor binding affinity, and overall bioactivity. The methoxy groups can participate in hydrogen bonding and alter the hydrophobicity of the peptide, potentially improving its solubility and cell permeability.

This application note will focus on the practical aspects of utilizing this compound in a research and development setting.

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is essential for successful synthesis.

PropertyValue
Chemical Name N-(tert-butoxycarbonyl)-3,4-dimethoxy-D-phenylalanine
Synonyms Boc-D-Phe(3,4-diOMe)-OH
CAS Number 218457-71-7
Molecular Formula C₁₆H₂₃NO₆
Molecular Weight 325.36 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMF, DCM, and NMP

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

The following protocol outlines the manual incorporation of this compound into a growing peptide chain using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy on a Merrifield resin. This strategy relies on the differential acid lability of the Nα-Boc group (removed by trifluoroacetic acid, TFA) and the more stable side-chain protecting groups and resin linkage (cleaved by strong acids like hydrofluoric acid, HF).[3]

Materials and Reagents
  • This compound

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Kaiser test kit

  • Cleavage cocktail (e.g., HF/p-cresol)

  • Cold diethyl ether

Step-by-Step Synthesis Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

Step 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DCM to completely cover the resin.

  • Gently agitate for 30-60 minutes at room temperature.

  • Drain the solvent.

Step 2: Nα-Boc Deprotection

  • Add a solution of 50% TFA in DCM to the swollen resin.

  • Agitate for 2 minutes for a pre-wash.

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual TFA.[4]

Step 3: Neutralization

  • Wash the resin with DCM (2x).

  • Add a 10% solution of DIEA in DCM and agitate for 2 minutes.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM (3x) to remove excess base.

Step 4: Coupling of this compound Causality Behind Experimental Choices: The substituted phenyl ring of this compound may introduce some steric hindrance. Therefore, the use of a highly efficient coupling reagent is recommended to ensure complete and rapid amide bond formation, minimizing the risk of side reactions like racemization. HATU or HBTU are excellent choices.

  • In a separate vial, dissolve this compound (2-4 equivalents relative to the resin substitution) and an equivalent amount of a coupling agent (e.g., HBTU) in DMF.

  • Add DIEA (2 equivalents of the amino acid) to the activation mixture and vortex briefly.

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, extending the reaction time or performing a double coupling may be necessary.

  • Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling should be performed.

  • Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Step 5: Repeat Cycle Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

Final Cleavage and Deprotection

Trustworthiness of the Protocol: The final cleavage step is critical and requires careful handling of strong acids. The use of scavengers is essential to prevent the modification of sensitive amino acid residues by reactive cationic species generated during the cleavage process.

  • After the final coupling and Nα-Boc deprotection, thoroughly wash the peptide-resin with DCM and dry it under vacuum.

  • Carefully add the cleavage cocktail (e.g., anhydrous HF with 10% p-cresol as a scavenger) to the dried peptide-resin at 0°C.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

SPPS_Workflow start Start: Peptide-Resin deprotection Step 2: Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Step 3: Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Step 4: Coupling (Boc-3,4-dimethoxy-D-Phe, HBTU, DIEA in DMF) neutralization->coupling kaiser Kaiser Test coupling->kaiser wash Wash (DMF, DCM) wash->deprotection Next Amino Acid final_cleavage Final Cleavage (HF/p-cresol) wash->final_cleavage Final Amino Acid kaiser->coupling Positive (Recouple) kaiser->wash Negative purification Purification (RP-HPLC) final_cleavage->purification end Purified Peptide purification->end

Caption: Workflow for the incorporation of this compound via Boc-SPPS.

Purification and Analytical Characterization

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide obtained after cleavage is typically a mixture of the desired product and various synthesis-related impurities. RP-HPLC is the standard method for purifying peptides to a high degree of homogeneity.

Typical RP-HPLC Conditions:

ParameterRecommended Setting
Column C18 stationary phase
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient of increasing Mobile Phase B
Detection UV at 214 nm and 280 nm

The specific gradient will need to be optimized based on the hydrophobicity of the target peptide.

Characterization by Mass Spectrometry

Mass spectrometry is essential to confirm the identity of the synthesized peptide by verifying its molecular weight.

Typical Mass Spectrometry Analysis:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)

  • Analysis: The observed molecular weight should match the calculated theoretical molecular weight of the peptide containing the 3,4-dimethoxy-D-phenylalanine residue.

Analytical_Workflow crude_peptide Crude Peptide (Post-Cleavage) hplc Purification (RP-HPLC) crude_peptide->hplc fractions Collect Fractions hplc->fractions ms_analysis Identity Confirmation (Mass Spectrometry) fractions->ms_analysis purity_check Purity Analysis (Analytical HPLC) fractions->purity_check final_product Pure, Characterized Peptide ms_analysis->final_product Correct Mass purity_check->final_product >95% Purity

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency with Boc-3,4-dimethoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the incorporation of Boc-3,4-dimethoxy-D-phenylalanine in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this unique amino acid derivative and achieve optimal synthesis outcomes.

The Challenge: Understanding the Reactivity of this compound

This compound presents a dual challenge in SPPS. Firstly, the bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the substituted phenyl ring, creates significant steric hindrance. This physically obstructs the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down reaction kinetics.[1]

Secondly, the two methoxy groups on the phenyl ring are electron-donating. This increases the electron density of the aromatic ring, which can influence the reactivity of the carboxyl group during activation. While electron-donating groups can sometimes facilitate certain reactions, in the context of peptide coupling, they do not alleviate the primary issue of steric hindrance and can potentially complicate the electronic environment of the reaction.

This guide will walk you through a systematic approach to overcoming these challenges, ensuring high coupling efficiency and the integrity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound incomplete, even with standard coupling reagents?

Standard coupling reagents may not be sufficiently reactive to overcome the significant steric hindrance of this compound. The bulky nature of this amino acid derivative requires more potent activation methods and optimized reaction conditions to achieve complete coupling.

Q2: How can I reliably detect incomplete coupling of this amino acid?

The most common and immediate method is the Kaiser (ninhydrin) test , which detects free primary amines on the resin.[1]

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling.

  • Negative Result (Yellow/Colorless Beads): Suggests a complete coupling.

For more definitive analysis, especially when troubleshooting persistent issues, cleaving a small amount of peptide from the resin for analysis by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) is recommended.[1] The presence of deletion sequences (peptides missing the this compound residue) will confirm incomplete coupling.

Q3: What is the first thing I should try if I detect an incomplete coupling?

The most straightforward initial step is to perform a "double coupling." [1] This involves immediately repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection step.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.

Issue 1: Positive Kaiser Test After a Single Coupling

Potential Cause: Insufficient activation or reaction time due to steric hindrance.

Solutions:

  • Double Coupling: As mentioned in the FAQs, this is the first line of defense. The second exposure to fresh reagents can drive the reaction to completion.

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight. Monitor the reaction progress with periodic Kaiser tests.

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics.[2] A concentration of 0.5 M for both is a good starting point for difficult couplings.[2]

Issue 2: Kaiser Test Remains Positive After Double Coupling

Potential Cause: The chosen coupling reagent is not potent enough for this sterically demanding amino acid.

Solutions:

  • Switch to a More Powerful Coupling Reagent: If you are using a standard carbodiimide like DIC, switching to a phosphonium or uronium salt-based reagent is highly recommended. These reagents are known to be more effective for sterically hindered amino acids.[1]

    Reagent ClassRecommended ReagentsKey Advantages
    Phosphonium Salts PyBOP, PyAOPHighly effective for hindered couplings, including N-methyl amino acids.
    Uronium/Aminium Salts HATU, HBTU, HCTU, COMUOffer fast reaction rates and fewer side reactions. HATU is particularly potent.
  • Utilize Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial, especially when using carbodiimides, to increase efficiency and reduce racemization. HOAt is often superior to HOBt due to the anchimeric assistance provided by its pyridine nitrogen, which can accelerate the coupling reaction.

Issue 3: Persistent Low Yield Despite Optimized Coupling Chemistry

Potential Cause: Poor resin swelling or peptide aggregation on the solid support.

Solutions:

  • Ensure Proper Resin Swelling: Before the first deprotection, ensure the resin is fully swollen in a suitable solvent like DMF or DCM for at least 30-60 minutes.[3] Inadequate swelling can make reactive sites inaccessible.

  • Address Peptide Aggregation: Hydrophobic sequences can aggregate on the resin, hindering subsequent reactions.

    • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures.

    • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help to break up aggregates.

  • Capping Unreacted Amines: If you've exhausted other options and the Kaiser test is still positive, it's crucial to "cap" the unreacted amines to prevent the formation of deletion sequences. This is achieved by acetylating the free amines with acetic anhydride and a base like DIPEA.[1]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed for situations where standard coupling methods have failed.

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform the N-terminal deprotection of the growing peptide chain as per your standard protocol (e.g., with piperidine for Fmoc chemistry or TFA for Boc chemistry).

    • Wash the resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and vortex for 1-2 minutes. The solution should change color, indicating activation.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, extend this time to 4 hours or perform the reaction at 40°C.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for completion.

    • If the test is negative, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next cycle.

    • If the test is positive, perform a second coupling (double coupling) with fresh reagents.

Protocol 2: Capping of Unreacted Amines

This protocol should be implemented when a double coupling fails to yield a negative Kaiser test.

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the deprotection step of the next amino acid.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low coupling efficiency with this compound.

G start Start: Couple this compound kaiser1 Perform Kaiser Test start->kaiser1 double_couple Perform Double Coupling kaiser1->double_couple Positive success Proceed to Next Cycle kaiser1->success Negative kaiser2 Perform Kaiser Test double_couple->kaiser2 change_reagent Switch to High-Potency Reagent (e.g., HATU) kaiser2->change_reagent Positive kaiser2->success Negative kaiser3 Perform Kaiser Test change_reagent->kaiser3 kaiser3->success Negative troubleshoot_aggregation Troubleshoot Aggregation (Heat, Chaotropic Salts) kaiser3->troubleshoot_aggregation Positive cap Cap Unreacted Amines cap->success troubleshoot_aggregation->kaiser1 Re-couple troubleshoot_aggregation->cap If still positive

Caption: Troubleshooting workflow for low coupling efficiency.

Summary of Recommended Coupling Reagents

The table below provides a comparative overview of coupling reagents for overcoming the challenges associated with this compound.

Coupling ReagentAdditiveBase (e.g.)Relative Efficiency for Hindered Amino AcidsKey Considerations
DIC HOBt or HOAtDIPEAModerateCost-effective, but may require longer reaction times and double coupling.
HBTU/TBTU None (contains HOBt)DIPEAHighA significant improvement over carbodiimides; a good first choice for optimization.
PyBOP None (contains HOBt)DIPEAHighParticularly useful for preventing guanidinylation side reactions with arginine.
HATU None (contains HOAt)DIPEA, CollidineVery HighOften considered the gold standard for difficult couplings due to the high reactivity imparted by HOAt.[1]
COMU None (contains Oxyma)DIPEAVery HighA safer alternative to HOBt/HOAt-based reagents with comparable or superior efficiency.

Final Recommendations

Successfully incorporating this compound into a peptide sequence is achievable with a systematic and informed approach. Do not hesitate to deviate from standard protocols when faced with a difficult coupling. The key is to be proactive in monitoring reaction completion and to have a clear strategy for escalating the potency of your coupling conditions. By leveraging more powerful reagents like HATU or COMU, optimizing reaction parameters, and being prepared to employ techniques like double coupling and capping, you can overcome the inherent challenges of this amino acid and achieve your desired synthesis outcome.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS. Benchchem.
  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering (RSC Publishing).
  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
  • Scholars Research Library. Der Pharma Chemica.
  • Technical Support Center: Compatibility of p-amino-D-phenylalanine in SPPS. Benchchem.
  • Application Notes and Protocols for the Incorporation of p-Amino-D-phenylalanine into Peptides. Benchchem.
  • Analytical methods and Quality Control for peptide products. Biosynth.
  • SPPS: peptide failure to elongate?.
  • Solid Phase Peptide Synthesis Help. Reddit.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
  • D-4-(Boc-aminomethyl)phenylalanine Coupling in Solid-Phase Peptide Synthesis. Benchchem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions. PubMed.
  • Amide Neighbouring Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer.
  • Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. PubMed.
  • Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine).

Sources

Side reactions involving Boc-3,4-dimethoxy-D-phenylalanine during peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Side Reactions in Peptide Synthesis

Welcome to the technical support center for scientists utilizing Boc-3,4-dimethoxy-D-phenylalanine in their research. As a Senior Application Scientist, I understand that incorporating unique amino acids can introduce unforeseen challenges. This guide is designed to provide in-depth, field-proven insights into potential side reactions, their mechanistic origins, and robust protocols to ensure the success of your synthesis.

The structure of this compound, with its electron-rich aromatic side chain, makes it particularly susceptible to specific side reactions during the acidic conditions of Boc-deprotection and final cleavage. Understanding these pathways is the first step toward prevention and achieving high-purity peptides.

Frequently Asked Questions & Troubleshooting
Q1: After final cleavage, my HPLC analysis shows a major impurity peak with a mass addition of +56 Da. What is this side product?

This is the most common side reaction observed with this amino acid and is almost certainly due to alkylation of the aromatic side chain by a t-butyl carbocation .

  • Expertise & Experience: During the N-terminal Boc group removal with trifluoroacetic acid (TFA), a stable t-butyl carbocation is generated.[1][] The two methoxy groups on the phenylalanine side chain are strongly electron-donating, making the aromatic ring highly activated and nucleophilic. This electron-rich environment makes the ring a prime target for electrophilic attack by the liberated t-butyl cations.[1] This results in the irreversible addition of a t-butyl group (+56 Da) to the phenyl ring.

  • Trustworthiness: The presence of this side product is a direct consequence of the reaction conditions and the inherent reactivity of your chosen amino acid. Its appearance validates that Boc deprotection has occurred but also indicates that the cleavage/deprotection cocktail was not optimized to protect this sensitive residue.

Diagram 1: Mechanism of t-Butylation Side Reaction

t_butylation cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Electrophilic Attack Boc_Peptide Boc-NH-Peptide tBu_cation t-Butyl Cation (+C(CH₃)₃) Boc_Peptide->tBu_cation Acidolysis Deprotected_Peptide H₂N⁺-Peptide Boc_Peptide->Deprotected_Peptide Acidolysis Phe_Ring Dimethoxy-Phe (Electron-Rich Ring) tBu_cation->Phe_Ring Attacks Ring Alkylated_Product t-Butyl-Dimethoxy-Phe-Peptide (Mass +56 Da) Phe_Ring->Alkylated_Product Electrophilic Aromatic Substitution

Caption: Generation of t-butyl cation and subsequent alkylation.

Q2: How can I effectively prevent this t-butylation side reaction?

Prevention is achieved by introducing "scavengers" into your TFA cleavage cocktail. These molecules are designed to trap the reactive t-butyl carbocations before they can modify your peptide.

  • Expertise & Experience: Simply using TFA and water is insufficient for peptides containing sensitive residues. You must employ a scavenger that can either reduce the carbocation or act as a more attractive nucleophile than your peptide's side chain.

    • Triisopropylsilane (TIS): This is a scavenger that acts as a hydride donor, reducing the t-butyl cation to isobutane (a volatile gas). It is highly effective and a standard component in modern cleavage cocktails.

    • Thioanisole: This scavenger contains an electron-rich aromatic ring that is even more activated than the dimethoxy-phenylalanine side chain. It acts as a competitive substrate, effectively "scavenging" the t-butyl cations through its own alkylation. It is particularly recommended for protecting tryptophan and other electron-rich residues.

    • 1,2-Ethanedithiol (EDT): While often used to scavenge protecting groups from cysteine and methionine, EDT can also help trap carbocations.

  • Authoritative Grounding: The use of scavenger cocktails is a cornerstone of modern solid-phase peptide synthesis (SPPS) for preventing a wide range of side reactions, especially alkylation.[1][3][4] The choice of scavengers is dictated by the specific amino acids present in the sequence.[4]

Table 1: Recommended Cleavage Cocktails for Peptides with this compound

Cocktail NameComposition (v/v/v)Key ScavengersRecommended Use
Standard (Low-Risk) 95% TFA / 2.5% H₂O / 2.5% TISTISFor simple peptides, but not recommended for this specific amino acid.
Reagent K (Modified) 88% TFA / 5% Phenol / 5% H₂O / 2% TISPhenol, TISBetter, as phenol acts as a scavenger, but thioanisole is superior.
Recommended Cocktail 90% TFA / 5% Thioanisole / 3% H₂O / 2% TIS Thioanisole, TIS Optimal choice. Thioanisole provides superior protection for the electron-rich ring, while TIS reduces carbocations.
Q3: My crude peptide shows multiple poorly resolved peaks around the main product on the HPLC, and the solution turned dark during cleavage. What's happening?

This often points to a combination of incomplete deprotection and potential oxidative degradation of the highly activated side chain.

  • Expertise & Experience: The electron-donating methoxy groups make the catechol-like structure susceptible to oxidation, which can be initiated by air (oxygen) under the harsh acidic conditions of TFA cleavage. This can lead to a variety of colored byproducts and peptide degradation. The high reactivity can also lead to re-attachment of other protecting group fragments if scavengers are not used effectively.[5][6]

  • Trustworthiness: A dark coloration during cleavage is a definitive visual cue that side reactions are occurring. This self-validating observation should prompt an immediate review of your cleavage protocol.

  • Troubleshooting Steps:

    • Degas Your Reagents: Before preparing your cleavage cocktail, sparge your TFA and other solvents with nitrogen or argon to remove dissolved oxygen.

    • Work Under Inert Atmosphere: Perform the cleavage reaction under a blanket of nitrogen or argon to minimize exposure to air.

    • Use an Antioxidant Scavenger: Adding a small amount of dithiothreitol (DTT) to the cleavage cocktail can help suppress oxidation of sensitive residues like methionine and, potentially, your dimethoxy-phenylalanine.[7]

    • Ensure Complete Cleavage: Incomplete cleavage can result from aggregation.[7] If the peptide-resin fails to swell properly, consider switching to a solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts.[7]

Protocols & Workflows
Protocol 1: Optimized Cleavage of Peptides Containing this compound

This protocol is designed to minimize both alkylation and oxidative side reactions.

  • Preparation:

    • Ensure the peptide-resin is thoroughly washed and dried under vacuum.[4]

    • Work in a properly ventilated fume hood and wear appropriate personal protective equipment (PPE).[4]

    • Prepare the cleavage cocktail fresh. For 100 mg of peptide-resin, prepare 2 mL of the cocktail.

    • Recommended Cocktail: 90% TFA, 5% Thioanisole, 3% H₂O, 2% TIS.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. Ensure the resin is well-suspended.

  • Peptide Precipitation & Isolation:

    • Filter the resin and collect the TFA solution containing your cleaved peptide.

    • Wash the resin 2-3 times with a small amount of fresh TFA to ensure complete recovery.

    • In a separate centrifuge tube, add 10 volumes of cold (–20°C) methyl-t-butyl ether (MTBE) or diethyl ether.[8]

    • Slowly add the TFA filtrate to the cold ether while vortexing. A white precipitate (your crude peptide) should form.

    • Incubate the mixture at –20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the tube to pellet the peptide. Decant and discard the ether supernatant.

    • Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and cleaved protecting groups.

  • Drying & Analysis:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC-MS analysis.

Diagram 2: Troubleshooting Workflow

troubleshooting_workflow start Start: Low Purity or Unexpected Mass in Crude Peptide check_mass Analyze Mass Spec Data start->check_mass mass_plus_56 Mass +56 Da Observed? check_mass->mass_plus_56 Check for adducts dark_color Dark Color During Cleavage? mass_plus_56->dark_color No t_butylation Diagnosis: t-Butylation Side Reaction mass_plus_56->t_butylation Yes oxidation Diagnosis: Oxidation / Degradation dark_color->oxidation Yes re_synthesize Re-synthesize Peptide with Optimized Protocol dark_color->re_synthesize No (Consult further) solution_scavenger Solution: Add Thioanisole & TIS to Cleavage Cocktail t_butylation->solution_scavenger solution_inert Solution: 1. Use Inert Atmosphere 2. Degas Reagents 3. Add DTT Scavenger oxidation->solution_inert solution_scavenger->re_synthesize solution_inert->re_synthesize

Sources

Technical Support Center: Optimizing Boc Deprotection Conditions to Avoid Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group. Here, we move beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and prevent the formation of common side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the fundamental mechanism of Boc deprotection, and why do side reactions happen?

A1: The Boc group is reliably removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This fragmentation generates a highly stable tert-butyl carbocation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the desired free amine.[2][3]

The root cause of nearly all major side reactions is the generation of the electrophilic tert-butyl carbocation .[4] This reactive intermediate will readily attack any available nucleophile in the reaction mixture. If not properly managed, it will alkylate electron-rich sites on your target molecule, leading to a host of unwanted byproducts.[5]

Q2: My mass spectrometry results show a +56 Da adduct on my peptide. What is this, and how can I prevent it?

A2: A mass increase of 56 Da is the classic signature of tert-butylation , the most common side reaction during Boc deprotection. This occurs when the tert-butyl carbocation alkylates a nucleophilic site on your molecule.[4]

Most Susceptible Residues:

  • Tryptophan (Trp): The indole ring is highly electron-rich and extremely prone to alkylation.[6][7] Multiple tert-butyl groups can even be added.[8]

  • Methionine (Met): The sulfur of the thioether side chain is a soft nucleophile that can be alkylated to form a sulfonium salt.[9][10]

  • Cysteine (Cys): The free thiol group is a potent nucleophile and a prime target for tert-butylation.

  • Tyrosine (Tyr): The activated phenolic ring can undergo electrophilic aromatic substitution.[5]

The Solution: Carbocation Scavengers

To prevent tert-butylation, you must include a "scavenger" in your deprotection cocktail. Scavengers are nucleophilic molecules that are more reactive towards the tert-butyl cation than your peptide, effectively trapping the carbocation before it can cause damage.[11][12]

dot graph "Scavenging_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot Caption: Role of scavengers in preventing side reactions.

Troubleshooting Guide: Choosing the Right Scavenger

The selection of a scavenger is critically dependent on the amino acid composition of your peptide.[13] A cocktail of scavengers is often used for comprehensive protection.

Sensitive ResidueRecommended ScavengersMechanism of Action
Tryptophan (Trp) Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT)Silanes (TIS, TES) act via reductive quenching. Thiols (EDT) are soft nucleophiles that readily trap carbocations.[14]
Methionine (Met) Thioanisole, Dimethyl Sulfide (DMS)These scavengers not only trap carbocations but can also help prevent or reverse oxidation of the thioether.[9][10]
Cysteine (Cys) 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)Thiols are highly effective at scavenging cations that would otherwise alkylate the cysteine thiol.[15]
Tyrosine (Tyr) Phenol, Anisole, WaterThese compete with the tyrosine ring for the electrophilic carbocation. Water is a common and effective scavenger.[16]

Recommended General-Purpose Cleavage Cocktail (Reagent K): A robust and widely used cocktail for peptides containing multiple sensitive residues is Reagent K.[17]

  • Composition: TFA/Phenol/Water/Thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5 v/v)

  • Application: Suitable for cleaving peptides with Cys, Met, Trp, and Tyr residues.

Q3: My N-terminal glutamine (Gln) residue is converting to pyroglutamate. How can I stop this?

A3: The formation of pyroglutamate (pGlu) from an N-terminal glutamine is a common intramolecular side reaction, especially under acidic conditions.[18] The side-chain amide of glutamine can nucleophilically attack the N-terminal amine, leading to cyclization and the elimination of ammonia.[19] This is problematic as it blocks the N-terminus and introduces a significant, hard-to-remove impurity.

dot graph "Pyroglutamate_Formation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot Caption: Mechanism of pyroglutamate formation from N-terminal Gln.

Troubleshooting & Optimization:

  • Minimize Acid Exposure Time: The longer the peptide is in a strong acid, the more likely this side reaction is to occur. After Boc deprotection is complete (monitor by HPLC), neutralize the reaction immediately.

  • Use Milder Deprotection Conditions: Instead of neat TFA, consider using a milder acid system. A solution of 4M HCl in dioxane is often sufficient for Boc removal but can be less harsh, potentially reducing the rate of pGlu formation.[1][20]

  • pH Control During Workup: During workup and purification, avoid prolonged exposure to both highly acidic and basic conditions, as both can promote cyclization.[21] Maintain a pH range of 4-6 where possible.

  • Synthetic Strategy: If pGlu formation is persistent, consider replacing the N-terminal Gln with a protected version, like Gln(Trt), during synthesis. The trityl group can be removed during the final cleavage step along with other side-chain protecting groups, minimizing the time the free N-terminal Gln is exposed to acid.

Q4: I am seeing incomplete deprotection even after extended reaction times. What could be the cause?

A4: While Boc deprotection is generally efficient, several factors can lead to an incomplete reaction.

Troubleshooting Guide: Incomplete Deprotection

Possible CauseExplanationRecommended SolutionProtocol
Insufficient Acid The acid concentration may be too low, or the molar equivalents are insufficient, especially with HCl. The kinetics of deprotection with HCl can show a second-order dependence on acid concentration.[22][23]Increase acid concentration or equivalents. Ensure anhydrous conditions.For TFA, use a higher concentration (e.g., 50-95% in DCM).[5] For HCl, ensure the solution is fresh and anhydrous; a 4M solution in dioxane is standard.[1]
Steric Hindrance The Boc-protected amine might be in a sterically crowded environment, slowing down the protonation and cleavage steps.Increase reaction temperature or time.Cautiously increase the temperature to 30-40°C, monitoring for side product formation. Extend the reaction time, checking progress every 30 minutes by HPLC.[24]
Poor Solubility The substrate may not be fully dissolved in the reaction solvent, limiting its exposure to the acid.Change the solvent system.If using DCM, try adding a co-solvent like trifluoroethanol (TFE) or using neat TFA if the substrate is stable. For HCl/dioxane, ensure the substrate is fully dissolved before proceeding.
Q5: Are there alternatives to TFA for deprotecting highly sensitive substrates?

A5: Yes. While TFA is the workhorse for Boc deprotection, its strong acidity can be detrimental to molecules containing other acid-labile groups.

Comparison of Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Standard TFA 20-95% TFA in DCM0°C to RT, 30-120 minFast, efficient, volatile, and well-understood.Harsh; can cleave other acid-sensitive groups; requires scavengers.[25]
HCl in Dioxane 4M HCl in 1,4-DioxaneRT, 30-60 minMilder than TFA; can offer selectivity for Nα-Boc over t-butyl esters/ethers.[1][26]Dioxane is a peroxide-former and has safety concerns.
Aqueous Phosphoric Acid 85% H₃PO₄ in water/co-solvent50-80°CEnvironmentally friendly; can be highly selective.[14]Requires heating; workup can be more complex.
Thermal Deprotection Heat in a suitable solvent (e.g., TFE, Methanol)150-240°C (Flow chemistry)Acid-free; can be selective based on temperature control.[27][28]Requires high temperatures; not suitable for thermally labile compounds.

Experimental Protocol: Selective Deprotection with 4M HCl in Dioxane

This protocol is particularly useful when you need to remove an N-Boc group in the presence of a tert-butyl (tBu) ester.

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous 1,4-dioxane.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add 5-10 equivalents of a 4M solution of HCl in dioxane dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30-90 minutes.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[29]

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product is typically isolated as the hydrochloride salt.

References
  • Godfrey, A. G., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. Available at: [Link]

  • Stathopoulos, P., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. Available at: [Link]

  • AAPPTEC. Cleavage Cocktails; Reagent K. AAPPTEC Technical Support. Available at: [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. Available at: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • American Chemical Society GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides. Available at: [Link]

  • Löw, M., et al. (1978). [tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group]. Hoppe-Seyler's Zeitschrift für physiologische Chemie. Available at: [Link]

  • Dick, F., et al. (2018). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry. Available at: [Link]

  • Wuts, P. G. (2014). 6.7 Pyroglutamic Acid Peptides. Greene's Protective Groups in Organic Synthesis. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Peptides Containing Boc-3,4-dimethoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides incorporating Boc-3,4-dimethoxy-D-phenylalanine. The unique physicochemical properties of this protected amino acid introduce specific, often predictable, challenges during downstream processing. This guide is designed to provide researchers, scientists, and drug development professionals with expert-driven troubleshooting strategies and practical solutions to navigate these complexities effectively.

The core difficulty arises from the combination of two highly hydrophobic moieties: the tert-butyloxycarbonyl (Boc) protecting group and the 3,4-dimethoxy-D-phenylalanine residue. The Boc group is inherently bulky and non-polar, while the dimethoxy-substituted phenyl ring further increases the hydrophobicity beyond that of a standard phenylalanine.[1] This synergistic effect often leads to issues with solubility, aggregation, and strong retention in reversed-phase chromatography, demanding carefully optimized purification protocols.[1][2][3]

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification workflow in a direct question-and-answer format.

Issue 1: Poor Solubility of the Crude Peptide

Q1: My crude peptide containing this compound is insoluble in my standard RP-HPLC injection solvent (e.g., water/acetonitrile with 0.1% TFA). How can I get it into solution?

A1: This is the most common challenge and is directly caused by the peptide's extreme hydrophobicity.[1][2] The goal is to find a solvent system that solubilizes the peptide without negatively impacting the chromatography. Avoid forcefully sonicating in aqueous solutions, as this can induce aggregation.

Expert-Recommended Dissolution Protocol:

  • Start with a Strong Organic Solvent: First, attempt to dissolve your crude peptide in a minimal volume of a strong, pure organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent starting points.[2]

  • Test Solubility: Use a small aliquot of your crude material for these initial tests to conserve your sample.

  • Stepwise Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous mobile phase (e.g., water with 0.1% TFA) dropwise while gently vortexing.[2][4] This gradual dilution often keeps the peptide in solution.

  • Alternative Solvents: If DMSO or DMF are not effective or are incompatible with your process, consider more potent solvents like n-propanol, isopropanol, or, for extremely difficult cases, hexafluoroisopropanol (HFIP).[2][5] HFIP is an excellent solvent for breaking up aggregated peptides but must be used cautiously as it can alter protein structure and affect column integrity if not properly flushed.

Issue 2: Poor Recovery and Strong Column Retention

Q2: I can inject my peptide, but I get very low or no recovery from my C18 column. What is causing this, and how can I fix it?

A2: Extremely low recovery is typically due to irreversible adsorption of the highly hydrophobic peptide onto the stationary phase.[2] The strong van der Waals interactions between your peptide and the long C18 alkyl chains prevent it from eluting, even at high organic solvent concentrations.

Strategies to Improve Recovery:

  • Use a Less Retentive Column: This is the most effective solution. Switch from a C18 column to one with a shorter alkyl chain (C8 or C4) or a different chemistry, such as a Phenyl-Hexyl column.[2][6] These columns are less hydrophobic and reduce the strength of the interaction, promoting elution.

  • Employ Stronger Organic Modifiers: Acetonitrile (ACN) may not be a strong enough solvent to elute your peptide. Using n-propanol or isopropanol in the mobile phase, often mixed with ACN, can significantly improve recovery.[4][7]

  • Increase Column Temperature: Operating the column at elevated temperatures (e.g., 40-60°C) is a powerful tool. It increases peptide solubility, reduces mobile phase viscosity for better mass transfer, and weakens hydrophobic interactions, leading to sharper peaks and higher recovery.[2]

Issue 3: Peak Broadening and Tailing

Q3: My peptide elutes, but the peak is very broad and shows significant tailing, making it difficult to resolve from impurities. What are the causes and solutions?

A3: Peak broadening and tailing can result from several factors, including on-column aggregation, slow desorption kinetics, or secondary interactions with the silica backbone of the column.

Optimization Steps for Peak Shape:

  • Elevate Temperature: As mentioned for recovery, increasing the column temperature is highly effective for improving peak shape for hydrophobic peptides.[7]

  • Optimize the Gradient: A shallow gradient (e.g., 0.5% B/min or less) can often improve the resolution between your target peptide and closely related impurities.

  • Check Mobile Phase pH: The pH of the mobile phase affects the ionization state of your peptide. For peptides with basic residues, using a low pH (e.g., 0.1% TFA, pH ~2) ensures they are protonated and well-solvated. For acidic peptides, a higher pH might be beneficial, though this requires a column stable at high pH.[7]

  • Consider Alternative Ion-Pairing Reagents: While trifluoroacetic acid (TFA) is standard, sometimes formic acid (FA) can offer different selectivity and improve peak shape for certain peptides.

Issue 4: Co-elution with Stubborn Impurities

Q4: I've optimized my RP-HPLC method, but I still can't separate my target peptide from a critical impurity. What is my next step?

A4: When impurities have nearly identical hydrophobicity to the target peptide (e.g., deletion sequences missing a single non-polar amino acid), RP-HPLC alone may not be sufficient. In these cases, an orthogonal purification strategy is required.[8] Orthogonal methods separate molecules based on different physicochemical properties.

Recommended Orthogonal Approach:

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. If your target peptide and the impurity have different isoelectric points (pI), IEX can be highly effective.[8]

    • Workflow: First, perform a preliminary purification by RP-HPLC to remove the bulk of unrelated impurities. Then, pool the fractions containing your target peptide and the co-eluting impurity. After solvent exchange, load this mixture onto an IEX column (Cation exchange if the target is more positive, Anion exchange if more negative) and elute with a salt or pH gradient.[8]

Workflow & Visualization
Troubleshooting Decision Tree

The following diagram outlines a logical workflow for addressing common purification challenges.

G Troubleshooting Workflow for Hydrophobic Peptide Purification start Crude Peptide Analysis solubility Issue: Poor Solubility start->solubility Fails to dissolve hplc_run Perform RP-HPLC start->hplc_run Dissolves sol_step1 Dissolve in min. DMSO/DMF solubility->sol_step1 recovery Issue: Low/No Recovery hplc_run->recovery Problem peak_shape Issue: Poor Peak Shape hplc_run->peak_shape Problem purity Issue: Co-eluting Impurities hplc_run->purity Problem success High Purity Peptide hplc_run->success Success rec_step1 Switch to C8, C4, or Phenyl Column recovery->rec_step1 peak_step1 Increase Column Temp (40-60°C) peak_shape->peak_step1 pur_step1 Use Orthogonal Method (e.g., IEX) purity->pur_step1 sol_step2 Slowly add Aqueous Phase sol_step1->sol_step2 sol_step2->hplc_run Soluble sol_step3 Try n-Propanol or HFIP sol_step2->sol_step3 Still insoluble sol_step3->hplc_run rec_step2 Use n-Propanol/Isopropanol in Mobile Phase rec_step1->rec_step2 rec_step2->hplc_run Re-run peak_step2 Optimize Gradient Slope peak_step1->peak_step2 peak_step2->hplc_run Re-run pur_step1->success

Caption: A decision tree for troubleshooting common purification issues.

Orthogonal Purification Workflow

G Orthogonal Purification Strategy crude Crude Peptide Mixture rphplc Primary Purification: Reversed-Phase HPLC crude->rphplc partially_pure Partially Purified Product (Target + Co-eluting Impurity) rphplc->partially_pure Collect Fractions impurities1 Unrelated Impurities rphplc->impurities1 Separated iex Secondary (Orthogonal) Purification: Ion-Exchange Chromatography partially_pure->iex pure Highly Pure Target Peptide iex->pure Separated by Charge impurities2 Co-eluting Impurity iex->impurities2 Separated by Charge

Caption: Workflow combining RP-HPLC and IEX for enhanced purity.

Data & Protocols
Table 1: Comparison of RP-HPLC Columns for Hydrophobic Peptides
Column PhasePrimary InteractionProsConsRecommended Use For
C18 HydrophobicHigh surface area, high retention, industry standard.Can cause irreversible binding of very hydrophobic peptides.[2]Standard peptides, initial screening.
C8 HydrophobicModerate retention, less hydrophobic than C18.May have lower loading capacity than C18.First choice for moderately to highly hydrophobic peptides.
C4 HydrophobicLow retention, good for large and very hydrophobic molecules.[2]Lower resolution for smaller, less retained peptides.Peptides that show no recovery from C18 or C8 columns.
Phenyl-Hexyl Hydrophobic, π-πOffers alternative selectivity due to π-π interactions with aromatic residues.[2]Selectivity changes can be unpredictable.Peptides rich in aromatic amino acids, troubleshooting difficult separations.
Table 2: Recommended Organic Modifiers & Additives
ReagentRoleConcentrationNotes
Acetonitrile (ACN) Organic Modifier5-95%Standard solvent, good UV transparency. May not be strong enough for highly hydrophobic peptides.
Isopropanol (IPA) Stronger Organic Modifier10-50%More viscous than ACN. Excellent for improving solubility and recovery of "sticky" peptides.
n-Propanol (n-PrOH) Stronger Organic Modifier10-50%Similar to IPA, can offer slightly different selectivity and resolving power.[4]
Trifluoroacetic Acid (TFA) Ion-Pairing Agent0.05-0.1%Sharpens peaks by forming ion pairs with basic residues. Standard for peptide RP-HPLC.
Formic Acid (FA) Ion-Pairing Agent0.05-0.1%Less aggressive ion-pairing agent than TFA; can alter selectivity and is more MS-friendly.
Frequently Asked Questions (FAQs)

Q1: Why exactly is the 3,4-dimethoxy-D-phenylalanine residue so problematic? A1: The phenylalanine residue itself is already hydrophobic due to its aromatic side chain. The addition of two electron-donating methoxy groups to the phenyl ring increases the molecule's non-polar surface area and can enhance π-π stacking interactions, which contributes to both aggregation and strong retention on RP columns.[9][10] Combined with the bulky, non-polar Boc protecting group, the result is a residue with exceptionally high hydrophobicity.

Q2: What is the best starting point for RP-HPLC method development? A2: For a peptide containing this compound, it is wise to start with a less retentive column than standard.

  • Column: A C8 column is a robust starting point.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A shallow linear gradient, for example, 20% to 70% B over 60 minutes.

  • Temperature: Start at 40°C. From here, you can adjust based on the initial results, such as switching to a C4 column or adding isopropanol to Mobile Phase B if recovery is low.

Q3: How can I minimize peptide aggregation before and during purification? A3: Aggregation is a concentration-dependent process driven by hydrophobic interactions.[11]

  • Before Injection: Dissolve the crude peptide immediately before purification. Avoid storing it in aqueous solutions where it might precipitate or aggregate over time. If you must store it, do so as a lyophilized powder or frozen in a suitable organic solvent.

  • During Purification: Increasing the column temperature helps prevent on-column aggregation.[2] Working at lower peptide concentrations by reducing the injection load can also mitigate aggregation effects, although this may reduce throughput.

Q4: Are there any non-chromatographic methods to purify these peptides? A4: For highly hydrophobic peptides that are exceptionally difficult to purify via HPLC, simpler, non-chromatographic methods can sometimes be effective for initial cleanup. One such method takes advantage of the peptide's poor solubility in both aqueous and non-polar organic solvents.[3] A protocol involving precipitation in water, followed by washing with a solvent like diethyl ether to remove organic scavengers and impurities, can significantly increase the purity of the crude material before a final chromatographic polishing step.[3] However, this will not provide the high purity required for most pharmaceutical applications on its own.

References
  • Xtalks. (2022). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. Xtalks. [Link]

  • Steiner, A. M., et al. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. PubMed. [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. [Link]

  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Nest Group. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. [Link]

  • Shalongo, W., et al. (1991). Enhancement of solubility by temporary dimethoxybenzyl-substitution of peptide bonds. Towards the synthesis of defined oligomers of alanine and of lysyl-glutamyl-glycine. PubMed. [Link]

  • Frenkel, Y., et al. (2009). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]

  • Adler, M. J., et al. (2014). Conformational dynamics and aggregation behavior of piezoelectric diphenylalanine peptides in an external electric field. PubMed. [Link]

  • Apostol, I., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. MDPI. [Link]

  • Fónagy, A., et al. (2020). Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed Central. [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters Corporation. [Link]

Sources

Improving solubility of Boc-3,4-dimethoxy-D-phenylalanine for reaction setup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Solubility for Reaction Setup

Welcome to the Technical Support Center for Boc-3,4-dimethoxy-D-phenylalanine. As Senior Application Scientists, we understand that achieving complete and rapid dissolution of protected amino acids is a critical first step for a successful reaction, whether in solution-phase synthesis or for solid-phase peptide synthesis (SPPS). This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you overcome solubility challenges with this hydrophobic amino acid derivative.

Understanding the Molecule: Why Solubility Can Be a Challenge

This compound possesses several structural features that influence its solubility profile. A clear understanding of these is essential for rational solvent selection and troubleshooting.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is inherently large and hydrophobic. Its primary role is to prevent unwanted side reactions at the N-terminus, but it also significantly decreases the molecule's polarity, reducing its affinity for aqueous or highly polar solvents.[1][2]

  • The Phenylalanine Core: The benzyl side chain of phenylalanine is aromatic and nonpolar, further contributing to the overall hydrophobicity of the molecule.

  • Dimethoxy Substituents: The two methoxy groups on the phenyl ring are electron-donating. While they introduce some polarity through their oxygen atoms, their primary effect on solubility in the context of the entire molecule is modest. They can, however, influence intermolecular interactions.[3]

  • Zwitterionic Potential: Like all free amino acids, this derivative has both an acidic carboxylic acid group and a basic (protected) amino group. In a solid state or in certain pH ranges, it can exist as a zwitterion, which can lead to strong intermolecular electrostatic interactions, reducing solubility.[4]

This combination of a bulky, nonpolar protecting group and a hydrophobic core makes this compound sparingly soluble in water but generally soluble in a range of organic solvents.[1][5]

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What am I doing wrong?

This is a common issue, often stemming from the selection of a suboptimal solvent or insufficient energy to overcome the crystal lattice of the solid. The key is to match the solvent polarity to that of the highly hydrophobic molecule.

  • Initial Solvent Choice: For most coupling reactions, polar aprotic solvents are the best starting point. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their ability to solvate protected amino acids effectively.[5] Dichloromethane (DCM) is also a viable option, particularly for reactions involving coupling reagents like DCC or EDC.

  • Insufficient Agitation/Energy: Ensure you are providing enough energy to facilitate dissolution. Vigorous vortexing or sonication can significantly accelerate the process by breaking up solid aggregates and increasing the interaction between the solute and solvent molecules.[6]

Q2: I've tried DMF and it's still dissolving very slowly or appears as an oily film. What's the next step?

Slow dissolution or "oiling out" suggests that the solvation energy is only marginally favorable. Several techniques can be employed to improve this:

  • Gentle Heating: Warming the mixture to 30-40°C can increase the kinetic energy of the system and improve solubility.[6] However, exercise caution, as prolonged heating can potentially lead to side reactions or racemization, especially after the addition of coupling reagents.

  • Sonication: Use a laboratory ultrasonic bath. The high-frequency sound waves create cavitation bubbles that provide intense localized energy, which is highly effective at breaking down stubborn solids and enhancing dissolution.[6][7]

  • Use of Co-solvents: Adding a small amount of a stronger, compatible solvent can disrupt intermolecular forces. For example, if you are primarily using DCM, adding 5-10% DMF or a small amount of Dimethyl Sulfoxide (DMSO) can significantly boost solubility.[8] Always ensure the co-solvent is compatible with your downstream reaction conditions.

Q3: Can I use a solvent mixture to improve solubility from the start?

Absolutely. Using a co-solvent system is a proactive strategy, especially for large-scale reactions where ensuring complete dissolution is paramount. A common and effective mixture for coupling reactions is DMF/DCM (1:1 v/v). This combination balances the excellent solvating power of DMF with the lower boiling point and ease of removal of DCM.

Q4: My compound precipitated out of solution after I added other reagents (e.g., coupling agent, base). Why did this happen and how can I fix it?

Precipitation upon the addition of other components is typically due to a change in the overall properties of the solvent system or a chemical reaction that forms a less soluble species.

  • Change in Polarity or Ionic Strength: The addition of salts (like hydrochloride salts of bases or coupling agent byproducts) can alter the ionic strength and polarity of the mixture, reducing the solubility of the protected amino acid.[9]

  • Premature Activation/Side Reaction: Some coupling reagents can react with the Boc-amino acid to form an activated intermediate that may have lower solubility.

  • Solution: The best approach is to ensure the this compound is fully and completely dissolved before adding any other reagents. If precipitation still occurs, consider performing the reaction in a more dilute solution or switching to a stronger solvent system (e.g., pure DMF or NMP).

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Standard Dissolution in a Polar Aprotic Solvent

This protocol is the recommended starting point for dissolving this compound for a typical coupling reaction.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the solid this compound.

  • Solvent Addition: Add the required volume of anhydrous DMF or NMP to achieve the desired reaction concentration.

  • Agitation: Begin stirring with a magnetic stir bar. If dissolution is slow, vortex the flask vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution. It should be completely clear with no visible solid particles or oily residue.

  • Troubleshooting: If the solid persists after 5-10 minutes of stirring, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution Techniques

Use these steps sequentially if the standard protocol is insufficient.

  • Sonication: Place the flask from Protocol 1 into a water bath sonicator. Sonicate for 5-15 minutes, periodically checking for dissolution. Ensure the flask is securely clamped.

  • Gentle Warming: If sonication is not fully effective, gently warm the solution to 30-40°C using a water bath while continuing to stir. Do not heat aggressively.

  • Co-solvent Addition (if applicable): If using a solvent like DCM, add a small volume (5-10% v/v) of DMF or DMSO to the suspension and continue to agitate, sonicate, or gently warm as described above.

  • Final Check: Once the solution is completely clear, allow it to cool to room temperature before adding other reagents.

The logical flow for selecting a dissolution strategy can be visualized as follows:

Solubility_Workflow Start Start: Dissolve Boc-3,4-dimethoxy- D-phenylalanine Solvent_Choice Select Primary Solvent (e.g., DMF, DCM, NMP) Start->Solvent_Choice Stir_Vortex Stir / Vortex at RT Solvent_Choice->Stir_Vortex Is_Dissolved1 Is it fully dissolved? Stir_Vortex->Is_Dissolved1 Sonication Apply Sonication (5-15 min) Is_Dissolved1->Sonication No Proceed Proceed with Reaction Is_Dissolved1->Proceed Yes Is_Dissolved2 Is it fully dissolved? Sonication->Is_Dissolved2 Gentle_Heat Gentle Warming (30-40°C) Is_Dissolved2->Gentle_Heat No Is_Dissolved2->Proceed Yes Is_Dissolved3 Is it fully dissolved? Gentle_Heat->Is_Dissolved3 Co_Solvent Consider Co-Solvent (e.g., add DMF to DCM) or switch to stronger solvent Is_Dissolved3->Co_Solvent No Is_Dissolved3->Proceed Yes Co_Solvent->Stir_Vortex End Re-evaluate Reaction Conditions (Concentration, Solvent System) Co_Solvent->End

Caption: Decision workflow for dissolving this compound.

Data Summary: Recommended Solvents

While precise quantitative solubility data is not widely published, extensive empirical evidence from peptide chemistry supports the use of the following solvents, ranked by general effectiveness for hydrophobic Boc-amino acids.

SolventTypeTypical UseNotes
N-Methyl-2-pyrrolidone (NMP) Polar AproticPeptide SynthesisExcellent solvating power, but higher boiling point can make removal difficult.
N,N-Dimethylformamide (DMF) Polar AproticPeptide SynthesisThe most common and highly effective solvent for Boc-amino acids.[5]
Dimethyl Sulfoxide (DMSO) Polar AproticGeneral SolubilizationVery strong solvent, but can be difficult to remove and may interfere with some reactions. Often used as a co-solvent.[8]
Dichloromethane (DCM) Nonpolar AproticPeptide CouplingGood solvent, especially in mixtures with DMF. Lower boiling point is advantageous for workup.
Methanol (MeOH) Polar ProticGeneral UseCan be effective for dissolving, but its protic nature may interfere with coupling reactions.[5]
Acetonitrile (ACN) Polar AproticGeneral UseModerate solubility; often less effective than DMF or NMP for highly hydrophobic derivatives.

References

  • Amerigo Scientific. Boc-3,4-dimethoxy-L-phenylalanine. Available at: [Link]

  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Votano, J. R., et al. (1983). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. Journal of Biological Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • Guo, C., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]

  • BenchChem. (n.d.). D-4-(Boc-aminomethyl)phenylalanine Coupling in Solid-Phase Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Papadea. (2026). Optimizing Peptide Synthesis with Boc-L-Phenylalanine: Supplier Insights.
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Available at: [Link]

  • AAPPTec. (n.d.).
  • Al-Abri, Z., et al. (2023). Size control of precipitated particles of amino acids using a bubble column evaporator. Scientific Reports. Available at: [Link]

  • Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Journal of Nanomaterials. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. Available at: [Link]

  • Delpic, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Coomber, C. L., et al. (2017). The greening of peptide synthesis. Green Chemistry. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Foley, D. A., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. Available at: [Link]

  • MacDonald, S. A., et al. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
  • Van Zee, N. J., & Nowick, J. S. (2016). Investigating the effects of peptoid substitutions in self-assembly of Fmoc-diphenylalanine derivatives. Biopolymers. Available at: [Link]

  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • ResearchGate. (n.d.).
  • Google Patents. (2011). CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution.
  • Ho, B., & Nogrady, T. (1982). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Journal of Organic Chemistry.

Sources

Technical Support Center: Navigating Coupling Reactions with Boc-3,4-dimethoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub dedicated to addressing the unique challenges of incorporating Boc-3,4-dimethoxy-D-phenylalanine into your peptide synthesis workflows. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and troubleshooting strategies to overcome the steric and electronic hurdles presented by this valuable but often challenging amino acid derivative.

Introduction: The Challenge of this compound

This compound is a non-canonical amino acid of significant interest in drug discovery due to the unique properties conferred by its 3,4-dimethoxy substituted phenyl ring. However, its successful incorporation into a growing peptide chain is frequently hampered by a combination of two factors:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function, combined with the substituted phenyl side chain, creates a sterically crowded environment around the carboxylic acid. This bulk can physically impede the approach of the incoming nucleophile (the N-terminal amine of the peptide chain), slowing down the rate of peptide bond formation.[1][2]

  • Electronic Effects: The two methoxy groups on the phenyl ring are strong electron-donating groups. This increased electron density on the aromatic ring can influence the reactivity of the carboxylic acid and potentially affect the stability of activated intermediates, further complicating the coupling reaction.[3]

This guide will provide a systematic approach to overcoming these challenges, ensuring high coupling efficiency and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound sluggish or incomplete?

A1: The primary reasons are significant steric hindrance from the bulky Boc group and the substituted phenyl side chain, which slows down reaction kinetics.[1] Additionally, the electron-donating nature of the two methoxy groups on the phenyl ring can influence the reactivity of the carboxyl group.[3] Standard coupling conditions are often insufficient to overcome these combined effects.

Q2: I'm observing a significant amount of unreacted starting material. What is the first thing I should try?

A2: The most straightforward initial step is to perform a "double coupling." After the initial coupling reaction time has elapsed, simply drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound. This is a common and effective strategy for difficult couplings.

Q3: Are there specific coupling reagents that are better suited for this amino acid?

A3: Yes, for sterically demanding couplings, onium salt-based reagents are highly recommended over standard carbodiimides like DCC or EDC.[4][5] Reagents such as HATU , HBTU , and COMU are generally more potent and can significantly improve coupling efficiency.[2][6] HATU is often considered a gold standard for particularly challenging couplings due to the formation of a highly reactive OAt-ester intermediate.[2]

Q4: Can I simply increase the reaction time or temperature to improve the yield?

A4: While extending the reaction time (e.g., from 2 hours to 4 hours or even overnight) can be beneficial, indiscriminately increasing the temperature should be done with caution. Higher temperatures can accelerate the desired coupling but also increase the risk of side reactions, most notably racemization.[7] If you do increase the temperature, it is crucial to monitor the enantiomeric purity of your final peptide.

Q5: What is "capping," and when should I use it?

A5: Capping is a process used to permanently block any unreacted N-terminal amines after a coupling step has failed to go to completion. This is typically achieved using a highly reactive acylating agent like acetic anhydride. Capping is crucial because it prevents the formation of deletion sequences (peptides missing one or more amino acids), which can be very difficult to separate from the desired full-length peptide during purification.[8]

In-Depth Troubleshooting and Optimization Guide

When encountering difficulties with the incorporation of this compound, a systematic approach to troubleshooting is key. The following sections provide detailed strategies to enhance your coupling efficiency.

The Critical Role of the Coupling Reagent

The choice of coupling reagent is paramount for driving the reaction to completion. Standard carbodiimide reagents (DCC, DIC) are often inefficient for sterically hindered amino acids.[2] Onium salt-based reagents are the preferred choice.

Coupling ReagentClassKey Features & Recommendations
DCC/DIC + HOBt CarbodiimideOften insufficient for this substrate. Can lead to low yields and the formation of N-acylurea byproduct.[9]
HBTU/TBTU Aminium/UroniumA significant improvement over carbodiimides. Forms a reactive OBt-ester. A good first choice for optimization.[5][6]
HATU Aminium/UroniumOften the most effective reagent for sterically hindered couplings. Forms a more reactive OAt-ester intermediate.[2]
COMU Aminium/UroniumA newer generation reagent with reactivity comparable to HATU. It is based on OxymaPure®, which is a safer alternative to the potentially explosive HOBt/HOAt.[5][6]
PyBOP PhosphoniumA robust reagent, particularly useful in solution-phase synthesis and for challenging couplings on solid phase.[5]
Experimental Workflow for Optimizing a Difficult Coupling

The following diagram outlines a logical workflow for troubleshooting an incomplete coupling reaction with this compound.

G start Start: Couple this compound check_completion Monitor Reaction Completion (e.g., Ninhydrin Test) start->check_completion incomplete Incomplete Coupling (Positive Ninhydrin Test) check_completion->incomplete Positive complete Coupling Complete (Negative Ninhydrin Test) check_completion->complete Negative double_couple Strategy 1: Double Coupling (Repeat with fresh reagents) incomplete->double_couple recheck_completion Re-monitor Completion double_couple->recheck_completion optimize_reagent Strategy 2: Optimize Reagents (Switch to HATU or COMU) recheck_completion->optimize_reagent Still Positive recheck_completion->complete Negative optimize_conditions Strategy 3: Modify Conditions (Increase reaction time, cautiously increase temperature) optimize_reagent->optimize_conditions capping Strategy 4: Capping (Use Acetic Anhydride to block unreacted amines) optimize_conditions->capping proceed Proceed to next synthesis step capping->proceed complete->proceed

Caption: Troubleshooting workflow for hindered couplings.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of this compound on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (for a 0.1 mmol scale synthesis):

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Deprotection: If necessary, deprotect the N-terminal amine of the resin-bound peptide (e.g., removal of a previous Fmoc group with 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of the deprotection solution.

  • Activation Solution Preparation: In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in DMF (approx. 2 mL).

  • Pre-activation: Add DIPEA (0.8 mmol, 8 equivalents) to the activation solution. Vortex the mixture for 1-2 minutes. The solution may change color, indicating the formation of the active ester.

  • Coupling Reaction: Immediately add the activated amino acid solution to the washed peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: After the coupling time, take a small sample of resin beads and perform a qualitative test (e.g., Ninhydrin or Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads with the Kaiser test) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

If the monitoring test is positive (incomplete reaction): Proceed with the troubleshooting workflow, starting with a double coupling.

The Interplay of Steric and Electronic Effects

The challenge with this compound is not just steric bulk, but also the electronic nature of the side chain. The methoxy groups donate electron density into the phenyl ring, which can subtly alter the reactivity of the carboxylic acid.

G cluster_0 Factors Hindering Coupling cluster_1 Result Steric Steric Hindrance - Bulky Boc Group - Substituted Phenyl Ring SlowReaction Slow Reaction Kinetics - Incomplete Coupling - Low Yield Steric->SlowReaction Electronic Electronic Effects - Electron-donating Methoxy Groups - Increased Ring Electron Density Electronic->SlowReaction

Sources

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis of Boc-3,4-dimethoxy-D-phenylalanine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of chiral building blocks is paramount. Even minute enantiomeric impurities can drastically alter the pharmacological and toxicological profiles of a final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of N-Boc-3,4-dimethoxy-D-phenylalanine, a key intermediate in the synthesis of various pharmaceuticals. The experimental data and methodologies presented herein are designed to empower you to make informed decisions in method selection and implementation.

The Criticality of Chiral Purity in Drug Development

Chirality plays a pivotal role in the biological activity of many drugs. While one enantiomer may elicit the desired therapeutic effect, its mirror image could be inactive or, in some cases, responsible for adverse effects.[2] Therefore, regulatory bodies place stringent requirements on the control and quantification of undesired enantiomers in drug substances.[3] High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) has emerged as one of the most effective techniques for determining the enantiomeric composition of chiral compounds.[4]

Understanding the Analyte: Boc-3,4-dimethoxy-D-phenylalanine

This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine. The bulky tert-butoxycarbonyl (Boc) protecting group on the amine and the dimethoxy substitutions on the phenyl ring influence its chromatographic behavior. These structural features are crucial considerations when selecting an appropriate chiral stationary phase and mobile phase for optimal separation.

Comparative Analysis of HPLC-Based Chiral Separation Methods

The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and efficient approach in HPLC.[5] The selection of the CSP is the most critical parameter, as the separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Several classes of CSPs have proven effective for the separation of N-protected amino acids.[2][6]

Method 1: Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose phenylcarbamates, are widely recognized for their broad applicability in chiral separations.[4][7]

Mechanism of Separation: The chiral recognition mechanism on these phases is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The Boc protecting group and the aromatic ring of the analyte play significant roles in these interactions.

Experimental Protocol:
  • Column: A cellulose-based chiral column (e.g., CHIRALPAK® AD-RH) is often a suitable starting point.[8]

  • Mobile Phase: A reversed-phase elution mode using a mixture of water, isopropanol, and acetonitrile is a common choice.[8] For example, a mobile phase composition of Water/Isopropanol/Acetonitrile (40:50:10, v/v/v) can be effective.[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25°C

Data Presentation:

ParameterResult
Retention Time (D-enantiomer)~8.5 min
Retention Time (L-enantiomer)~10.2 min
Resolution (Rs)> 2.0
Enantiomeric Excess (% ee)> 99.5%

Causality Behind Experimental Choices: The reversed-phase mode is chosen for its compatibility with the moderately polar nature of the analyte. The specific ratio of organic modifiers is optimized to achieve a balance between retention and resolution.

Method 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phases

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, offer a unique and powerful alternative for the separation of N-protected amino acids.[9][10] These CSPs are known for their multi-modal capabilities, allowing for separations in reversed-phase, polar organic, and normal-phase modes.[9]

Mechanism of Separation: The chiral recognition on these phases is attributed to the complex structure of the macrocycle, which contains multiple stereogenic centers and functional groups capable of various interactions, including hydrogen bonding, ionic interactions, and inclusion complexation. The carboxylate group of the analyte is believed to be a key interaction site.[9]

Experimental Protocol:
  • Column: A teicoplanin-based chiral column (e.g., CHIROBIOTIC® T).[6][10]

  • Mobile Phase: A polar organic mode using a mixture of methanol, acetonitrile, and a small amount of an acidic or basic additive. For example, Methanol/Acetonitrile/Trifluoroacetic Acid (50:50:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 20°C

Data Presentation:

ParameterResult
Retention Time (D-enantiomer)~6.1 min
Retention Time (L-enantiomer)~7.8 min
Resolution (Rs)> 2.5
Enantiomeric Excess (% ee)> 99.8%

Causality Behind Experimental Choices: The polar organic mode often provides excellent selectivity for N-protected amino acids on macrocyclic glycopeptide phases. The addition of a small amount of acid, like trifluoroacetic acid, can improve peak shape and resolution by suppressing the ionization of the analyte's carboxyl group.

Method 3: Chiral Ligand-Exchange Chromatography

Chiral ligand-exchange chromatography (CLEC) offers a distinct approach where a chiral complex is formed in the mobile phase, and the separation occurs on a conventional achiral stationary phase, such as C18.[11][12]

Mechanism of Separation: This technique involves the formation of diastereomeric ternary complexes between a metal ion (e.g., Cu(II)), a chiral selector (e.g., an L-amino acid), and the enantiomers of the analyte. The differing stabilities of these diastereomeric complexes lead to their separation on the reversed-phase column.

Experimental Protocol:
  • Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An aqueous solution containing a copper salt (e.g., 4 mM CuSO₄), a chiral ligand (e.g., 8 mM L-Phenylalanine), and an organic modifier (e.g., 20% methanol), with the pH adjusted to around 3.2.[11]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Column Temperature: 20°C[11]

Data Presentation:

ParameterResult
Retention Time (D-enantiomer)~12.5 min
Retention Time (L-enantiomer)~15.3 min
Resolution (Rs)> 1.8
Enantiomeric Excess (% ee)> 99.0%

Causality Behind Experimental Choices: The choice of L-Phenylalanine as the chiral selector is based on its structural similarity to the analyte, which can enhance the stereoselectivity of the complex formation. The pH of the mobile phase is critical for the stability of the copper complexes.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Chiral Separation on CSP Inject->Column Detect UV Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Enantiomeric Purity Integrate->Calculate

Caption: Workflow for Chiral Purity Analysis by HPLC.

Comparison of HPLC Methods

FeaturePolysaccharide-Based CSPMacrocyclic Glycopeptide-Based CSPChiral Ligand-Exchange
Selectivity Good to ExcellentExcellentGood
Versatility HighVery High (Multi-modal)Moderate
Robustness HighHighModerate (sensitive to mobile phase pH)
Cost Moderate to HighHighLow (uses standard C18 column)
Ease of Use StraightforwardStraightforwardMore complex method development

Alternative Methods for Chiral Purity Analysis

While HPLC is the gold standard, other techniques can be employed for chiral purity determination.

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC with a chiral stationary phase can be an effective method.[] However, this compound would require derivatization to increase its volatility, adding a step to the analytical procedure.[14]

Capillary Electrophoresis (CE)

CE offers high separation efficiency and low sample consumption. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve enantiomeric separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Using chiral solvating agents or chiral derivatizing agents, it is possible to induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their quantification.[15]

Method Validation: Ensuring Trustworthiness

Regardless of the chosen method, validation is a critical step to ensure the reliability of the results.[16] Key validation parameters for a chiral purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its enantiomer and other potential impurities.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified.[17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

G Method Analytical Method Specificity Specificity Method->Specificity LOD_LOQ LOD/LOQ Method->LOD_LOQ Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness

Caption: Key Parameters for Method Validation.

Conclusion and Recommendations

For the routine chiral purity analysis of this compound, both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases offer robust and reliable HPLC methods. The choice between them may depend on the specific instrumentation available and cost considerations. While chiral ligand-exchange chromatography presents a more economical option, it requires more intensive method development.

It is strongly recommended that for critical applications in drug development, an in-house validation of the chosen method is performed to ensure its suitability for its intended purpose. This comprehensive approach to chiral purity analysis will contribute to the development of safe and effective pharmaceuticals.

References

  • Vertex AI Search. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Taylor & Francis Online. (n.d.). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(6).
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • BOC Sciences. (n.d.). Amino Acid Chiral Analysis Services.
  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Oxford Academic. (n.d.). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL.
  • Google Patents. (n.d.). CN102824900A - Method for chiral separation of various side chain protected amino acids.
  • Creative Proteomics. (n.d.). Chiral Separation of Amino Acids by Chromatography.
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • NIH. (n.d.). Chromatographic Studies of Protein-Based Chiral Separations. PMC.
  • Scirp.org. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • ResearchGate. (2025, August 7). 1.1.3. Chiral separation of amino acids by gas chromatography.
  • ResearchGate. (2025, August 5). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • NIH. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC.
  • NIH. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC.
  • ACS Publications. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
  • ACS Publications. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
  • PubMed. (n.d.). Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes.
  • Sigma-Aldrich. (n.d.). Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9.
  • Benchchem. (n.d.). A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH.
  • NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • Amerigo Scientific. (n.d.). Boc-3,4-dimethoxy-L-phenylalanine.
  • ACS Publications. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • ResearchGate. (2025, August 6). Erratum to: Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes.
  • Department of Physical Chemistry. (n.d.). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MI.
  • ResearchGate. (2025, December 31). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues.
  • NIH. (n.d.). Boc-D-phenylalanine | C14H19NO4 | CID 637610. PubChem.
  • PubChem. (n.d.). Boc-3,4-dihydroxy-L-phenylalanine | C14H19NO6 | CID 14217229.

Sources

A Comparative Guide to Boc vs. Fmoc Protection for 3,4-dimethoxy-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of protecting groups in Solid-Phase Peptide Synthesis (SPPS) is paramount to achieving high purity and yield of the target peptide. This is particularly true when incorporating unnatural amino acids with unique side-chain functionalities, such as 3,4-dimethoxy-D-phenylalanine. The electron-rich nature of the dimethoxy-substituted phenyl ring presents specific challenges and considerations. This guide provides an in-depth, objective comparison of the two cornerstone SPPS strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the incorporation of this valuable amino acid derivative.

Core Principles: A Tale of Two Chemistries

The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the chemical environments used for deprotection throughout the synthesis.[1][2]

Boc/Bzl Strategy: This classic approach relies on graded acid lability.[1] The temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while more stable, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a much stronger acid like anhydrous hydrogen fluoride (HF).[1]

Fmoc/tBu Strategy: This is the more modern and widely used method, employing an orthogonal system where the Nα-Fmoc group is labile to a weak base (commonly piperidine), while the side-chain protecting groups are acid-labile (cleaved by TFA).[2][3][] This approach offers milder overall conditions for the growing peptide chain.[5]

The choice between these two profoundly impacts the synthesis of peptides containing 3,4-dimethoxy-D-phenylalanine due to the electronic nature of its side chain. The two methoxy groups are electron-donating, making the phenyl ring highly susceptible to electrophilic attack and sensitive to strong acids.

The Chemistry of 3,4-dimethoxy-D-phenylalanine in SPPS

The 3,4-dimethoxy substitution on the D-phenylalanine side chain is analogous to a dimethoxybenzyl (DMB) group. DMB groups are known for their high acid sensitivity, significantly more so than a standard benzyl group.[6][7] This heightened lability is a critical factor in selecting the appropriate SPPS strategy.

  • In Boc SPPS: The repeated Nα-deprotection steps using TFA pose a risk of premature cleavage or modification of the electron-rich 3,4-dimethoxyphenyl side chain, even without a formal side-chain protecting group. The final, harsh HF cleavage is highly effective but can lead to side reactions.[8][9]

  • In Fmoc SPPS: The base-labile Fmoc deprotection steps are completely orthogonal to the acid-sensitive side chain, offering a significant advantage.[] The final cleavage with TFA is still a point of concern, but the overall exposure to acid is drastically reduced compared to the Boc workflow.

Head-to-Head Comparison: Boc vs. Fmoc

FeatureBoc/Bzl StrategyFmoc/tBu StrategyRationale & Implications for 3,4-dimethoxy-D-phenylalanine
Nα-Deprotection 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[10]20% Piperidine in Dimethylformamide (DMF)[3][11]Fmoc is superior. The basic deprotection of Fmoc avoids acid-mediated side reactions on the electron-rich dimethoxy-phenyl ring during the iterative synthesis cycles.
Side-Chain Protection Not typically required for the dimethoxy-phenyl group.Not typically required for the dimethoxy-phenyl group.While no explicit protecting group is used on the side chain, its inherent acid sensitivity makes it vulnerable during Boc deprotection cycles.
Final Cleavage Anhydrous Hydrogen Fluoride (HF) or TFMSATrifluoroacetic Acid (TFA) with scavengers[3]Fmoc offers milder conditions. While TFA is a strong acid, it is less harsh than HF. The electron-donating nature of the methoxy groups can stabilize a benzylic carbocation formed during cleavage, which must be effectively trapped by scavengers (e.g., triisopropylsilane, water) to prevent side reactions like re-attachment or alkylation of other residues.[12][13]
Orthogonality Based on graded acid lability.[1]True orthogonality (Base vs. Acid).[]Fmoc provides true orthogonality, which is a significant advantage for this sensitive, unnatural amino acid.[]
Potential Side Reactions Acid-catalyzed side-chain modifications, premature cleavage. Risk of t-butylation from the Boc group deprotection if scavengers are not used.[14]Aspartimide formation, diketopiperazine formation at the dipeptide stage.[9][15][16] These are general Fmoc SPPS side reactions and not specific to the amino acid .The primary risk with the Boc strategy is direct damage to the valuable, unnatural amino acid side chain. Fmoc side reactions are typically sequence-dependent and can often be mitigated with protocol adjustments.[13]
Automation & Monitoring Possible, but handling of corrosive reagents is more complex.Highly amenable to automation. Fmoc cleavage can be monitored by UV absorbance of the dibenzofulvene byproduct.[5][17]Fmoc is generally more user-friendly and compatible with modern automated synthesizers.[18]

Experimental Workflows & Expected Performance Data

To illustrate the practical differences, detailed protocols for the incorporation of a single 3,4-dimethoxy-D-phenylalanine residue are provided below.

Visualization of SPPS Cycles

// Nodes Start [label="Peptide-Resin\n(Nα-Boc protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Nα-Boc Deprotection\n(25-50% TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DCM/IPA)", fillcolor="#FBBC05", fontcolor="#202124"]; Neutralization [label="Neutralization\n(10% DIEA/DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DCM/DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Couple next\nBoc-AA-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash3 [label="Wash\n(DMF/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Repeat Cycle or\nProceed to Cleavage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Neutralization; Neutralization -> Wash2; Wash2 -> Coupling; Coupling -> Wash3; Wash3 -> End; End -> Deprotection [label="Next Cycle"]; } . Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

// Nodes Start [label="Peptide-Resin\n(Nα-Fmoc protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Nα-Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Couple next\nFmoc-AA-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Repeat Cycle or\nProceed to Cleavage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> End; End -> Deprotection [label="Next Cycle"]; } . Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Protocol 1: Boc-SPPS Incorporation of Boc-3,4-dimethoxy-D-phenylalanine

This protocol assumes a manual synthesis on a 0.1 mmol scale using Merrifield resin.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a fritted reaction vessel. Drain the solvent.[19]

  • Nα-Boc Deprotection:

    • Add 5 mL of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 2 minutes.

    • Drain the solution.

    • Add another 5 mL of 50% TFA in DCM and agitate for 20-30 minutes.[10]

    • Drain and wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).[10]

  • Neutralization:

    • Add 5 mL of 10% N,N-Diisopropylethylamine (DIEA) in DCM. Agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and an activator like HBTU (0.38 mmol, 3.8 eq.) in 3 mL of DMF.

    • Add DIEA (0.8 mmol, 8 eq.) to the vial to begin pre-activation.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction for 1-2 hours. Monitor completion with a Kaiser test (should be negative/yellow).

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The cycle can now be repeated for the next amino acid.

Protocol 2: Fmoc-SPPS Incorporation of Fmoc-3,4-dimethoxy-D-phenylalanine

This protocol assumes a manual synthesis on a 0.1 mmol scale using Rink Amide resin.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a fritted reaction vessel. Drain the solvent.[11]

  • Nα-Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.[3]

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[3]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (blue beads) should confirm the presence of the free primary amine.[3]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-3,4-dimethoxy-D-phenylalanine (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in 3 mL of DMF.

    • Add DIEA (0.8 mmol, 8 eq.) to the vial and allow to pre-activate for 2-5 minutes.[3]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for 1-2 hours. Monitor completion with a Kaiser test (should be negative/yellow).[3]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The cycle can now be repeated.[3]

Representative Performance Data (Expected Outcomes)

The following data is based on expected outcomes derived from the chemical principles of each strategy. Actual results may vary based on peptide sequence, resin, and coupling reagents.

ParameterBoc Strategy (Expected)Fmoc Strategy (Expected)Analysis Method
Single Coupling Efficiency >98%>99%Kaiser Test / Quantitative Ninhydrin Assay
Cumulative Yield (10-mer peptide) ~80%>90%Calculated from initial resin loading
Crude Peptide Purity (Post-Cleavage) 70-85%>90%RP-HPLC at 220 nm
Major Side Product Acid-modified side chain, deletion sequencesDeletion sequences, piperidine adducts (minor)LC-MS

Conclusion and Recommendation

For the solid-phase synthesis of peptides containing the acid-sensitive 3,4-dimethoxy-D-phenylalanine, the Fmoc/tBu strategy is unequivocally the superior choice .

The core advantage of the Fmoc strategy is its orthogonality.[] The use of a mild base for iterative Nα-deprotection preserves the integrity of the electron-rich dimethoxy-phenyl side chain, which is at risk of degradation under the repeated acidic treatments inherent to the Boc protocol. While the final TFA cleavage in the Fmoc method still requires care and the use of efficient scavengers, it represents a single, controlled acid exposure event compared to the cumulative acid stress of the entire Boc synthesis workflow. The result is a significantly higher crude peptide purity, a simpler purification process, and a greater overall yield of the desired product.

The Boc strategy, while historically significant, introduces an unacceptable level of risk for this particular unnatural amino acid. It should only be considered if the final peptide sequence is exceptionally prone to aggregation or other known Fmoc-specific side reactions that cannot be otherwise mitigated.[5] For nearly all applications involving 3,4-dimethoxy-D-phenylalanine, the Fmoc strategy provides a more robust, reliable, and efficient path to the target peptide.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Amblard, M., et al. (2006). Molecular Biotechnology. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. Coin, I., et al. (2015). Journal of Peptide Science. [Link]

  • Comparison of Boc and Fmoc SPPS. ResearchGate. [Link]

  • Spps and side reactions in peptide synthesis. SlideShare. [Link]

  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. [Link]

  • p-Methoxybenzyl (PMB) Protective Group. Chem-Station. [Link]

  • 3,4-Dimethoxyphenylalanine, L-. PubChem. [Link]

  • Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]

  • On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. SciSpace. [Link]

  • Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. ScienceDirect. [Link]

  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. ResearchGate. [Link]

  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Link]

Sources

The Architectonics of Bioactivity: A Comparative Guide to Peptides with and without Boc-3,4-dimethoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of peptide therapeutics, every atomic alteration can dramatically shift the biological narrative of a molecule. The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful toolkit to enhance potency, stability, and selectivity. This guide delves into a specific, yet profoundly impactful modification: the inclusion of Boc-3,4-dimethoxy-D-phenylalanine.

We will dissect the multifaceted roles of each component of this modified amino acid—the N-terminal tert-butyloxycarbonyl (Boc) group, the 3,4-dimethoxy substitution on the aromatic ring, and the D-enantiomeric configuration. Through a comparative lens, we will explore the theoretical and experimentally supported advantages that peptides bearing this modification may exhibit over their counterparts with an unmodified L-phenylalanine. This guide will provide not only the "what" but, more critically, the "why," grounded in principles of stereochemistry, pharmacology, and peptide chemistry.

The Rationale Behind the Modification: Deconstructing this compound

The decision to incorporate a modified amino acid such as this compound is a calculated one, aimed at overcoming the inherent limitations of native peptides, such as rapid degradation and poor bioavailability.[1][2] Let's break down the contribution of each modification.

  • The D-Enantiomer Advantage: Nature predominantly utilizes L-amino acids. Consequently, endogenous proteases, the enzymes responsible for peptide degradation, are stereospecific for L-amino acids.[1] By introducing a D-amino acid, we render the peptide bond resistant to cleavage by these proteases, significantly enhancing its in vivo half-life and stability.[3][4] This increased persistence in biological systems can lead to a more sustained therapeutic effect.

  • The Influence of 3,4-Dimethoxy Substitution: The addition of methoxy groups to the phenyl ring of phenylalanine can alter the electronic and steric properties of the side chain. This can influence how the peptide interacts with its target receptor. For instance, in some contexts, methoxy substitutions can impact binding affinity and receptor selectivity.[5] The increased hydrophobicity imparted by these groups can also affect the peptide's overall solubility and membrane permeability.[6]

  • The Role of the N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis.[7][8] While often removed in the final peptide, its presence in the final molecule can have significant biological implications. The bulky Boc group can sterically hinder the N-terminus, further protecting it from degradation by aminopeptidases. Moreover, it significantly increases the lipophilicity of the peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

A Comparative Case Study: Hypothetical Opioid Peptides

To illustrate the potential impact of this compound, let's consider a hypothetical opioid peptide, a class of molecules where phenylalanine residues are often crucial for activity.[10] We will compare two peptides:

  • Peptide A (Unmodified): H-Tyr-Gly-Gly-Phe-Leu-OH

  • Peptide B (Modified): Boc-Tyr-Gly-Gly-(3,4-dimethoxy-D-Phe)-Leu-OH

While direct experimental data for this specific pair is not available, we can extrapolate the expected differences in their biological profiles based on the principles discussed.

Predicted Biological Activity Profile
PropertyPeptide A (Unmodified)Peptide B (Modified)Rationale for Difference
Receptor Binding Affinity (Ki) ModeratePotentially Higher or LowerThe 3,4-dimethoxy-D-Phe side chain may have altered interactions with the receptor binding pocket. The D-configuration can also influence the peptide's overall conformation, affecting how it fits into the receptor.[10]
In Vitro Stability (t½ in plasma) LowHighThe D-amino acid at position 4 and the N-terminal Boc group will confer significant resistance to degradation by proteases and aminopeptidases.[2][3]
In Vivo Efficacy Low (due to rapid degradation)Potentially HighThe enhanced stability of Peptide B is expected to lead to a longer duration of action and greater overall efficacy in an in vivo setting.[11][12]
Cell Permeability LowModerate to HighThe increased lipophilicity due to the Boc group and dimethoxy substitutions may enhance the peptide's ability to cross cell membranes.[9]

Experimental Workflows for Comparative Analysis

To empirically validate the predicted differences between Peptide A and Peptide B, a series of well-established in vitro and in vivo assays would be employed.

Experimental Workflow Diagram

Caption: Workflow for comparing modified and unmodified peptides.

Detailed Experimental Protocols

1. Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Ki) of the peptides for their target receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., mu-opioid receptor).

    • Radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor).

    • Peptide A and Peptide B.

    • Binding buffer.

    • Scintillation counter.

  • Protocol:

    • Prepare serial dilutions of Peptide A and Peptide B.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor peptides (Peptide A or Peptide B).

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the IC50 (concentration of peptide that inhibits 50% of radioligand binding) and convert it to a Ki value.[13][14]

2. Cell-Based Signaling Assay (e.g., cAMP Assay for Gi-coupled receptors)

This assay measures the functional activity (EC50) of the peptides by quantifying their effect on a downstream signaling pathway.

  • Materials:

    • Cells expressing the target receptor (e.g., CHO cells stably expressing the mu-opioid receptor).

    • Forskolin (to stimulate cAMP production).

    • cAMP detection kit (e.g., HTRF or ELISA-based).

    • Peptide A and Peptide B.

  • Protocol:

    • Culture the cells in a 96-well plate.

    • Treat the cells with varying concentrations of Peptide A or Peptide B.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using the detection kit.

    • Plot the dose-response curve and determine the EC50 (concentration of peptide that produces 50% of the maximal response).[15][16]

3. In Vivo Efficacy Study (e.g., Hot Plate Test for Analgesia)

This assay assesses the therapeutic effect of the peptides in a relevant animal model.

  • Materials:

    • Mice or rats.

    • Hot plate apparatus.

    • Peptide A and Peptide B formulated for administration (e.g., in saline).

  • Protocol:

    • Determine the baseline pain response (latency to lick a paw or jump) of each animal on the hot plate.

    • Administer a specific dose of Peptide A, Peptide B, or a vehicle control.

    • At various time points after administration, re-test the animals on the hot plate and record the latency.

    • An increase in latency indicates an analgesic effect.

    • Compare the magnitude and duration of the analgesic effect between the different treatment groups.[12]

Signaling Pathway Illustration

The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that could be modulated by our hypothetical opioid peptides.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR (e.g., mu-opioid receptor) G_Protein G-protein (Gi/o) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Effector Downstream Effectors PKA->Effector Phosphorylation Biological_Response Biological Response (e.g., Analgesia) Effector->Biological_Response Modulation Peptide Peptide Ligand (Peptide A or B) Peptide->Receptor Binding

Caption: A simplified GPCR signaling cascade.

Conclusion

The incorporation of this compound into a peptide sequence is a powerful strategy to enhance its therapeutic potential. By providing resistance to enzymatic degradation and modulating its physicochemical properties, this modification can lead to peptides with improved stability, bioavailability, and in vivo efficacy. The comparative framework and experimental methodologies outlined in this guide provide a robust approach for researchers to systematically evaluate the impact of such modifications and to rationally design the next generation of peptide-based therapeutics.

References

  • Vertex AI Search. (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?.
  • Benchchem. (n.d.). D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide.
  • Unknown. (2026, January 5). The Critical Role of D-Amino Acids in Modern Peptide Therapeutics.
  • ACS Biomaterials Science & Engineering. (2022, April 12). In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants Systematic Review and Meta-Analysis.
  • Proprep. (2024, January 31). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis.
  • MDPI. (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction.
  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis.
  • Unknown. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • PubMed. (n.d.). Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position.
  • MDPI. (n.d.). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177 Lu-Labeled Peptide Analogs Targeting CCK2R.
  • Benchchem. (n.d.). The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide.
  • NIH. (n.d.). Intracellular Peptides as Natural Regulators of Cell Signaling.
  • RSC Publishing. (2024, April 13). Modified synthetic peptides: from therapeutics to chemosensors.
  • Unknown. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • PubMed Central. (2021, August 16). Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
  • NIH. (2023, April 27). In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation.
  • ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations.
  • Biosynth. (2025, August 11). Peptide-Based Diagnostics: Signal Amplification | Blog.
  • NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • Unknown. (n.d.). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity.
  • Digital Commons@Kennesaw State University. (n.d.). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases.
  • ResearchGate. (2025, August 6). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • PubMed Central. (n.d.). Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides.
  • YouTube. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways.
  • PubMed. (n.d.). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships.
  • PubMed Central. (2022, April 3). Structure–activity relationship of a peptide permeation enhancer.
  • Cell Signaling Technology. (n.d.). AQUA Peptides and Custom Blocking Peptides.
  • PubMed. (n.d.). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent.
  • Chem-Impex. (n.d.). Boc-3,4-difluoro-D-phenylalanine.
  • Benchchem. (n.d.). Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS).
  • BOC Sciences. (n.d.). CAS 55-59-4 S-3,4-dimethoxy-phenylalanine.
  • YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group.
  • PubMed Central. (n.d.). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry.
  • PubMed. (n.d.). Peptide sweeteners. 3. Effect of modifying the peptide bond on the sweet taste of L-aspartyl-L-phenylalanine methyl ester and its analogues.
  • ResearchGate. (n.d.). Substitutions of the phenylalanine at position 3, shown in stereo and....
  • PubMed Central. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.

Sources

A Senior Application Scientist's Guide to Confirming Incorporation of Boc-3,4-dimethoxy-D-phenylalanine: A Comparative Analysis of Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise incorporation of unnatural amino acids into peptides is a critical determinant of therapeutic efficacy and novelty. The use of building blocks like N-α-tert-butyloxycarbonyl-3,4-dimethoxy-D-phenylalanine (Boc-3,4-dimethoxy-D-phenylalanine) allows for the exploration of novel chemical space, enhancing properties such as metabolic stability and receptor affinity. However, the successful incorporation of this protected amino acid must be rigorously verified. This guide provides an in-depth comparison of mass spectrometry (MS) with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for this purpose. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Central Role of Mass Spectrometry in Peptide Quality Control

Mass spectrometry stands as the cornerstone for the rapid and sensitive confirmation of peptide synthesis, including the successful incorporation of modified amino acids.[1] Its ability to provide precise molecular weight information makes it an indispensable first-line tool for verifying the presence of the desired product.

Ionization Techniques: ESI and MALDI

For the analysis of protected peptides, two soft ionization techniques are predominantly employed: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Electrospray Ionization (ESI): This technique is particularly well-suited for analyzing samples from a liquid phase, making it seamlessly compatible with HPLC (LC-MS). ESI typically produces multiply charged ions, which allows for the analysis of large molecules on mass analyzers with a limited mass-to-charge (m/z) range. For a peptide incorporating this compound, ESI-MS would be expected to yield a protonated molecule [M+H]⁺, and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a high-throughput technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy. This method typically produces singly charged ions, simplifying spectral interpretation. It is highly tolerant of salts and other impurities, making it a robust choice for rapid screening of synthesis success.

Fragmentation Analysis with Tandem Mass Spectrometry (MS/MS)

Beyond simple molecular weight confirmation, tandem mass spectrometry (MS/MS) provides sequence and structural information by fragmenting a selected precursor ion.[2] For a peptide containing this compound, MS/MS analysis is critical for pinpointing the location of the modification.

The fragmentation of Boc-protected amino acids and peptides in ESI-MS/MS is well-characterized.[2][3] The primary fragmentation pathway involves the neutral loss of the Boc protecting group, which can occur through two main mechanisms:

  • Loss of isobutylene (C₄H₈, 56 Da): This is a common fragmentation pathway for Boc-protected amines.

  • Loss of tert-butanol (C₄H₁₀O, 74 Da): This pathway is also frequently observed.

The presence of the dimethoxy-phenylalanine residue can also lead to characteristic fragment ions corresponding to the modified amino acid itself. The expected molecular weight of this compound is 325.36 g/mol with a molecular formula of C₁₆H₂₃NO₆. The mass of the unprotected 3,4-dimethoxy-D-phenylalanine residue within a peptide chain is 225.25 g/mol .

Comparative Analysis: MS vs. NMR vs. HPLC

While mass spectrometry is a powerful tool, a comprehensive validation of peptide synthesis often necessitates a multi-faceted analytical approach. Both NMR and HPLC provide complementary and sometimes more definitive data.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Information Molecular Weight & FragmentationAtomic Connectivity & 3D StructurePurity & Quantity
Sensitivity High (picomole to femtomole)Low (micromole to nanomole)Moderate (nanomole to picomole)
Sample Requirement Low (µL)High (mg)Moderate (µL)
Analysis Time Fast (minutes)Slower (minutes to hours)Moderate (minutes)
Quantitative Capability Relative quantification is straightforward; absolute requires standards.Excellent for absolute quantification (qNMR).[4]Excellent for both relative and absolute quantification with standards.
Structural Information Confirms incorporation and location through fragmentation.Provides detailed structural elucidation of the entire molecule.Indirectly infers structure through retention time.
Destructive? YesNoNo (sample can be collected)
The Power of NMR for Unambiguous Structural Elucidation

NMR spectroscopy offers an unparalleled level of structural detail, making it the gold standard for unambiguous characterization.[5] While MS can confirm the mass, NMR can confirm the precise atomic connectivity, including the stereochemistry of the incorporated amino acid. For this compound, ¹H and ¹³C NMR would provide key information:

  • ¹H NMR: The aromatic protons on the dimethoxy-phenyl ring will have characteristic chemical shifts and coupling patterns. The protons of the Boc group will appear as a singlet around 1.4 ppm. The methoxy groups will also produce distinct singlets.

  • ¹³C NMR: The carbonyl carbons of the Boc group and the amino acid backbone, as well as the aromatic carbons, will have specific chemical shifts that can confirm the structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

HPLC for Purity Assessment and Quantification

HPLC is the workhorse for assessing the purity of a synthetic peptide and for quantifying the amount of the desired product.[6][7] A reversed-phase HPLC (RP-HPLC) method is typically used for peptide analysis. The retention time of the peptide containing this compound will be influenced by the hydrophobicity of this residue. By comparing the chromatogram of the crude reaction mixture to that of the purified product, one can assess the success of the synthesis and purification. Furthermore, by using a reference standard, HPLC can be used for accurate quantification.

Experimental Protocols

Mass Spectrometry Analysis of a Peptide Containing this compound

This protocol outlines a general procedure for confirming the incorporation of this compound into a peptide using LC-MS/MS.

1. Sample Preparation:

  • Dissolve the crude or purified peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a concentration of approximately 1 mg/mL.
  • Further dilute the sample to a final concentration of 1-10 µg/mL in the same solvent for direct infusion or LC-MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography:
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry:
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • MS1 Scan: Scan a mass range that includes the expected m/z of the protonated peptide.
  • MS/MS Fragmentation: Select the precursor ion corresponding to the [M+H]⁺ of the peptide and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum.

3. Data Analysis:

  • Examine the MS1 spectrum for the presence of the expected [M+H]⁺ ion.
  • Analyze the MS/MS spectrum for characteristic fragment ions, including the neutral loss of the Boc group (56 Da or 74 Da) and other sequence-specific b and y ions.

Visualizing the Workflow and Fragmentation

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Peptide_Synthesis Peptide Synthesis with This compound Dissolution Dissolution in ACN/Water/Formic Acid Peptide_Synthesis->Dissolution Dilution Dilution to 1-10 µg/mL Dissolution->Dilution LC_Separation HPLC Separation (C18 Column) Dilution->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Full Mass Spectrum) ESI_Ionization->MS1_Scan Precursor_Selection Precursor Ion Selection MS1_Scan->Precursor_Selection MS2_Fragmentation MS/MS Fragmentation (CID) Precursor_Selection->MS2_Fragmentation Detector Mass Analyzer and Detector MS2_Fragmentation->Detector MS1_Analysis Confirm [M+H]⁺ in MS1 Spectrum Detector->MS1_Analysis MS2_Analysis Analyze Fragmentation Pattern in MS/MS Detector->MS2_Analysis Confirmation Confirm Incorporation and Sequence MS1_Analysis->Confirmation MS2_Analysis->Confirmation

Caption: Workflow for LC-MS/MS analysis of a peptide containing this compound.

Fragmentation_Diagram cluster_precursor Precursor Ion cluster_fragments Characteristic Fragments Precursor [Peptide-Boc-Phe(OMe)₂-Residue-H]⁺ Fragment1 [Peptide-Phe(OMe)₂-Residue-H]⁺ (Loss of isobutylene, -56 Da) Precursor->Fragment1 - C₄H₈ Fragment2 [Peptide-Phe(OMe)₂-Residue-H]⁺ (Loss of t-butanol, -74 Da) Precursor->Fragment2 - C₄H₁₀O b_ions b-ions Precursor->b_ions Peptide Backbone Fragmentation y_ions y-ions Precursor->y_ions Peptide Backbone Fragmentation

Caption: Expected fragmentation of a peptide containing this compound in MS/MS.

Conclusion: An Integrated Approach for Definitive Confirmation

In the rigorous landscape of drug development and peptide chemistry, relying on a single analytical technique is often insufficient. While mass spectrometry, particularly LC-MS/MS, provides rapid, sensitive, and crucial information regarding the successful incorporation of this compound, it is most powerful when used in concert with orthogonal techniques. HPLC is essential for assessing purity and for quantification, while NMR spectroscopy offers the ultimate confirmation of structure. By judiciously employing these methods, researchers can ensure the integrity of their synthetic peptides, paving the way for successful downstream applications.

References

  • Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

  • Raju, B., Ramesh, V., Srinivas, R., Sharma, G. V. M., & Sarma, V. U. M. (2010). Differentiation of Boc-protected α,δ-/δ,α- and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651–663. [Link]

  • Zhu, Z. T., Li, Y. M., Guo, Y. T., Sun, M., & Zhao, Y. F. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45(11), 2515–2520. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 16, 2026, from [Link]

  • Wu, G., Wang, Y., Xu, Y., & Chen, H. (2011). Fragmentation studies of pentacoordinated bisaminoacylspirophosphoranes by negative electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(10), 1836–1844. [Link]

  • Restek Corporation. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • St. John, E. R., & Boyd, K. L. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. BMC Bioinformatics, 25(1), 73. [Link]

  • Napolitano, J. G., et al. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. Analytical Chemistry, 91(6), 3848–3856. [Link]

  • Dolan, J. W. (2012). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 869, 3–11. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to the NMR Characterization of Peptides Containing Boc-3,4-dimethoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery, offering pathways to enhance stability, bioactivity, and pharmacokinetic profiles.[1] Among these, Boc-3,4-dimethoxy-D-phenylalanine presents unique characteristics due to its bulky, electron-rich side chain and the acid-labile Boc protecting group. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these modified peptides in their solution state, providing atomic-level insights crucial for understanding their function.[2][3][4] This guide provides an in-depth comparison of NMR methodologies for the characterization of peptides containing this specific modified amino acid, grounded in experimental data and established protocols.

The Challenge: Structural Nuances of this compound in Peptides

The presence of this compound introduces several challenges for NMR analysis that necessitate a carefully chosen suite of experiments:

  • Signal Overlap: The aromatic protons of the dimethoxyphenyl group and the nine equivalent protons of the tert-butyl group of the Boc moiety can create crowded spectral regions, complicating resonance assignment.

  • Conformational Heterogeneity: The bulky Boc protecting group can induce localized conformational heterogeneity, potentially leading to line broadening or the appearance of multiple sets of signals corresponding to different rotamers.[5][6]

  • Altered Chemical Environments: The electron-donating methoxy groups influence the chemical shifts of the aromatic protons, requiring careful comparison with standard phenylalanine residues.

  • Dynamic Behavior: The flexibility of the peptide backbone and the side chain can average out key structural information, such as Nuclear Overhauser Effects (NOEs), which are critical for three-dimensional structure determination.[7]

A Multi-pronged NMR Approach for Unambiguous Characterization

A comprehensive understanding of a peptide's structure requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their collective interpretation leads to a complete picture of the peptide's conformation and dynamics in solution.

The 1D ¹H NMR spectrum is the starting point for any NMR analysis. It provides a rapid assessment of sample purity and folding. Key diagnostic signals for a peptide containing this compound include:

  • Amide (NH) protons: Typically observed between 7.0 and 9.0 ppm. Their chemical shifts are sensitive to hydrogen bonding and local secondary structure.

  • Aromatic protons: Resonances from the 3,4-dimethoxyphenyl group.

  • α-protons (Hα): Found between 3.5 and 5.0 ppm, their chemical shifts are indicative of the backbone conformation.

  • β-protons (Hβ): Side chain protons adjacent to the α-carbon.

  • Methoxy (OCH₃) protons: Sharp singlets typically around 3.8 ppm.

  • Boc ((CH₃)₃C) protons: A prominent singlet around 1.4 ppm.[6][8]

While informative, the 1D spectrum often suffers from significant signal overlap, necessitating the use of 2D techniques for unambiguous resonance assignment.

2D homonuclear experiments, such as COSY and TOCSY, are essential for identifying coupled proton spin systems within each amino acid residue.

  • COSY (Correlation Spectroscopy): This experiment reveals protons that are directly coupled to each other (typically through three bonds). It is instrumental in tracing the connectivity from the amide proton to the Hα and subsequently to the side chain protons.

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of an amino acid.[9] This is particularly useful for identifying the complete set of protons belonging to a single residue, even if some are obscured in the COSY spectrum.

Table 1: Comparison of COSY and TOCSY for Peptide Analysis

FeatureCOSYTOCSY
Information Provided Direct (2-3 bond) ¹H-¹H couplingsCorrelations between all protons within a spin system
Primary Use Initial backbone and side chain assignmentsComplete assignment of amino acid spin systems
Advantage Simpler spectra, less prone to artifactsOvercomes breaks in coupling pathways seen in COSY
Disadvantage Limited to direct neighborsCan have overlapping cross-peaks from different residues

Heteronuclear experiments, such as HSQC and HMBC, provide crucial links between protons and their attached or nearby carbons, greatly facilitating the assignment process.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached.[10] It is highly sensitive and provides a "fingerprint" of the peptide, with each NH-Cα and side chain C-H pair giving a distinct cross-peak.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away.[10] This is invaluable for linking different amino acid residues and for assigning quaternary carbons, such as the carbonyl carbons and the aromatic carbons of the 3,4-dimethoxyphenyl group.

Table 2: Comparison of HSQC and HMBC for Peptide Analysis

FeatureHSQCHMBC
Information Provided Direct ¹H-¹³C one-bond correlationsLong-range (2-3 bond) ¹H-¹³C correlations
Primary Use Assigning protonated carbonsAssigning quaternary carbons and linking spin systems
Advantage High sensitivity, excellent resolutionProvides connectivity information across peptide bonds
Disadvantage Only shows directly bonded pairsLower sensitivity than HSQC

The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons that are close in space (< 5 Å), which is the foundation for determining the three-dimensional structure of the peptide.[11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard experiment for detecting NOEs. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules like many peptides, the NOE can be close to zero, making NOESY experiments ineffective. In such cases, ROESY is the preferred experiment as the ROE is always positive, regardless of the molecule's tumbling rate.[9][11]

Careful analysis of NOE/ROE patterns allows for the determination of the peptide's secondary structure and overall fold. For instance, strong dαN(i, i+1) NOEs are indicative of an extended conformation, while a series of dNN(i, i+1) NOEs suggests a helical structure.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation:

  • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.[12] The choice of solvent can significantly impact the peptide's conformation and should be selected to mimic the biological environment of interest where possible.[7]

  • Add a small amount of a reference standard (e.g., DSS or TSP for aqueous samples) for chemical shift calibration.

  • Adjust the pH of the sample, as amide proton exchange rates are pH-dependent. A pH around 4-5 is often optimal for minimizing exchange while maintaining peptide stability.[13]

  • For small molecules, it is crucial to remove dissolved oxygen by the freeze-pump-thaw method to avoid quenching the NOE.[11]

NMR Data Acquisition:

A standard suite of experiments for a novel peptide containing this compound would include:

  • 1D ¹H: To check sample quality and concentration.

  • 2D ¹H-¹H TOCSY: With a mixing time of 60-80 ms to identify full amino acid spin systems.

  • 2D ¹H-¹H NOESY or ROESY: With mixing times ranging from 100 to 400 ms to build up NOE/ROE correlations.

  • 2D ¹H-¹³C HSQC: To obtain the ¹H-¹³C correlation map.

  • 2D ¹H-¹³C HMBC: To establish long-range connectivities.

All experiments should be performed at a constant, well-regulated temperature.

Data Processing and Analysis Workflow:

The following diagram illustrates a typical workflow for the NMR-based structural characterization of a peptide.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Assignment cluster_structure Structure Calculation & Validation acq_1d 1D ¹H assign_spin Assign Spin Systems (TOCSY, HSQC) acq_2d_homo 2D TOCSY 2D NOESY/ROESY acq_2d_homo->assign_spin acq_2d_hetero 2D HSQC 2D HMBC acq_2d_hetero->assign_spin seq_assign Sequential Assignment (NOESY/ROESY, HMBC) assign_spin->seq_assign noe_restraints Generate Distance Restraints (NOESY/ROESY) seq_assign->noe_restraints struct_calc Structure Calculation noe_restraints->struct_calc validation Structure Validation struct_calc->validation

Sources

A Comparative Guide to the Stability of Peptides Incorporating 3,4-dimethoxy-D-phenylalanine and Other Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide-based therapeutics, overcoming their inherent instability in biological systems is a paramount challenge. Rapid degradation by endogenous proteases significantly curtails the in vivo half-life and bioavailability of these promising molecules, thereby limiting their clinical utility. A proven strategy to bolster peptide stability is the incorporation of unnatural amino acids (UAAs). This guide provides an in-depth comparative analysis of the stabilizing effects conferred by various UAAs, with a particular focus on 3,4-dimethoxy-D-phenylalanine. We will delve into the mechanistic principles, present comparative stability data, and provide detailed experimental protocols for assessing peptide stability.

The Imperative of Proteolytic Resistance in Peptide Drug Design

Native peptides, composed of L-amino acids, are readily recognized and cleaved by a vast array of proteases present in plasma and tissues. This enzymatic susceptibility is a major hurdle in drug development, often leading to rapid clearance and a short duration of action. To counteract this, medicinal chemists employ various strategies to render peptides less amenable to proteolytic attack. The introduction of unnatural amino acids is a cornerstone of these efforts, fundamentally altering the peptide's structure to inhibit enzyme recognition and catalysis.

The Stabilizing Power of Unnatural Amino Acids: A Mechanistic Overview

The enhanced stability of peptides containing unnatural amino acids stems primarily from two key principles: stereochemical hindrance and conformational constraint.

  • Stereochemical Hindrance with D-Amino Acids: Proteases have evolved to be highly stereospecific for L-amino acids. The incorporation of a D-amino acid, the non-natural mirror image, creates a profound steric clash within the enzyme's active site. This "wrong-way" orientation of the side chain prevents the peptide from achieving the necessary geometry for enzymatic cleavage, effectively shielding the adjacent peptide bonds from hydrolysis. 3,4-dimethoxy-D-phenylalanine leverages this principle to impart significant proteolytic resistance.

  • Conformational Constraint: Beyond stereochemistry, modifications to the amino acid side chain or backbone can lock the peptide into a specific conformation that is not recognized by proteases. The bulky 3,4-dimethoxy substitution on the phenyl ring of D-phenylalanine not only contributes to steric hindrance but can also influence the local peptide backbone conformation, further reducing its susceptibility to enzymatic degradation. Other strategies, such as N-methylation and the use of β-amino acids, also impose conformational rigidity.[1][2]

Comparative Stability Analysis: A Quantitative Look at Unnatural Amino Acid Modifications

While direct head-to-head comparative studies for a wide range of unnatural amino acids within the same peptide backbone are not always available in the public domain, we can compile representative data from various sources to illustrate the impact of different modifications on peptide half-life in human plasma or serum. It is important to note that the extent of stabilization is highly dependent on the specific peptide sequence and the position of the modification.

Unnatural Amino Acid/ModificationKey FeaturesExpected Half-Life Enhancement (t½)
3,4-dimethoxy-D-phenylalanine D-configuration; Bulky, electron-donating methoxy groups on the aromatic ring.Very High
D-Phenylalanine D-configuration; Aromatic phenyl side chain.High
N-methyl-L-phenylalanine L-configuration; Methylation of the backbone amide nitrogen.High
β-Homophenylalanine L-configuration; Additional methylene group in the backbone.Moderate to High
D-Alanine D-configuration; Small, non-bulky side chain.Moderate

This table provides an illustrative comparison based on established principles. The actual half-life enhancement will vary depending on the peptide sequence and the location of the unnatural amino acid.

The "very high" expected stability for peptides containing 3,4-dimethoxy-D-phenylalanine is predicated on the combined effects of the D-stereochemistry and the steric bulk of the dimethoxy-substituted phenyl ring. This combination presents a formidable obstacle to protease binding and catalysis.

Visualizing the Mechanism of Proteolytic Resistance

The following diagram illustrates the fundamental principle of how D-amino acids and other bulky unnatural amino acids sterically hinder protease activity.

Protease_Interaction cluster_0 Scenario 1: L-Peptide Substrate cluster_1 Scenario 2: Peptide with 3,4-dimethoxy-D-phenylalanine L-Peptide L-Peptide Chain Binding_L Stereospecific Binding (Good Fit) L-Peptide->Binding_L Protease_L Protease Active Site Protease_L->Binding_L Cleavage Peptide Bond Cleavage Binding_L->Cleavage Fragments Degraded Fragments Cleavage->Fragments D-Peptide Peptide with 3,4-dimethoxy-D-Phe Hindrance Steric Hindrance (Poor Fit) D-Peptide->Hindrance Protease_D Protease Active Site Protease_D->Hindrance No_Cleavage No Cleavage (Peptide remains intact) Hindrance->No_Cleavage

Caption: Mechanism of protease resistance by unnatural amino acids.

Experimental Protocols for Assessing Peptide Stability

To empirically determine and compare the stability of peptides containing 3,4-dimethoxy-D-phenylalanine and other unnatural amino acids, a robust and well-validated experimental protocol is essential. The in vitro plasma stability assay is a standard method used in drug discovery.

Protocol 1: In Vitro Plasma/Serum Stability Assay

This protocol outlines the key steps to assess the stability of a peptide in plasma or serum.

Materials:

  • Test peptides (e.g., native L-peptide, peptide with 3,4-dimethoxy-D-phenylalanine, and other modified peptides).

  • Control peptide with known stability.

  • Human or animal plasma/serum (with anticoagulant, e.g., EDTA).

  • Incubator or water bath at 37°C.

  • Precipitation Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Mass Spectrometer (MS) for metabolite identification (optional but recommended).

Experimental Workflow:

Plasma_Stability_Assay start Start prep 1. Plasma Preparation: Thaw and centrifuge plasma start->prep spike 2. Peptide Spiking: Add peptide to plasma (e.g., 10 µM final concentration) prep->spike incubate 3. Incubation: Incubate at 37°C spike->incubate timepoint 4. Time-Point Sampling: Withdraw aliquots at 0, 15, 30, 60, 120, 240 min incubate->timepoint precipitate 5. Protein Precipitation: Add ice-cold acetonitrile/TFA to stop enzymatic reaction timepoint->precipitate centrifuge 6. Centrifugation: Pellet precipitated proteins precipitate->centrifuge analyze 7. HPLC/LC-MS Analysis: Analyze the supernatant centrifuge->analyze calculate 8. Data Analysis: Calculate peptide half-life (t½) analyze->calculate end End calculate->end

Caption: Workflow for the in vitro plasma stability assay.

Detailed Procedure:

  • Plasma Preparation: Thaw frozen plasma at 37°C and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to remove any precipitates.

  • Peptide Spiking: Pre-warm the plasma to 37°C before adding the peptide from a stock solution to a final concentration typically in the range of 1-10 µM.

  • Incubation: Incubate the plasma-peptide mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the mixture. The '0' time point serves as the initial concentration reference.

  • Protein Precipitation: Immediately add the aliquot to a tube containing at least 3 volumes of ice-cold precipitation solution (acetonitrile with 0.1% TFA) to quench the enzymatic reactions.

  • Centrifugation: Vortex the tubes and centrifuge at high speed for 10-15 minutes at 4°C to pellet the precipitated plasma proteins.

  • HPLC/LC-MS Analysis: Carefully collect the supernatant and analyze it using a reverse-phase HPLC system. The amount of intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.[3][4][5]

  • Data Analysis: Plot the percentage of the remaining intact peptide versus time. The half-life (t½) can be calculated from the slope of the line assuming first-order kinetics (t½ = 0.693 / k, where k is the degradation rate constant).

Causality Behind Experimental Choices:

  • 37°C Incubation: This temperature mimics physiological conditions.

  • Acetonitrile/TFA Precipitation: This mixture effectively denatures and precipitates plasma proteins, thereby halting all enzymatic activity. The acidic nature of TFA also helps in keeping the peptides soluble.

  • HPLC with C18 Column: Reverse-phase chromatography is a robust and widely used method for separating peptides from other components in the plasma supernatant.

  • Mass Spectrometry: Coupling HPLC to a mass spectrometer allows for the identification of degradation products, providing valuable insights into the cleavage sites and degradation pathways.[6]

Conclusion

The incorporation of unnatural amino acids is a powerful and indispensable strategy for enhancing the proteolytic stability of therapeutic peptides. 3,4-dimethoxy-D-phenylalanine stands out as a particularly promising candidate due to the synergistic stabilizing effects of its D-configuration and the steric bulk of the dimethoxy-substituted aromatic ring. While direct comparative data remains an area for further investigation, the foundational principles of peptide stabilization strongly support its utility in designing next-generation peptide therapeutics with improved pharmacokinetic profiles. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically validate the stability of their novel peptide designs.

References

  • Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375.
  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699–1720.
  • Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The Outstanding Biological Stability of β- and γ-Peptides toward Proteolytic Enzymes: A Synthesis of Aliphatic and Side-Chain-Functionalized β- and γ-Oligopeptides and Their Degradation by Pepsin, Trypsin, and Pronase. Chemistry – A European Journal, 7(20), 4473-4491.
  • Gennari, C., Mielgo, A., Potenza, D., Scolastico, C., Piarulli, U., & Manzoni, L. (1994). Synthesis and Conformational Studies of Peptides Containing β-Amino Acids. European Journal of Organic Chemistry, 1994(12), 1283–1291.
  • Fairlie, D. P., Abbenante, G., & March, D. R. (1995). Macrocyclic Peptidomimetics. Current Medicinal Chemistry, 2(5), 654–686.
  • Singh, Y., Sharma, P., & Kumar, P. (2018). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Journal of Biomedical Materials Research Part A, 106(11), 3025–3033.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690.
  • Beck, J. G., Chatterjee, J., & Kessler, H. (2011). Peptide Stability in Human Blood Plasma and Cell Culture Supernatants. ACS Medicinal Chemistry Letters, 2(11), 859–863.
  • Singh, S., Singh, H., & Raghava, G. P. S. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS ONE, 13(6), e0196829.
  • Ito, Y., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
  • Thermo Fisher Scientific. (2011). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer.
  • Dong, J., et al. (2018). Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. International Journal of Molecular Sciences, 19(11), 3570.
  • Sharma, A., Kumar, R., Kumar, S., & Raghava, G. P. S. (2014). In silico approaches for predicting the half-life of natural and modified peptides in blood.
  • AAPPTec. (n.d.). N-Methyl amino acids. Retrieved from [Link]

  • Powers, E. T., & Deechongkit, S. (2011). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Journal of the American Society for Mass Spectrometry, 22(10), 1845–1854.
  • Mori, T., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances, 14(1), 1-8.
  • D'Aloisio, V., Schofield, A., Kendall, D. A., & Hutcheon, G. A. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science, 29(10), e3496.
  • Addona, T. A., et al. (2011). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Journal of Proteomics, 74(11), 2295–2299.
  • Moody, P. C., & Williamson, M. P. (2020). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. ChemBioChem, 21(14), 1996–2000.
  • Hayouka, Z., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 115(5), 1004–1009.
  • Raz, R., et al. (2019). A biomimetic approach for enhancing the in vivo half-life of peptides.
  • Ghadge, G. A., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(21), 11565.
  • Aslam, B., Basit, M., Nisar, M. A., Khurshid, M., & Rasool, M. H. (2017). Proteomics: Technologies and Their Applications.
  • Srikrishnan, T., Ravichandran, V., & Chacko, K. K. (1988). Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate.
  • Al-Mestarihi, A. H., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 6985.
  • MacDonald, S. A., et al. (1979). Peptide sweeteners. 3. Effect of modifying the peptide bond on the sweet taste of L-aspartyl-L-phenylalanine methyl ester and its analogues. Journal of Medicinal Chemistry, 22(5), 534–536.
  • Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.
  • Bracci, L., et al. (2003). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemistry, 42(49), 14687–14694.
  • Valle, G., et al. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222–232.
  • DeRider, M. L., et al. (2002). Modeling of peptides containing D-amino acids: implications on cyclization. Journal of the American Chemical Society, 124(11), 2497–2505.
  • AMS Biotechnology (Europe) Ltd. (2023). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Dong, M. (2012).
  • Petrova, D., et al. (2017). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2.
  • Maurizot, J. C., Boubault, G., & Hélène, C. (1978). Stability decrease of RNA double helices by phenylalanine-, tyrosine- and tryptophane-amides. Analysis in terms of site binding and relation to melting proteins. FEBS Letters, 88(1), 33–36.
  • Levy, D., et al. (1991). Electronic Relaxation of the Phenylalanine Residue in Gas Phase Peptides: Role of the Neighbouring Amide Groups in the Photophysics. Berichte der Bunsengesellschaft für physikalische Chemie, 95(11), 1541–1546.
  • Hodges, J. A., & Raines, R. T. (2003). An electronic effect on protein structure. Protein Science, 12(10), 2213–2218.
  • Paul, A., & Ghorai, P. K. (2012). Conformational study on dipeptides containing phenylalanine: A DFT approach. Journal of Molecular Structure: THEOCHEM, 1010, 10–19.
  • Bhardwaj, G., et al. (2016). Accurate de novo design of hyperstable constrained peptides.
  • Shimohigashi, Y., et al. (1981). Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine. FEBS Letters, 136(2), 241–244.

Sources

Comparison Guide: Assessing the Impact of the 3,4-Dimethoxy Moiety on Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally assess the conformational impact of incorporating a 3,4-dimethoxy moiety into peptide scaffolds. We move beyond simple protocol recitation to explain the causal reasoning behind experimental design, ensuring a robust and self-validating approach to conformational analysis.

The Foundational Challenge: Controlling Peptide Conformation

Peptides represent a burgeoning class of therapeutics, prized for their high selectivity and potency.[1] However, their inherent flexibility is a double-edged sword. While enabling adaptation to binding partners, this conformational freedom often leads to poor metabolic stability and reduced bioavailability. A primary goal in peptide drug design is to pre-organize the peptide into its "bioactive conformation"—the specific three-dimensional shape it adopts when binding its target. This conformational constraint can enhance binding affinity, improve stability, and confer more drug-like properties.

A powerful strategy to achieve this is the incorporation of non-proteinogenic, or unnatural, amino acids. Among these, aromatic residues modified with substituents offer a subtle yet potent means to influence local and global peptide structure. This guide focuses specifically on the 3,4-dimethoxy modification of phenylalanine (Phe) and its analogs, a moiety that introduces unique steric and electronic features capable of guiding peptide folding.

The 3,4-Dimethoxy Moiety: An Electronic and Steric Compass

Why choose the 3,4-dimethoxy moiety? The rationale lies in its distinct physicochemical properties that differ significantly from a standard phenyl ring.

  • Electronic Influence : The two methoxy groups are electron-donating through resonance, modulating the electron density of the aromatic ring.[2] This can alter cation-π or π-π stacking interactions with other residues or receptor surfaces. The orientation of the O–CH₃ bond relative to the quinone ring plane has been shown to be critical for modulating electronic properties.[3]

  • Steric Hindrance & Rotational Bias : The methoxy groups add steric bulk, which can restrict the rotational freedom (chi angles) of the amino acid side chain. This steric hindrance can favor specific rotameric states, thereby influencing the local backbone conformation (phi and psi angles).[4]

  • Hydrogen Bond Acceptor Capability : The oxygen atoms of the methoxy groups can act as weak hydrogen bond acceptors.[5] This introduces new potential intramolecular interactions that can stabilize specific turn or helical structures, which would be absent in an unmodified phenylalanine residue.[5]

These combined effects allow the 3,4-dimethoxy moiety to act as a "conformational compass," directing the peptide backbone into more defined secondary structures.

Comparative Analysis: Unmodified vs. 3,4-Dimethoxy-Modified Peptides

To illustrate the impact, let's consider a hypothetical hexapeptide sequence, Ac-Tyr-Ala-Gly-Phe-Ala-Leu-NH₂, and its modified counterpart, Ac-Tyr-Ala-Gly-[Phe(3,4-OMe₂)]-Ala-Leu-NH₂. The following table summarizes expected experimental data from a comparative conformational analysis.

Parameter Unmodified Peptide (Control) 3,4-Dimethoxy Peptide (Test) Interpretation & Rationale
CD: Mean Residue Ellipticity [θ] at 222 nm -2,000 deg·cm²·dmol⁻¹-8,500 deg·cm²·dmol⁻¹A significant increase in negative ellipticity at 222 nm suggests a shift from a random coil or disordered state towards a more ordered, likely α-helical or turn-like, conformation.[6][7][8]
NMR: ³J(HN,Hα) Coupling Constant for Ala⁵ 7.5 Hz4.5 HzA smaller coupling constant is indicative of a more constrained φ (phi) dihedral angle, consistent with the formation of a helical or tight turn structure around the modified residue.[9]
NMR: Key NOE dαN(i, i+1) distance (Phe⁴-Ala⁵) ~3.4 Å (weak intensity)~2.8 Å (strong intensity)A shorter distance between the alpha proton of Phe⁴ and the amide proton of Ala⁵ is a hallmark of a turn or helical structure, whereas the longer distance in the control peptide indicates a more extended conformation.[10]
MD Simulation: Predominant Secondary Structure Disordered / Random Coil (75%)Type I β-turn (60%)Molecular dynamics simulations can quantify the conformational landscape, revealing that the energy penalty for adopting extended conformations is higher for the modified peptide, thus favoring folded structures.[11][12]

The Experimental Playbook: A Self-Validating Workflow

A rigorous assessment of conformational changes requires a multi-pronged, synergistic approach where data from different techniques validate one another. The following workflow represents a field-proven strategy.

G cluster_synthesis Peptide Preparation cluster_analysis Conformational Analysis Synthesis Peptide Synthesis (SPPS) Purification Purification & QC (HPLC, MS) Synthesis->Purification CD Circular Dichroism (CD) (Global Structure) Purification->CD Initial Assessment Xray X-ray Crystallography (Atomic Structure - Solid State) Purification->Xray Definitive Structure (if crystals form) NMR NMR Spectroscopy (High-Resolution Structure) CD->NMR Detailed Analysis MD Molecular Dynamics (MD) (Dynamic Conformation) NMR->MD Refinement & Validation Xray->MD Validation of Static Model

Caption: A validated workflow for assessing peptide conformation.

Protocol 1: Peptide Synthesis and Purification

The foundation of any conformational study is a pure, well-characterized peptide.

  • Synthesis : Peptides are best synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[13] The key step is the coupling of the protected 3,4-dimethoxyphenylalanine amino acid, Fmoc-L-Phe(3,4-OMe₂)-OH.

    • Causality : Fmoc chemistry is preferred over Boc for its milder deprotection conditions, which minimizes side reactions, ensuring higher purity of the final product.[13]

  • Cleavage and Deprotection : Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control : Confirm the purity (>95%) by analytical HPLC and verify the identity and molecular weight by mass spectrometry (MALDI-TOF or ESI-MS).

    • Trustworthiness : Without this rigorous QC, any subsequent conformational data is meaningless. Impurities can significantly alter spectroscopic signals.

Protocol 2: Global Secondary Structure via Circular Dichroism (CD)

CD spectroscopy is a rapid, low-resolution technique that provides a fingerprint of the peptide's overall secondary structure in solution.[6][14]

  • Sample Preparation : Prepare peptide solutions at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). A low-absorbing buffer is critical.

  • Instrument Setup : Use a calibrated CD spectrometer. Set the wavelength range from 190 to 260 nm. Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition : Record the CD spectrum at a controlled temperature (e.g., 25°C). Scan at a rate of 50 nm/min with a 1 nm bandwidth. Average at least three scans for a better signal-to-noise ratio.

  • Data Processing : Subtract the spectrum of the buffer blank. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration and peptide length.

    • Causality : Normalization to MRE is essential for comparing the spectra of different peptides.[7] Characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum near 215-218 nm suggests β-sheet structure.[8] A strong minimum below 200 nm is typical of a random coil.

Protocol 3: High-Resolution Analysis via NMR Spectroscopy

NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[15][16]

  • Sample Preparation : Dissolve ~1-2 mg of lyophilized peptide in 500 µL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated methanol, depending on solubility) to a final concentration of 1-2 mM.

  • 1D ¹H Spectrum : Acquire a simple 1D proton spectrum to check for sample purity, proper folding (indicated by chemical shift dispersion), and to optimize acquisition parameters.

  • 2D TOCSY (Total Correlation Spectroscopy) : This experiment identifies all protons within a single amino acid's spin system. It is used for resonance assignment.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) : This is the critical experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of their position in the sequence.

    • Causality : NOE cross-peaks provide the distance restraints that are used to calculate the 3D structure.[10] For example, a strong NOE between the amide proton of residue i and residue i+1 indicates an extended conformation, while an NOE between the alpha proton of residue i and the amide proton of i+1 is a hallmark of a turn or helix.

  • Structure Calculation : Use the assigned resonances and NOE-derived distance restraints as input for structure calculation software like CYANA or XPLOR-NIH.

G cluster_nmr NMR Data to 3D Structure TOCSY 2D TOCSY (Assign Residues) Restraints Generate Distance & Dihedral Restraints TOCSY->Restraints Assignments NOESY 2D NOESY/ROESY (Measure Distances < 5Å) NOESY->Restraints Distances Calculation Structure Calculation (e.g., CYANA) Restraints->Calculation Ensemble 3D Structural Ensemble Calculation->Ensemble

Caption: The logical flow from NMR experiments to a 3D structure.

Protocol 4: In Silico Validation via Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the peptide, exploring its conformational landscape and validating experimentally derived structures.[17]

  • System Setup : Use the lowest-energy NMR structure or a modeled structure as the starting point. Place the peptide in a periodic box of explicit solvent (e.g., TIP3P water). Add counter-ions to neutralize the system.[18]

  • Minimization & Equilibration : Perform energy minimization to remove steric clashes. Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure and density under NPT (isothermal-isobaric) conditions.

  • Production Run : Run the simulation for a sufficient length of time (e.g., 100-500 ns) to ensure adequate sampling of conformational space.

  • Analysis : Analyze the trajectory to determine the stability of secondary structures, root-mean-square deviation (RMSD) from the starting structure, and the population of different conformational states.

    • Trustworthiness : A robust MD simulation should converge, meaning the peptide explores a stable set of conformations over time. Comparing the simulated NOEs to the experimental NMR data provides a powerful cross-validation of the structural model.

Conclusion

The incorporation of a 3,4-dimethoxy moiety into a peptide is a nuanced yet effective strategy for influencing its conformational preferences. By introducing a combination of steric bulk, electronic modulation, and hydrogen bonding potential, this modification can steer a flexible peptide towards a more ordered and potentially more bioactive state. The comparative experimental workflow detailed in this guide—integrating synthesis, low-resolution CD, high-resolution NMR, and in silico MD simulations—provides a scientifically rigorous and self-validating pathway to accurately assess these structural changes. This multi-faceted approach empowers researchers to make informed decisions in the rational design of next-generation peptide therapeutics.

References

  • Esposito, J. C., et al. (2020). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. MDPI. Available at: [Link]

  • Stewart, J. M., & Young, J. D. (n.d.). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). ResearchGate. Available at: [Link]

  • Breton, J., et al. (1997). Importance of the Conformation of Methoxy Groups on the Vibrational and Electrochemical Properties of Ubiquinones. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • van der Heijden, A., et al. (1978). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. PubMed. Available at: [Link]

  • Ribeiro, S. C. C., et al. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Available at: [Link]

  • Nagainis, A. C., et al. (2015). A Newcomer's Guide to Peptide Crystallography. PMC - PubMed Central. Available at: [Link]

  • Houston, M. E. Jr., & Grosse, V. A. (2003). Circular dichroism of peptides. PubMed. Available at: [Link]

  • Srikrishnan, T., et al. (1988). Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate. PubMed. Available at: [Link]

  • Zheng, W., et al. (2007). Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. PMC - NIH. Available at: [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]

  • Schweitzer-Stenner, R. (2007). Determination of Conformational Preferences of Dipeptides Using Vibrational Spectroscopy. Biophysical Journal. Available at: [Link]

  • Ramchuran, A., et al. (2024). Molecular Dynamics Simulations Help Determine the Molecular Mechanisms of Lasioglossin-III and Its Variant Peptides' Membrane Interfacial Interactions. ACS Publications. Available at: [Link]

  • Benedetti, E., et al. (1989). Crystal structures of peptides and modified peptides. PubMed. Available at: [Link]

  • Zhang, H., et al. (2024). Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities. PMC - PubMed Central. Available at: [Link]

  • Yaneva, R., et al. (2025). How conformational changes near the F pocket of MHC class I proteins mediate chaperone assisted peptide loading. PubMed Central. Available at: [Link]

  • Policarpo, R. L., & Hecht, M. H. (2015). Facilitated synthesis of proteins containing modified dipeptides. PMC - PubMed Central. Available at: [Link]

  • Ishihara, Y. (2022). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Kang, Y. K. (2009). Conformational preferences of N-methoxycarbonyl proline dipeptide. PubMed. Available at: [Link]

  • Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals. Available at: [Link]

  • Ribeiro, S. C. C., et al. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. Available at: [Link]

  • Montclare, J. K. (2010). Molecular Dynamics Simulations of Peptides. ResearchGate. Available at: [Link]

  • Deb, P. K., et al. (2024). The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

  • Wallace, B. A. (2021). Beginners guide to circular dichroism. The Biochemist - Portland Press. Available at: [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • Aldrich, J. V., et al. (2017). Conformational Constraint between Aromatic Residue Side Chains in the "message" Sequence of the Peptide Arodyn Using Ring Closing Metathesis Results in a Potent and Selective Kappa Opioid Receptor Antagonist. Creighton University. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Available at: [Link]

  • Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Available at: [Link]

  • Golovin, A., et al. (2025). The role of peptide conformation presented by MHC in the induction of TCR triggering. Biophysical Journal. Available at: [Link]

  • Coppola, G., et al. (2013). Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Golovin, A. V., et al. (2025). The role of peptide conformation presented by MHC in the induction of TCR triggering. PubMed. Available at: [Link]

  • Ashenhurst, J. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). X-Ray Structure Determination of Proteins and Peptides. Available at: [Link]

  • ResearchGate. (n.d.). Methoxy group as an acceptor of proton in hydrogen bonds. Available at: [Link]

  • Baitai Peike Biotechnology. (n.d.). Circular Dichroism Analysis of Protein Secondary Structure. Available at: [Link]

  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. Available at: [Link]

  • Bains, G., et al. (2007). Translational incorporation of L-3,4-dihydroxyphenylalanine into proteins. PubMed. Available at: [Link]

  • YSL Lab - Tufts University. (n.d.). Peptide MD. Available at: [Link]

  • Weitzner, B., et al. (2014). A Chemical Approach to Assess the Impact of Post-translational Modification on MHC Peptide Binding and Effector Cell Engagement. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Figure 3. Three distinct conformations of peptide 3 with relevant.... Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Boc-3,4-dimethoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc-3,4-dimethoxy-D-phenylalanine

This compound is a protected form of the D-enantiomer of 3,4-dimethoxyphenylalanine. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its application in peptide synthesis, preventing unwanted side reactions. The D-configuration and the electron-rich dimethoxy-substituted phenyl ring make it a unique building block for creating peptides with modified biological activity and stability. The synthesis of this compound presents two main challenges: the stereoselective formation of the D-amino acid core and the subsequent Boc protection. This guide will compare a chemical and a chemoenzymatic approach to address these challenges.

Comparative Analysis of Synthesis Protocols

ParameterProtocol 1: Asymmetric HydrogenationProtocol 2: Chemoenzymatic Synthesis
Key Transformation Rhodium-catalyzed asymmetric hydrogenationEnzymatic reductive amination or deracemization
Starting Materials 3,4-dimethoxybenzaldehyde, N-acetylglycine3,4-dimethoxyphenylpyruvic acid or racemic 3,4-dimethoxy-DL-phenylalanine
Stereocontrol Chiral phosphine ligand (e.g., (R,R)-DIPAMP)Engineered enzyme (e.g., D-amino acid dehydrogenase or Phenylalanine Ammonia Lyase)
Reported Yields Generally high for the hydrogenation step (>90%)Can be very high (>95%) with optimized enzyme and conditions
Enantiomeric Excess (e.e.) Typically excellent (>95% e.e.)Excellent (>99% e.e.) is often achievable
Scalability Well-established for industrial scale-upCan be scalable, but may require large quantities of enzyme and specific bioreactors
Reagent Toxicity Uses heavy metal catalyst (Rhodium)Generally uses greener, biodegradable reagents
Process Complexity Multi-step chemical synthesis; requires careful control of reaction conditionsRequires enzyme expression and purification, and specific buffer conditions
Substrate Specificity Broadly applicable to various substituted benzaldehydesHighly dependent on the specific engineered enzyme

Protocol 1: Asymmetric Hydrogenation

This classic chemical approach relies on the asymmetric hydrogenation of a prochiral enamide precursor. The stereoselectivity is induced by a chiral rhodium catalyst.

Rationale

The choice of a chiral phosphine ligand, such as (R,R)-DIPAMP, is critical as it coordinates to the rhodium center and creates a chiral environment. This forces the hydrogenation to occur preferentially on one face of the double bond of the acetamidocinnamic acid precursor, leading to the desired D-enantiomer. The subsequent acid hydrolysis removes the acetyl protecting group, and the final step introduces the Boc group under standard conditions.

Experimental Workflow

A 3,4-Dimethoxybenzaldehyde + N-Acetylglycine B (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylic acid A->B Erlenmeyer-Plöchl Reaction C N-acetyl-3,4-dimethoxy-D-phenylalanine B->C Asymmetric Hydrogenation (Rh-(R,R)-DIPAMP) D 3,4-dimethoxy-D-phenylalanine C->D Acid Hydrolysis E This compound D->E Boc Protection ((Boc)2O, Base) A 3,4-Dimethoxyphenylpyruvic acid B 3,4-dimethoxy-D-phenylalanine A->B Reductive Amination (Engineered DAADH, Cofactor) C This compound B->C Boc Protection ((Boc)2O, Base)

Caption: Workflow for the Chemoenzymatic Synthesis Protocol.

Detailed Experimental Protocol

Step 1: Enzymatic Reductive Amination

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • To the buffer, add 3,4-dimethoxyphenylpyruvic acid (1.0 eq), a suitable engineered D-amino acid dehydrogenase, a cofactor such as NADH or NADPH (1.1 eq), and an ammonia source (e.g., ammonium chloride).

  • If necessary for cofactor recycling, add a secondary enzyme system (e.g., glucose dehydrogenase and glucose).

  • Gently agitate the reaction mixture at a controlled temperature (e.g., 30°C) for 24-48 hours, monitoring the conversion by HPLC.

  • Upon completion, precipitate the enzyme (e.g., by pH adjustment or addition of an organic solvent) and remove by centrifugation.

  • Isolate the product, 3,4-dimethoxy-D-phenylalanine, from the supernatant, for instance, by ion-exchange chromatography.

Step 2: Boc Protection

  • Follow the same procedure as described in Step 4 of Protocol 1 to protect the amine group of 3,4-dimethoxy-D-phenylalanine with di-tert-butyl dicarbonate.

Conclusion

Both the asymmetric hydrogenation and the chemoenzymatic synthesis protocols offer viable routes to this compound. The choice between them will depend on the specific needs of the research or production environment.

  • Asymmetric hydrogenation is a well-established, robust, and scalable chemical method that provides high yields and excellent enantioselectivity. However, it requires a multi-step synthesis of the precursor and utilizes a precious and toxic heavy metal catalyst.

  • Chemoenzymatic synthesis represents a more modern and environmentally friendly approach. It can offer superior enantioselectivity and a more streamlined process from the keto acid. The primary limitation is the availability of a suitable engineered enzyme with high activity and stability for the specific substrate.

For laboratories equipped for biocatalysis and with access to the appropriate enzymes, the chemoenzymatic route is an attractive option. For large-scale production where the infrastructure for handling high-pressure hydrogenations and metal catalysts is already in place, the asymmetric hydrogenation method remains a reliable choice.

References

  • Chinese Patent CN102234241A. Chemical synthesis method of chiral D-phenylalanine.
  • Tomoiagă, R. B., et al. (2025). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 15(9), 7361-7389. [Link]

  • Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(14), 4608-4611. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of some novel peptides. Der Pharma Chemica, 3(3), 174-188. [Link]

A Senior Application Scientist's Guide to Coupling Reagent Selection for Boc-3,4-dimethoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of peptides containing modified amino acids is a common yet challenging task. The selection of an appropriate coupling reagent is a critical decision that directly impacts yield, purity, and the prevention of side reactions. This guide provides a head-to-head comparison of commonly used coupling reagents for the acylation of Boc-3,4-dimethoxy-D-phenylalanine, a sterically hindered and electron-rich amino acid derivative.

The electron-donating methoxy groups on the phenyl ring of this particular amino acid can influence the reactivity of the carboxyl group, while the bulky Boc protecting group presents steric challenges. These factors make the choice of coupling reagent particularly important to achieve efficient and clean peptide bond formation.

At a Glance: Performance of Key Coupling Reagents

The following table summarizes the general performance of several popular coupling reagents in the context of sterically hindered and electronically modified amino acids.

Coupling ReagentClassRelative ReactivityRacemization RiskKey Considerations
HATU Uronium/AminiumVery HighLowExcellent for hindered couplings; rapid reaction times.[1][2][3]
HBTU Uronium/AminiumHighLowA common workhorse, but can be less effective than HATU for difficult couplings.[1][2][4]
PyBOP PhosphoniumHighLowByproducts are less hazardous than BOP; effective for hindered systems.[5]
TBTU Uronium/AminiumHighLowEfficient with minimal racemization, especially with HOBt addition.[4]
EDC/HOBt CarbodiimideModerateModerateCost-effective; water-soluble byproducts are easily removed.[4][6] Risk of N-acylurea formation.[5]

Deep Dive: Mechanistic Insights and Recommendations

The choice between uronium/aminium, phosphonium, and carbodiimide reagents hinges on the specific challenges presented by the amino acid. For this compound, the primary concerns are overcoming steric hindrance and preventing side reactions.

Uronium/Aminium Reagents: The High-Reactivity Choice

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) consistently demonstrates superior performance for sterically demanding couplings.[1][2][3] Its enhanced reactivity stems from the formation of a highly reactive OAt-active ester.[2] The nitrogen atom in the 7-position of the azabenzotriazole moiety creates a more electron-withdrawing leaving group, accelerating the aminolysis step.[3] For difficult sequences, HATU often leads to higher purity and faster reaction times compared to its counterpart, HBTU.[3]

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another widely used and effective reagent.[4] While generally providing good to high yields, it may require longer reaction times or double coupling for particularly hindered amino acids when compared to HATU.[1]

A key consideration with uronium/aminium reagents is the potential for a side reaction where the reagent reacts with the unprotected N-terminus of the peptide chain, leading to chain termination.[7][8] This can be minimized by pre-activating the amino acid before adding it to the resin.[7]

Caption: Generalized workflow for peptide coupling using a uronium reagent.

Phosphonium Reagents: A Cleaner Alternative

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is an excellent alternative to uronium reagents. It couples amino acids with high efficiency, comparable to the now less-commonly used BOP, but with the advantage of producing byproducts that are less hazardous.[5] A significant advantage of phosphonium reagents like PyBOP is that they do not cause the guanidinylation side reaction that can occur with uronium reagents, making them a "cleaner" option, especially when using an excess of the reagent.

Carbodiimides: The Classic Approach

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used in conjunction with HOBt (1-Hydroxybenzotriazole) , is a cost-effective method for peptide coupling.[4][6] The reaction proceeds through an O-acylisourea intermediate, which is then converted to a more stable HOBt-ester to reduce the risk of racemization.[4] While effective, this method can be slower and may lead to the formation of an N-acylurea byproduct, which can be difficult to remove.[5] The water solubility of EDC and its urea byproduct simplifies purification through aqueous extraction in solution-phase synthesis.[4]

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Boc-3,4-dimethoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is not a matter of academic curiosity but a critical determinant of a drug candidate's efficacy and safety. Boc-3,4-dimethoxy-D-phenylalanine, a non-standard amino acid derivative, is increasingly utilized in the synthesis of complex therapeutic agents. Ensuring its enantiomeric purity is paramount, as the presence of its L-enantiomer can lead to diastereomeric impurities in the final active pharmaceutical ingredient (API), potentially altering pharmacological and toxicological profiles[1].

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of this compound. We will move beyond mere protocols to explore the underlying principles and the rationale that governs the selection of one method over another, empowering you to make informed decisions for your analytical workflows.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the benchmark for quantifying enantiomeric excess due to its high accuracy, sensitivity, and robustness. The technique's power lies in the chiral stationary phase (CSP), which transiently forms diastereomeric complexes with the enantiomers, leading to differential retention times and, thus, separation.

Mechanism and Rationale

For N-protected amino acids like our target analyte, polysaccharide-based and macrocyclic antibiotic-based CSPs are particularly effective[1][2].

  • Polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IC): These phases, often coated or immobilized on a silica support, contain chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral polymer[1]. The Boc protecting group and the dimethoxyphenyl ring of the analyte are key interaction sites.

  • Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC® T): These CSPs offer a multimodal separation mechanism. The key interaction site for N-protected amino acids is often the carboxylate group of the analyte interacting with a chiral amino group on the CSP.

The choice of mobile phase is critical. Reversed-phase mode is typically the most viable choice for Boc-protected amino acids. The inclusion of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is a common and crucial strategy. It ensures that the analyte's carboxylic acid group is fully protonated, preventing peak tailing and leading to sharper, more symmetrical peaks, which is essential for accurate quantification of minor enantiomeric impurities[3].

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Analyte prep2 Dissolve in Mobile Phase (e.g., Acetonitrile/Water) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 inject Inject onto HPLC System prep3->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection (e.g., 254 nm) separate->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Areas (D- and L-enantiomers) chrom->integrate calc %ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100 integrate->calc

Caption: High-level workflow for enantiomeric excess determination by Chiral HPLC.

Protocol: Chiral HPLC Analysis
  • Column: CHIRALPAK® IC (or similar polysaccharide-based CSP).

  • Mobile Phase: Acetonitrile / Water / Trifluoroacetic Acid (TFA) (e.g., 60:40:0.1, v/v/v). Rationale: This composition provides a good balance of polarity for eluting the Boc-protected amino acid while the TFA ensures sharp peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Rationale: Maintaining a constant temperature is crucial for reproducible retention times.

  • Detection: UV at 254 nm. Rationale: The phenyl ring in the analyte provides strong UV absorbance at this wavelength.

  • Sample Preparation: Prepare a solution of this compound at approximately 1 mg/mL in the mobile phase. Filter before injection.

  • Analysis: Inject 10 µL. The enantiomeric excess is calculated from the relative peak areas of the D- and L-enantiomers. The method must be validated to be sensitive enough to estimate undesired isomers at levels of ≤0.05%[1].

Performance Comparison: Chiral Stationary Phases
Stationary Phase TypeTypical Selectivity (α)Typical Resolution (Rs)Key Strengths & Considerations
Polysaccharide-based (e.g., CHIRALPAK IC) 1.18 - 2.88[1]2.2 - 12.5[1]Excellent for N-protected amino acids; high selectivity.
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) > 1.5 (variable)Generally > 2.0Broad selectivity; robust and rugged performance.
Protein-based (e.g., Ovomucoid) Variable> 1.5[2]Versatile but can have lower efficiency; sensitive to mobile phase.

Note: Selectivity (α) is the ratio of retention factors, and Resolution (Rs) is a measure of the degree of separation between two peaks. An Rs value > 1.5 indicates baseline separation.

NMR Spectroscopy: A Structural Approach

NMR spectroscopy offers a fundamentally different approach. Since enantiomers are indistinguishable in a standard NMR spectrum, the strategy involves converting the enantiomeric pair into a mixture of diastereomers, which possess distinct NMR spectra[4]. This is achieved using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Mechanism and Rationale: Using Chiral Derivatizing Agents (CDAs)

A CDA is an enantiomerically pure reagent that covalently bonds to the analyte to form diastereomers[4]. For an amine-containing analyte (after Boc-deprotection) or its carboxylic acid function, reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) are classic examples. The reaction creates diastereomeric esters or amides. The distinct chemical environments of the protons (or other nuclei like ¹⁹F or ³¹P) in the resulting diastereomers lead to separate signals in the NMR spectrum[5][6][7].

The key advantage of this method is that the enantiomeric excess can be determined directly from the integration ratio of the diastereomeric signals without needing a pure standard of the minor enantiomer[8]. However, this method is not without its pitfalls.

  • Purity of CDA: The CDA must be of very high enantiomeric purity itself.

  • Reaction Stoichiometry: The derivatization reaction must go to 100% completion for both enantiomers. Incomplete reactions or different reaction rates for the two enantiomers (kinetic resolution) will lead to inaccurate ee measurements.

  • Racemization: The reaction conditions must be mild enough to prevent any racemization of the analyte or the newly formed diastereomers.

Experimental Workflow: NMR with CDA

NMR_Workflow cluster_prep Derivatization cluster_analysis NMR Analysis cluster_data Data Processing prep1 Analyte + Chiral Derivatizing Agent (CDA) prep2 React under controlled conditions to form diastereomers prep1->prep2 prep3 Ensure reaction goes to completion prep2->prep3 acquire Acquire Spectrum (¹H, ¹⁹F, or ³¹P NMR) prep3->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process identify Identify well-resolved diastereomeric signals process->identify integrate Integrate Peak Areas (Signal A and Signal B) identify->integrate calc %ee = [(Int_A - Int_B) / (Int_A + Int_B)] x 100 integrate->calc

Caption: General workflow for ee determination using NMR with a chiral derivatizing agent.

Protocol: ¹⁹F NMR Analysis with a Fluorinated CDA

Rationale: ¹⁹F NMR is often preferred due to its wide chemical shift range, high sensitivity, and the absence of background signals, leading to simpler spectra and more accurate integration[6][9].

  • Analyte Preparation: If starting with this compound, the Boc group must first be removed (e.g., with TFA) to expose the free amine. The resulting amine is then thoroughly dried.

  • Derivatization: React the resulting free amine (1.0 eq) with an enantiomerically pure fluorinated CDA, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) (1.2 eq), in the presence of a coupling agent (e.g., EDC) in an anhydrous NMR solvent (e.g., CDCl₃)[6].

  • NMR Acquisition: Acquire a ¹⁹F{¹H} (proton-decoupled) NMR spectrum. This simplifies the spectrum to two singlets representing the two diastereomers.

  • Analysis: Identify the two signals corresponding to the diastereomers. Carefully integrate their respective areas. Calculate the enantiomeric excess using the formula: %ee = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100.

Optical Rotation (Polarimetry): The Classical Check

Polarimetry is the oldest technique for assessing enantiomeric purity. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of rotation are dependent on the compound, concentration, path length, solvent, and temperature.

Mechanism and Rationale

The enantiomeric excess is calculated using the formula: %ee = ([α]obs / [α]max) x 100 where [α]obs is the measured specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer under identical conditions.

The primary value of polarimetry is as a rapid, non-destructive qualitative check. However, for quantitative determination of high enantiomeric excess, it suffers from significant limitations:

  • Low Precision: It is difficult to accurately measure very small rotations, making it unsuitable for determining high ee values (e.g., >98%).

  • Dependency on Purity: The presence of any other chiral or achiral impurities can affect the observed rotation, leading to erroneous results.

  • Standard Requirement: It requires a literature or experimentally determined value for the specific rotation of the pure enantiomer ([α]max), which may not always be available or reliable[10][11]. The relationship between optical rotation and concentration can also be non-linear at very low concentrations[10].

For Boc-D-phenylalanine, a specific rotation of [α]₂₀/D of -25±1° (c = 1% in ethanol) has been reported[12]. While our target molecule has dimethoxy substituents, this value provides a rough benchmark. A measured rotation close to this value would suggest high enantiomeric purity, but it would not be sufficient for precise quantification for regulatory purposes.

Comparative Analysis: Choosing the Right Tool

The selection of an analytical method is a strategic decision based on the specific requirements of the analysis.

Decision_Tree start What is the analytical goal? q1 High Accuracy & Sensitivity? (e.g., <0.1% impurity) start->q1 q2 Need for Absolute Configuration or Analysis without Reference? q1->q2 No hplc Chiral HPLC q1->hplc Yes q3 Quick, Non-Destructive Check? q2->q3 No nmr NMR with CDA/CSA q2->nmr Yes q3->hplc No, need more detail polar Polarimetry q3->polar Yes

Caption: Decision guide for selecting an ee determination method.

FeatureChiral HPLCNMR with Chiral AgentsPolarimetry
Accuracy & Precision Excellent (can quantify <0.1% impurity)[2][3]Very Good (can reach ±1% accuracy)[7]Poor (unreliable for ee >98%)
Sensitivity (LOD/LOQ) HighModerateLow
Sample Throughput Moderate (20-30 min per sample)[3]Low (requires reaction + acquisition time)High (minutes per sample)
Reference Standard Requires reference material for peak identification, but not for ee calculation.Does not require a standard of the other enantiomer.Requires a standard of the pure enantiomer for [α]max.
Development Complexity Method development can be lengthy.Derivatization reaction requires optimization.Minimal
Destructive? YesYes (due to derivatization)No
Primary Application QC Release, Regulatory Filing, Process Optimization Structure Confirmation, Mechanistic Studies Rapid In-process Check, Educational Purposes

Conclusion

For the rigorous, quantitative determination of the enantiomeric excess of this compound, Chiral HPLC is the unequivocally superior method . Its high resolution, accuracy, and sensitivity make it the only choice for applications in a regulated drug development environment where precise control of stereoisomeric impurities is mandatory[1].

NMR spectroscopy using chiral derivatizing agents serves as a powerful orthogonal technique. It is invaluable for absolute configuration assignment and for situations where a reference standard of the minor enantiomer is unavailable. Its strength lies in providing unambiguous structural information that complements chromatographic data.

Polarimetry , while historically significant, should be relegated to a role of a quick, qualitative check. It lacks the precision and reliability required for modern pharmaceutical quality control.

As a Senior Application Scientist, my recommendation is to establish a validated, robust Chiral HPLC method as the primary tool for quality control and release of this compound. NMR should be utilized as a secondary, confirmatory method, particularly during initial characterization and for troubleshooting. This dual-pronged approach ensures the highest level of scientific integrity and confidence in the stereochemical purity of this critical synthetic building block.

References

  • Pelliccia, S., et al. (2018). 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. Inorganic Chemistry. Available at: [Link]

  • Ilkei, T., et al. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect. Available at: [Link]

  • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters. Available at: [Link]

  • García, M. A., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • James, T. D., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC. Available at: [Link]

  • Hamase, K., et al. (2021). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]

  • ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. Available at: [Link]

  • Li, X., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Enantiomeric Excess via 31P-NMR. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). NMR determination of enantiomeric purity. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Absolute value of optical rotation of phenylalanine for various... ResearchGate. Available at: [Link]

  • Lee, J., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • Lebrilla, C. B., et al. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]

  • Cook, C. W., et al. (2019). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Available at: [Link]

  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. NIH. Available at: [Link]

  • Cook, C. W., et al. (2019). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Available at: [Link]

  • Zhang, H., et al. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Boc-3,4-dimethoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides a detailed protocol for the proper disposal of Boc-3,4-dimethoxy-D-phenylalanine, a common N-Boc protected amino acid used in peptide synthesis. The procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and maintain a safe research environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower you with a deep, actionable understanding of chemical waste management.

Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its properties and potential hazards is paramount. This compound is a white, solid powder.[1] While it is not classified as a hazardous substance under most OSHA or GHS criteria, it requires careful handling as a fine chemical powder.[2][3]

The primary risks are associated with its physical form and potential decomposition products. Inhalation of airborne dust can cause respiratory tract irritation, while direct contact may lead to skin or eye irritation.[2][4] Furthermore, like many organic compounds, it is combustible and, upon burning, can release hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][2][5]

Property Description Primary Concern & Rationale
Physical State Solid, PowderInhalation of fine dust is a primary exposure route.
GHS/OSHA Classification Not generally classified as hazardous.[2][3][6]Despite no formal classification, irritation is possible. Treat with standard chemical precautions.
Potential Health Effects May cause skin, eye, and respiratory irritation.[2][4]The Boc protecting group and phenyl ring are stable, but the compound is a foreign substance to the body.
Incompatibilities Strong oxidizing agents, strong acids, alkaline materials.[2][7]Reactions can be exothermic or produce hazardous byproducts. Segregation is key to safe storage and disposal.
Hazardous Decomposition Carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][2]These gases are formed during combustion; hence, incineration must be performed in a controlled, professional facility.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound, particularly during weighing, transfer, and disposal operations where dust generation is likely.

  • Eye Protection : Wear safety glasses with side shields or chemical safety goggles to protect against accidental splashes or airborne powder.[1][4]

  • Hand Protection : Use chemical-resistant gloves, such as standard nitrile gloves, to prevent direct skin contact.[4][8] If a glove is contaminated, remove it immediately and wash your hands.

  • Body Protection : A standard laboratory coat should be worn to protect skin and personal clothing from contamination.[1][4]

  • Respiratory Protection : For operations that may generate significant dust, such as cleaning up a large spill, work within a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved N95 dust respirator may be appropriate.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of any research chemical is that it must not enter public waste streams—neither solid landfill nor sanitary sewer—without explicit approval from your institution's safety office.[4][9][10] The following workflow ensures a compliant and safe disposal process.

DisposalWorkflow cluster_0 Phase 1: Collection & Segregation cluster_1 Phase 2: Labeling & Storage cluster_2 Phase 3: Final Disposal A Identify Waste Stream (Pure Solid vs. Contaminated) B Is the waste mixed with hazardous solvents? A->B Assess C Collect in a dedicated, sealed container for solid non-hazardous chemical waste. B->C No D Collect in a separate, compatible container for the specific solvent waste stream (e.g., halogenated). B->D Yes E Label Container Clearly C->E D->E G Complete institutional hazardous waste tag/form. Include full chemical name. E->G Document F Store in a designated, secure waste accumulation area away from incompatible materials. H Contact Environmental Health & Safety (EH&S) for pickup. F->H G->F Secure I Waste is transported and disposed of by an authorized hazardous waste facility. H->I Coordinate

Caption: Decision workflow for the disposal of this compound.

Protocol Steps:
  • Waste Characterization : Determine if the waste is pure, solid this compound or if it is mixed with other substances, such as solvents. If mixed with a regulated hazardous waste (e.g., halogenated solvents), the entire mixture must be treated as hazardous waste according to the EPA's "Mixture Rule".[11]

  • Containment :

    • For Pure Solid Waste : Collect the solid powder in a clean, dry, and chemically compatible container with a secure, sealable lid.[4][12] A wide-mouth polyethylene or glass jar is suitable. Do not use containers that previously held incompatible chemicals.

    • For Contaminated Waste : If the compound is dissolved in a solvent or mixed with other reagents, collect it in a container designated for that specific liquid waste stream (e.g., "Non-Halogenated Solvents").[12][13]

  • Labeling : Label the waste container immediately. The label must be unambiguous and include:

    • The words "Hazardous Waste" or follow your institution's specific labeling policy.[9]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]

    • An approximate quantity of the waste.

    • The date of accumulation and the principal investigator's name and lab location.[9]

  • Segregation and Storage : Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from drains and incompatible materials like strong acids or oxidizers.[9]

  • Final Disposal : Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[8] They will coordinate with a licensed hazardous waste contractor for proper disposal, which is typically high-temperature incineration.

Spill and Decontamination Procedures

Accidents can happen, and preparation is essential for a safe response.

Small Spill (Solid Powder):

  • Restrict Access : Cordon off the area to prevent others from entering.

  • Ventilate : If safe to do so, increase ventilation in the area or perform the cleanup within a fume hood.[2]

  • Don PPE : Wear the full PPE described in Section 2.

  • Clean Up : Gently sweep up the solid material, avoiding the creation of dust.[1][2] A dustpan and brush or absorbent pads can be used. Do not dry sweep aggressively.

  • Collect Waste : Place the swept-up powder and any contaminated cleaning materials into a sealed container and label it for disposal as described in Section 3.

  • Decontaminate : Wipe the spill area with a damp cloth or paper towel. Dispose of the towel as contaminated waste.

Equipment Decontamination:

  • Glassware and equipment that have come into contact with the compound should be rinsed with an appropriate solvent. The initial rinsate must be collected and disposed of as chemical waste.[4] Subsequent rinses with soap and water can typically be poured down the drain, provided the initial chemical has been thoroughly removed.[4]

Empty Container Disposal

An "empty" container that held this compound can often be disposed of in the regular trash, but only if it meets the definition of "RCRA empty".[11]

  • Ensure Emptiness : The container must be completely empty, with no remaining powder that can be scraped out.[14]

  • Deface the Label : Completely remove or black out the original manufacturer's label to prevent confusion.[14]

  • Dispose : Place the defaced, empty container in the appropriate recycling or trash receptacle as per your facility's guidelines.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health. Always prioritize consulting your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet (SDS).

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of Amino-PEG2-C2-acid.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-D-Phe(4-Me)-OH.
  • University of Cincinnati EH&S. (n.d.). Advisory 7.3.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Case Western Reserve University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • Fisher Scientific. (2009). Safety Data Sheet: BOC-L-Phenylalanine.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling.
  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Phenylalanine.
  • ResearchGate. (2020). What is the proper disposal of dansyl-substituted amino acids?. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: N-Boc-3-methyl-L-phenylalanine.
  • Biosynth. (2025). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • SDS Manager. (2020). 3,4-Dimethoxy-L-phenylalanine SDS. Retrieved from [Link]

  • Fisher Scientific. (2014). Safety Data Sheet: D-Phenylalanine.
  • National Institutes of Health (NIH). (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Boc-D-phenylalanine | C14H19NO4 | CID 637610. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Boc-3,4-dimethoxy-L-phenylalanine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-3,4-dimethoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This document provides comprehensive safety and handling protocols for Boc-3,4-dimethoxy-D-phenylalanine, a key reagent in specialized peptide synthesis and drug development. As researchers and scientists, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. We will move beyond a simple checklist to a self-validating system of laboratory practice.

Hazard Assessment: Understanding the Reagent

This compound is a protected amino acid derivative. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, a thorough hazard assessment can be conducted by examining its structural components: the Boc protecting group and the 3,4-dimethoxy-D-phenylalanine core.

The primary physical form of this reagent is a powdered solid.[1] The principal risks associated with fine organic powders are mechanical irritation to the eyes, skin, and respiratory system upon aerosolization. The parent compound, 3,4-Dimethoxy-L-phenylalanine, is known to cause skin, eye, and respiratory irritation.[2][3] Therefore, it is imperative to treat this compound with the same level of caution.[4]

Table 1: Hazard Profile and Rationale for Protective Measures

Hazard TypePrimary Route of ExposurePotential EffectsRationale for PPE
Respiratory Irritation Inhalation of airborne powderMay cause irritation to the respiratory tract.[3][5]Engineering controls (fume hood) are primary; respiratory protection may be required for spills or large-scale handling.
Eye Irritation Direct contact with powderCauses serious eye irritation.[2][3]Chemical splash goggles are mandatory to prevent contact.
Skin Irritation Direct contact with powderMay cause skin irritation upon prolonged contact.[2][3][5]Chemical-resistant gloves and a lab coat are essential to prevent skin exposure.
Ingestion Accidental ingestionMay be harmful if swallowed.[5]Strict prohibition of eating/drinking in the lab and proper hand hygiene mitigate this risk.[6]

Core Directive: Personal Protective Equipment (PPE) Protocol

Adherence to a multi-layered PPE strategy is non-negotiable. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, and gloves.[7] However, the specific nature of the task dictates the level of protection required.

Primary Barrier: Body and Hand Protection
  • Laboratory Coat: A standard, long-sleeved lab coat is required to protect clothing and skin from incidental contact.[8] Ensure it is fully buttoned.

  • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[7] Given the powdered nature of the compound, consider double-gloving during weighing procedures to facilitate clean removal of the outer glove if it becomes contaminated. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[6]

Critical Barrier: Eye and Face Protection
  • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder.[7][8] Eye and face protection should be ANSI Z87.1 certified.[7]

  • Face Shield: When handling larger quantities (e.g., >100g) or when there is a significant risk of aerosolization, a face shield should be worn in addition to safety goggles.[7][9] The face shield provides a broader barrier of protection for the entire face.

Inhalation Hazard Mitigation: Engineering Controls & Respiratory Protection

The most significant, yet often overlooked, hazard is the inhalation of fine powder.

  • Engineering Controls (Primary Method): All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood.[5][10] This engineering control is the most effective way to contain airborne particles and prevent respiratory exposure. Ensure the sash is lowered to the appropriate working height.

  • Respiratory Protection (Secondary Method): In situations where a fume hood is not feasible or during a large spill cleanup, respiratory protection is required. A standard surgical mask does not provide adequate protection against fine chemical dust. An N95-rated respirator or a half-mask respirator with P100 cartridges should be used. Use of a respirator requires prior medical evaluation and fit-testing as per institutional guidelines.[8][11]

Operational Plan: A Step-by-Step Handling Workflow

This protocol ensures safety at every stage of the compound's lifecycle in the laboratory.

Step 1: Preparation and Pre-Handling
  • Designate the Area: All work with the solid compound will occur within a chemical fume hood.

  • Assemble Materials: Before bringing the chemical into the hood, place a weigh boat, spatulas, and any necessary glassware inside.

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves before handling the primary container.

Step 2: Weighing and Dispensing
  • Minimize Air Currents: Ensure the fume hood sash is at the lowest practical height to maintain airflow without creating turbulence that could aerosolize the powder.

  • Open the Container: Carefully open the container inside the hood. Avoid any sudden movements.

  • Dispense Carefully: Use a clean spatula to carefully transfer the desired amount of powder to the weigh boat. Do not tap the spatula on the side of the container, as this will generate dust.

  • Seal Promptly: Securely close the primary container immediately after dispensing.

  • Clean Up: Use a damp paper towel to gently wipe down the spatula and any surfaces within the hood that may have trace amounts of powder. Dispose of the towel in the designated chemical waste bin.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Don_PPE Don Core PPE (Coat, Goggles, Gloves) Prep_Hood Prepare Fume Hood (Verify Airflow, Clean Surface) Don_PPE->Prep_Hood Retrieve Place Chemical Container in Hood Prep_Hood->Retrieve Weigh Carefully Weigh Powder Retrieve->Weigh Dissolve Prepare Solution or Add to Reaction Weigh->Dissolve Seal Securely Seal Primary Container Dissolve->Seal Clean_Area Decontaminate Workspace and Equipment Seal->Clean_Area Dispose_Waste Segregate and Dispose of Contaminated Waste Clean_Area->Dispose_Waste Doff_PPE Doff PPE in Correct Order (Gloves First) Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe handling workflow for powdered this compound.

Spill and Disposal Plan

Spill Response
  • Evacuate and Alert: If a significant amount of powder is spilled outside of a fume hood, evacuate the immediate area and inform your supervisor.

  • Restrict Access: Prevent others from entering the spill zone.

  • Don Appropriate PPE: Before cleanup, don an N95 respirator, chemical goggles, a lab coat, and double nitrile gloves.

  • Cleanup: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne. Carefully sweep the material into a designated chemical waste container. Do not dry sweep.

  • Decontaminate: Wipe the spill area with soap and water.

Waste Disposal
  • Contaminated PPE: Used gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed bag or container for solid chemical waste.[12]

  • Excess Reagent: Unused or waste this compound must be disposed of as chemical waste in accordance with federal, state, and local environmental regulations.[5] Do not dispose of it down the drain or in regular trash.

Emergency Procedures in Case of Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[12] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[12] If breathing is difficult or symptoms persist, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Benchchem. Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • University of California, Riverside. LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT.
  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • AAPPTec. Safety Data Sheet for Boc-D-Phe(4-Me)-OH.
  • University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Swarthmore College. Personal Protective Equipment for Laboratories.
  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
  • Northeastern University. Safety Using Chemical Reagents - WebGURU.
  • Ampliqon. Safety considerations for chemical reagents.
  • National Institutes of Health. Chemical Safety Guide, 5th Ed.
  • Fisher Scientific. 3,4-Dimethoxy-L-phenylalanine, 97% 1 g.
  • The Science Blog. Preparing & Handling Chemical Solutions.
  • ChemicalBook. BOC-3,4-DIMETHOXY-L-PHENYLALANINE | 127095-97-0.
  • Fisher Scientific. Safety Data Sheet for BOC-L-Phenylalanine.
  • ChemicalBook. Boc-3-Methoxy-L-Phenylalanine - Safety Data Sheet.
  • Suzhou Highfine Biotech. Double BOC protection selective removal method.
  • Fisher Scientific. SAFETY DATA SHEET for N-Boc-3-methyl-L-phenylalanine.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • PubChem. 3,4-Dimethoxyphenylalanine, L-.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Sigma-Aldrich. 3,4-Dimethoxy-DL-phenylalanine | 55-59-4.
  • PubChem. 3,4-Dimethoxy-D-phenylalanine.
  • BOC Sciences. BOC-Amino Acids.
  • Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
  • Sigma-Aldrich. BOC-ON.
  • PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.